Product packaging for (Z)-2-Bromo-3-methyl-2-butenedioic acid(Cat. No.:CAS No. 23366-89-4)

(Z)-2-Bromo-3-methyl-2-butenedioic acid

Cat. No.: B11931344
CAS No.: 23366-89-4
M. Wt: 208.99 g/mol
InChI Key: DCMFKPDKAXBPTN-IHWYPQMZSA-N
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Description

(Z)-2-Bromo-3-methyl-2-butenedioic acid is a useful research compound. Its molecular formula is C5H5BrO4 and its molecular weight is 208.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrO4 B11931344 (Z)-2-Bromo-3-methyl-2-butenedioic acid CAS No. 23366-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23366-89-4

Molecular Formula

C5H5BrO4

Molecular Weight

208.99 g/mol

IUPAC Name

(Z)-2-bromo-3-methylbut-2-enedioic acid

InChI

InChI=1S/C5H5BrO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10)/b3-2-

InChI Key

DCMFKPDKAXBPTN-IHWYPQMZSA-N

Isomeric SMILES

C/C(=C(\C(=O)O)/Br)/C(=O)O

Canonical SMILES

CC(=C(C(=O)O)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Z)-2-Bromo-3-methyl-2-butenedioic Acid

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and known biological significance of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related molecules to provide a thorough understanding.

Chemical Identity and Properties

This compound, also known as bromocitraconic acid or cis-2-Bromo-3-methylbutenedioic acid, is a brominated haloacid.[1] It has been identified as a disinfection byproduct (DBP) found in finished drinking water.[1]

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name (2Z)-2-Bromo-3-methylbut-2-enedioic acid-
Synonyms Bromocitraconic acid, cis-2-Bromo-3-methylbutenendioic acid[1]
Molecular Formula C₅H₅BrO₄[1]
Molecular Weight 208.99 g/mol [1]
CAS Number Not readily available[1]
Physical State Not specified (Expected to be solid at room temperature)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in water and polar organic solvents-

For context, the parent compound, Citraconic acid ((Z)-2-methyl-2-butenedioic acid) , has a melting point of 92–93°C.[2][3][4]

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route involves the bromination of its precursor, citraconic acid or its anhydride (B1165640). The reaction would likely proceed via an electrophilic addition of bromine to the double bond, followed by elimination to restore the double bond with the bromo substituent.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product CitraconicAnhydride Citraconic Anhydride Bromination Bromination (e.g., Br₂, NBS) CitraconicAnhydride->Bromination Step 1 Hydrolysis Hydrolysis Bromination->Hydrolysis Step 2 TargetCompound This compound Hydrolysis->TargetCompound

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized protocol for the bromination of an activated alkene, which could be adapted for the synthesis of the target compound. This protocol has not been specifically validated for this reaction and should be adapted and optimized with appropriate safety precautions.

  • Dissolution: Dissolve citraconic anhydride in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

  • Hydrolysis: Add water to the reaction mixture and stir to hydrolyze the anhydride to the dicarboxylic acid.

  • Extraction: Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acids: Can undergo esterification, amide formation, and conversion to acid chlorides.

  • Alkene: The electron-withdrawing carboxylic acid groups and the bromine atom deactivate the double bond towards further electrophilic addition.

  • Vinyl Bromide: Can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck) under appropriate catalytic conditions.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR - Singlet for the methyl protons (δ ≈ 2.0-2.5 ppm)- Singlet for the vinylic proton (δ ≈ 6.0-6.5 ppm)- Broad singlet for the carboxylic acid protons (δ > 10 ppm)
¹³C NMR - Signal for the methyl carbon (δ ≈ 20-30 ppm)- Signals for the sp² carbons of the double bond (δ ≈ 120-140 ppm)- Signals for the carboxylic acid carbons (δ ≈ 165-175 ppm)
IR Spectroscopy - Broad O-H stretch from the carboxylic acids (2500-3300 cm⁻¹)- Sharp C=O stretch from the carboxylic acids (1680-1720 cm⁻¹)- C=C stretch (1620-1680 cm⁻¹)
Mass Spectrometry - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Biological Role and Significance

Disinfection Byproduct

This compound has been identified as a disinfection byproduct in drinking water, which is an area of interest for environmental and health researchers.[1]

Potential as an Enzyme Inhibitor

Research has suggested that bromocitraconic acid, along with its isomer bromomesaconic acid, could serve as a potential active site labeling reagent for enzymes that metabolize dicarboxylic acids.[5] This suggests a potential application in enzymology and drug design to probe the active sites of enzymes like fumarate (B1241708) hydratase or aspartate carbamoyltransferase.[5]

G cluster_enzyme Enzyme Active Site Enzyme Dicarboxylic Acid Metabolizing Enzyme ActiveSite Active Site Residue (e.g., Cysteine, Histidine) Inhibitor This compound (Potential Labeling Reagent) Inhibitor->ActiveSite Covalent Modification

Caption: Conceptual diagram of enzyme active site labeling.

Conclusion

This compound is a compound of interest due to its presence as a disinfection byproduct and its potential as a tool for biochemical research. While detailed experimental data on its properties and synthesis are currently scarce in the public domain, its chemical nature allows for logical predictions of its reactivity and spectral characteristics. Further research is warranted to fully characterize this molecule, develop efficient synthetic routes, and explore its biological activities and toxicological profile.

References

Physical Properties of (Z)-2-Methyl-2-butenedioic Acid (Citraconic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

To provide a useful reference for researchers, this guide presents the physical properties of the closely related parent compound, (Z)-2-methyl-2-butenedioic acid, also known as citraconic acid. This information can serve as a baseline for understanding the characteristics of its brominated derivative.

(Z)-2-Methyl-2-butenedioic acid is the un-brominated analogue of the topic compound. Its physical properties are well-documented and summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆O₄PubChem[2]
Molecular Weight 130.10 g/mol PubChem[2]
Physical Description SolidPubChem[2]
Melting Point 93.5 °CPubChem[2]
Solubility in Water 783,000 mg/L (at 25 °C)PubChem[2]
Dissociation Constants (pKa) pKa1: 2.42, pKa2: 5.79PubChem[2]

Experimental Protocols

Detailed experimental protocols for the characterization of (Z)-2-Bromo-3-methyl-2-butenedioic acid are not available. However, a general methodology for a key physical property determination, such as the melting point for a solid organic acid, is provided below.

Melting Point Determination

The melting point of a solid compound is a crucial physical property for its identification and purity assessment. A common method for its determination is using a melting point apparatus.

Objective: To determine the temperature range over which the solid organic acid melts.

Materials:

  • The solid organic acid sample

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry solid sample is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the ground sample to pack a small amount (2-3 mm in height) of the solid into the closed end.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated at a moderate rate initially.

    • Close observation of the sample through the magnifying lens begins as the temperature approaches the expected melting point.

    • The heating rate is slowed down to 1-2 °C per minute near the melting point to ensure accurate measurement.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the starting point of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the endpoint of the melting range.

  • Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Visualizations

Below is a diagram illustrating a general workflow for the determination of the melting point of a solid organic acid.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Recording & Analysis start Start grind Grind solid sample start->grind pack Pack capillary tube grind->pack place Place tube in apparatus pack->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating (1-2°C/min) near expected MP heat_fast->heat_slow observe Observe for melting heat_slow->observe record_start Record T_start (first liquid drop) observe->record_start record_end Record T_end (all liquid) record_start->record_end analyze Analyze melting range (T_end - T_start) record_end->analyze end End analyze->end

Workflow for Melting Point Determination

References

Unveiling the Structure of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Bromo-3-methyl-2-butenedioic acid is a halogenated organic compound that has been identified as a disinfection byproduct (DBP) in drinking water.[1] Understanding the precise structure of such compounds is paramount for toxicological assessment, the development of remediation strategies, and for its potential utility as a building block in chemical synthesis. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a robust, proposed strategy for its structural determination, leveraging established analytical techniques and data from analogous compounds.

The elucidation process hinges on a synergistic approach, integrating data from multiple spectroscopic techniques to build a coherent and unambiguous structural model. The logical workflow for this process is outlined below.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis / Isolation purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) purification->nmr mol_formula Determine Molecular Formula & Weight (from MS) ms->mol_formula func_groups Identify Functional Groups (from IR) ir->func_groups connectivity Establish Connectivity & Stereochemistry (from NMR) nmr->connectivity final_structure Propose Final Structure mol_formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10-13Broad Singlet2H2 x -COOHCarboxylic acid protons are highly deshielded and often exchange, leading to a broad signal.[2][3][4][5][6]
~6.0-6.5Singlet1H=C-HThe vinyl proton is deshielded by the adjacent carboxylic acid and bromine atom.[7]
~2.0-2.5Singlet3H-CH₃The methyl group is attached to a double bond, placing it in the allylic position.[8]
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentRationale
~165-1752 x -COOHThe carbonyl carbons of the carboxylic acids are highly deshielded.[9][10][11]
~130-140C =CHThe carbon of the double bond bearing the methyl group.
~115-125Br-C =CThe carbon of the double bond bearing the bromine atom is deshielded by the halogen.
~20-25-CH₃The methyl carbon.
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretchVery broad band, characteristic of hydrogen-bonded carboxylic acids.[4][5][12][13][14][15]
1690-1725C=O stretchStrong absorption, typical for conjugated carboxylic acids.[9][12][13][14][16]
1620-1680C=C stretchWeak to medium absorption for the carbon-carbon double bond.[16]
1210-1320C-O stretchStrong absorption.[13]
910-950 & 1395-1440O-H bendBroad absorptions.[13]
Table 4: Predicted Mass Spectrometry Data
m/zInterpretationRationale
208/210[M]⁺Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[17][18][19][20]
191/193[M-OH]⁺Loss of a hydroxyl radical.
163/165[M-COOH]⁺Loss of a carboxyl group.
129[M-Br]⁺Loss of a bromine radical.
84[M-Br-COOH]⁺Subsequent loss of a carboxyl group after the loss of bromine.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. The following sections outline the methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, including connectivity and stereochemistry.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.[21][22] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, 2D NMR experiments can be performed. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[23] Compress the mixture in a die under high pressure to form a transparent pellet.[23][24]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Alternative Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride.[25] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[25]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.[26][27]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By combining the information from NMR, IR, and mass spectrometry, a definitive structure can be proposed. The predicted data and standardized protocols provided in this guide offer a robust framework for researchers and scientists to approach the analysis of this and other related novel compounds. The confirmation of the (Z)-stereochemistry would likely be most definitively achieved through 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can identify through-space interactions between the methyl group and the vinyl proton.

References

An In-depth Technical Guide to the Synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a compound of interest in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and key reaction mechanisms, presenting all quantitative data in structured tables and visualizing workflows and reaction schemes using Graphviz (DOT language).

Introduction

This compound, also known as bromocitraconic acid or 2-(bromomethyl)maleic acid, is a substituted unsaturated dicarboxylic acid. Its structure, featuring a bromine atom on the methyl group in a cis-configuration with respect to the adjacent carboxylic acid group, makes it a potentially valuable building block in organic synthesis and drug development. The synthesis of this target molecule is primarily achieved through a two-step process starting from citraconic anhydride (B1165640).

Overall Synthetic Pathway

The synthesis of this compound proceeds in two main stages:

  • Synthesis of the Starting Material: Preparation of citraconic anhydride from readily available precursors like citric acid or itaconic acid.

  • Allylic Bromination and Hydrolysis: The key transformation involving the allylic bromination of citraconic anhydride to form 2-(bromomethyl)maleic anhydride, followed by its hydrolysis to yield the final product.

Synthesis_Pathway Citric Acid Citric Acid Citraconic Anhydride Citraconic Anhydride Citric Acid->Citraconic Anhydride Pyrolysis Itaconic Acid Itaconic Acid Itaconic Acid->Citraconic Anhydride Isomerization 2-(Bromomethyl)maleic Anhydride 2-(Bromomethyl)maleic Anhydride Citraconic Anhydride->2-(Bromomethyl)maleic Anhydride Allylic Bromination (NBS) This compound This compound 2-(Bromomethyl)maleic Anhydride->this compound Hydrolysis

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Citraconic Anhydride from Itaconic Anhydride

A common method for preparing citraconic anhydride is through the thermal isomerization of itaconic anhydride.

Experimental Procedure:

Itaconic anhydride is distilled rapidly at atmospheric pressure. The fraction distilling between 200–215 °C is collected as citraconic anhydride. For higher purity, this fraction can be redistilled under reduced pressure.[1]

ParameterValueReference
Starting MaterialItaconic Anhydride[1]
Reaction TypeThermal Isomerization[1]
Distillation Temp.200–215 °C (atmospheric)[1]
Yield68–72%[1]
PurityFurther purification by vacuum distillation[1]
Synthesis of 2-(Bromomethyl)maleic Anhydride

This key step involves the allylic bromination of citraconic anhydride using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Procedure:

This procedure is adapted from a doctoral thesis which references the work of Laursen et al. (1971) and Greenlee and Woodward (1980).[2]

In an oven-dried 250 mL round-bottom flask equipped with a stir bar and septum, citraconic anhydride (assuming this is the precursor to compound 67 mentioned in the reference) is dissolved in benzene (B151609) and cooled to 0 °C (ice/water bath). N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide, though not explicitly stated in the summarized procedure, it is standard for NBS brominations) are added. The reaction mixture is then stirred, and after completion, the succinimide (B58015) byproduct is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 2-(bromomethyl)maleic anhydride as a light yellow oil.[2]

ParameterValueReference
Starting MaterialCitraconic Anhydride[2]
ReagentN-Bromosuccinimide (NBS)[2]
SolventBenzene[2]
Temperature0 °C to ambient[2]
Yield79%[2]
Boiling Point75-77 °C @ 0.35 mmHg[2]

Reaction Mechanism: Allylic Bromination

The reaction proceeds via a free radical chain mechanism.

Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• Heat/Light NBS NBS Br• Br• NBS->Br• Citraconic AnhydrideBr• Citraconic AnhydrideBr• Allylic RadicalHBr Allylic RadicalHBr Citraconic AnhydrideBr•->Allylic RadicalHBr Allylic RadicalBr2 Allylic RadicalBr2 2-(Bromomethyl)maleic AnhydrideBr• 2-(Bromomethyl)maleic AnhydrideBr• Allylic RadicalBr2->2-(Bromomethyl)maleic AnhydrideBr• HBrNBS HBrNBS SuccinimideBr2 SuccinimideBr2 HBrNBS->SuccinimideBr2 Br•Br• Br•Br• Br2 Br2 Br•Br•->Br2 Allylic RadicalBr• Allylic RadicalBr• Product Product Allylic RadicalBr•->Product Allylic RadicalAllylic Radical Allylic RadicalAllylic Radical Dimer Dimer Allylic RadicalAllylic Radical->Dimer Citraconic Anhydride Citraconic Anhydride 2-(Bromomethyl)maleic Anhydride 2-(Bromomethyl)maleic Anhydride Initiation Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination

Caption: Mechanism of allylic bromination of citraconic anhydride with NBS.

Synthesis of this compound

The final step is the hydrolysis of the anhydride to the corresponding dicarboxylic acid. It is important to note that the product, this compound (bromocitraconic acid), is reported to be unstable and can readily isomerize to the more stable trans-isomer (bromomesaconic acid), especially upon removal of water.[3]

Experimental Procedure:

2-(Bromomethyl)maleic anhydride is hydrolyzed in water at room temperature.[4] To minimize isomerization, it is recommended to use a dilute aqueous solution and to neutralize the diacid immediately after complete hydrolysis if the salt is the desired product. For the free acid, careful removal of water under mild conditions is necessary.

ParameterValueReference
Starting Material2-(Bromomethyl)maleic Anhydride[4]
ReagentWater[4]
TemperatureRoom Temperature[4]
Reaction TimeApprox. 1 hour[4]
Product StabilityProne to isomerization to the trans-isomer[3]

Data Presentation

Reactant and Product Summary
CompoundIUPAC NameFormulaMolar Mass ( g/mol )Role
Citraconic Anhydride2-Methylmaleic anhydrideC₅H₄O₃112.08Starting Material
N-Bromosuccinimide1-Bromo-2,5-pyrrolidinedioneC₄H₄BrNO₂177.98Brominating Agent
2-(Bromomethyl)maleic Anhydride3-(Bromomethyl)furan-2,5-dioneC₅H₃BrO₃190.98Intermediate
This compound(Z)-2-(Bromomethyl)but-2-enedioic acidC₅H₅BrO₄208.99Final Product
Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound in the searched literature, the following table provides data for the closely related precursor, 2-(bromomethyl)maleic anhydride, and expected chemical shifts for the final product based on analogous structures.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (Expected, δ ppm)IR (cm⁻¹)
2-(Bromomethyl)maleic Anhydride6.92 (t, 1H), 4.22 (d, 2H)[2]C=O (~165-170), C=C (~130-140), CH₂Br (~30-35)C=O (anhydride, ~1850, 1780), C=C (~1640)
This compoundOlefinic H (~6.5-7.0), CH₂Br (~4.0-4.5)C=O (~165-175), C=C (~125-135), CH₂Br (~30-35)O-H (broad, ~2500-3300), C=O (~1700), C=C (~1640)

Logical Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Prepare Citraconic Anhydride Prepare Citraconic Anhydride Start->Prepare Citraconic Anhydride Allylic Bromination Allylic Bromination Prepare Citraconic Anhydride->Allylic Bromination Hydrolysis Hydrolysis Allylic Bromination->Hydrolysis End End Hydrolysis->End NMR Spectroscopy NMR Spectroscopy Hydrolysis->NMR Spectroscopy Analyze Product IR Spectroscopy IR Spectroscopy Hydrolysis->IR Spectroscopy Analyze Product Mass Spectrometry Mass Spectrometry Hydrolysis->Mass Spectrometry Analyze Product

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

The synthesis of this compound is a feasible process for research and development purposes, primarily involving the allylic bromination of citraconic anhydride followed by hydrolysis. Careful control of the hydrolysis step is crucial to prevent isomerization to the more stable trans-isomer. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this compound. Further optimization of reaction conditions and detailed spectroscopic analysis of the final product are recommended for specific applications.

References

An In-depth Technical Guide to (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

While a dedicated CAS number for (Z)-2-Bromo-3-methyl-2-butenedioic acid has not been identified in this review, its molecular structure and properties can be inferred from its nomenclature and data on analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Citraconic Acid (CAS: 498-23-7)[3]Dibromosuccinic Acid (meso)
Molecular Formula C₅H₅BrO₄C₅H₆O₄C₄H₄Br₂O₄
Molecular Weight 208.99 g/mol 130.09 g/mol 275.88 g/mol
Appearance Colorless to white crystalline solid (predicted)White crystalline solidColorless glistening crystals[4]
Solubility Soluble in water and polar organic solvents (predicted)Soluble in water, alcohol, etherSoluble in hot water, alcohol, and ether[4]
Acidity (pKa) Expected to be a stronger acid than its non-brominated counterpart due to the electron-withdrawing effect of bromine.pKa1: ~3.0, pKa2: ~5.5Not readily available

Synthesis

A direct, published synthesis for this compound was not found. However, a representative experimental protocol for the bromination of a related unsaturated dicarboxylic acid, fumaric acid, to produce dibromosuccinic acid is provided below. This method can be adapted for the synthesis of the target compound from its corresponding precursor, 2-methylmaleic acid (citraconic acid).

Representative Experimental Protocol: Synthesis of Dibromosuccinic Acid from Fumaric Acid[5][6]

This protocol describes the addition of bromine across the double bond of fumaric acid.

Materials:

  • Fumaric acid

  • Bromine

  • Water

  • 2 N Hydrochloric acid (for recrystallization)

  • Ice

Equipment:

  • 100 mL two-neck round-bottom flask

  • Heatable magnetic stirrer and stir bar

  • Addition funnel with pressure balance

  • Reflux condenser

  • Suction flask and Büchner funnel

  • Rotary evaporator

  • Desiccator

Procedure:

  • In a 100 mL two-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, a suspension of 11.6 g (100 mmol) of fumaric acid in 40 mL of water is heated to boiling with stirring.

  • While maintaining boiling and vigorous stirring, 5.7 mL (18 g, 110 mmol) of bromine is added dropwise to the solution. The rate of addition should be controlled such that the brown color of the bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the reaction.

  • The reaction mixture is then cooled to room temperature and further cooled in an ice bath to 10 °C, which will induce crystallization.

  • The crude product is collected by suction filtration and washed several times with 20 mL portions of ice-cold water.

  • The crude product is dried to a constant weight in a desiccator.

  • For further purification, the crude product can be recrystallized from 2 N hydrochloric acid. (Note: Recrystallization from boiling water can lead to the elimination of HBr).

Workflow for the Synthesis of Dibromosuccinic Acid

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification A Suspend Fumaric Acid in Water B Heat to Boiling with Stirring A->B C Dropwise Addition of Bromine B->C D Cool to 10°C C->D E Suction Filtration D->E F Wash with Cold Water E->F G Dry in Desiccator F->G H Recrystallize from 2N HCl G->H

Caption: Workflow for the synthesis of dibromosuccinic acid.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Spectral Features
¹H NMR Signals corresponding to the methyl protons and the carboxylic acid protons. The chemical shift of the methyl group would be influenced by the adjacent double bond and bromine atom. The carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). For comparison, the ¹H NMR spectrum of citraconic acid in D₂O shows a methyl signal around 2.0 ppm and a vinyl proton signal around 5.8 ppm.[5][6]
¹³C NMR Signals for the two carboxylic acid carbons, the two sp² carbons of the double bond, and the methyl carbon. The carbon attached to the bromine atom would be significantly deshielded. The predicted ¹³C NMR spectrum of citraconic acid shows signals for the carboxylic carbons around 170 ppm, the sp² carbons around 130 ppm, and the methyl carbon around 20 ppm.[3]
IR Spectroscopy A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. A strong C=O stretching band for the α,β-unsaturated carboxylic acid, typically in the range of 1710-1690 cm⁻¹. A C=C stretching band, which may be weak, around 1650 cm⁻¹. C-O stretching and O-H bending vibrations in the fingerprint region.[7][8][9][10]
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom.[11] Fragmentation would likely involve the loss of H₂O, CO, CO₂, and Br.[12][13]

Biological Activity and Toxicology

As a disinfection byproduct, the primary concern for this compound is its potential toxicity. Studies on related haloacetic acids (HAAs) provide significant insights into its likely biological effects.

Genotoxicity and Cytotoxicity

Brominated disinfection byproducts are generally found to be more genotoxic and cytotoxic than their chlorinated counterparts.[14][15] Studies on various haloacetic acids in Chinese hamster ovary (CHO) cells have established a clear trend of toxicity: iodinated HAAs > brominated HAAs > chlorinated HAAs.[16][17]

Table 3: Comparative Cytotoxicity and Genotoxicity of Selected Haloacetic Acids [16][18]

CompoundCytotoxicity Rank OrderGenotoxicity Rank Order
Iodoacetic acid (IAA)11
Bromoacetic acid (BAA)23
Dibromoacetic acid (DBAA)32
Chloroacetic acid (CAA)44
Dichloroacetic acid (DCA)55
Trichloroacetic acid (TCA)66 (not mutagenic)

Given these trends, this compound is expected to exhibit significant cytotoxic and genotoxic potential. The presence of both a bromine atom and an α,β-unsaturated carbonyl system (a Michael acceptor) suggests potential for covalent modification of biological macromolecules, which could contribute to its toxicity.

Potential Mechanism of Genotoxicity

G DBP This compound (Disinfection Byproduct) Metabolism Cellular Metabolism DBP->Metabolism ReactiveSpecies Reactive Species (e.g., Electrophiles, Free Radicals) Metabolism->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Adducts DNA Adducts DNA->Adducts Covalent Binding Damage DNA Damage (Strand breaks, base modifications) Adducts->Damage Mutation Mutations Damage->Mutation Faulty Repair Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: A potential pathway for the genotoxicity of DBPs.

Applications in Drug Development

While this compound itself is primarily of interest from a toxicological perspective, the core butenedioic acid scaffold (maleic and fumaric acid) and its derivatives have significant applications in drug development.[19][20][21][22]

  • Drug Formulation: Maleic acid is used to form acid addition salts with basic drugs to improve their stability and solubility.

  • Bioisosterism: The dicarboxylic acid motif can be used as a bioisostere for other functional groups in drug design.

  • Therapeutic Agents: Fumaric acid esters, such as dimethyl fumarate, are used in the treatment of psoriasis and multiple sclerosis due to their immunomodulatory and anti-inflammatory properties.[20]

The introduction of a bromine atom and a methyl group onto the butenedioic acid scaffold, as in the title compound, could potentially modulate the pharmacokinetic and pharmacodynamic properties of such therapeutic agents. However, the inherent reactivity and potential toxicity would need to be carefully considered and likely mitigated through further chemical modification.

Drug Development Workflow

G cluster_discovery Discovery & Design cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval A Identify Scaffold (e.g., Butenedioic Acid) B Chemical Modification (e.g., Halogenation, Alkylation) A->B C In Silico Screening B->C D Synthesis & Characterization C->D E In Vitro Assays (Efficacy, Toxicity) D->E F In Vivo Studies (Animal Models) E->F G Phase I, II, III F->G H FDA/EMA Review G->H

Caption: A generalized workflow for drug development.

Conclusion

This compound represents an important subject of study at the intersection of environmental science and toxicology. While specific data for this compound is limited, a comprehensive understanding of its likely properties and biological effects can be extrapolated from related brominated haloacids and substituted butenedioic acids. Its identity as a disinfection byproduct underscores the need for continued research into the formation and toxicity of DBPs to ensure public health. For medicinal chemists, while the inherent reactivity of this molecule presents challenges, the underlying butenedioic acid scaffold remains a valuable platform for the development of novel therapeutics. Further investigation is warranted to isolate and fully characterize this compound to definitively determine its physicochemical properties and toxicological profile.

References

An In-depth Technical Guide to the Characterization of cis-2-Bromo-3-methylbutenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Bromo-3-methylbutenedioic acid, also known as (Z)-2-Bromo-3-methyl-2-butenedioic acid, is a halogenated derivative of citraconic acid. With the Chemical Abstracts Service (CAS) registry number 23366-89-4, this compound is of interest in various chemical and biological studies, including its identification as a disinfection byproduct in drinking water.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties, along with a putative experimental protocol for its synthesis and characterization. The information is structured to be a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development.

Physicochemical Properties

A summary of the known quantitative data for cis-2-Bromo-3-methylbutenedioic acid is presented in Table 1. These properties are essential for its handling, purification, and use in experimental settings.

Table 1: Physicochemical Properties of cis-2-Bromo-3-methylbutenedioic Acid

PropertyValueSource
CAS Number 23366-89-4[1]
Molecular Formula C₅H₅BrO₄
Molecular Weight 209.99 g/mol
Boiling Point 359.9 ± 32.0 °C at 760 mmHg
Density 2.0 ± 0.1 g/cm³
Flash Point 171.5 ± 25.1 °C
Refractive Index 1.586

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the vinyl proton. The chemical shifts will be influenced by the presence of the bromine atom and the carboxylic acid groups. Due to the electron-withdrawing nature of the substituents, the vinyl proton signal is expected to be downfield.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the methyl carbon, the two carboxylic carbons, and the two sp² hybridized carbons of the double bond. The carbon attached to the bromine atom will show a characteristic chemical shift.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretching of the carbonyls (around 1700 cm⁻¹), and the C=C stretching of the alkene (around 1640 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Experimental Protocols

A detailed experimental protocol for the synthesis of cis-2-Bromo-3-methylbutenedioic acid is not explicitly described in readily available literature. However, a plausible synthetic route would involve the bromination of its precursor, citraconic acid or citraconic anhydride (B1165640). The following is a putative protocol based on general bromination methods for alkenes.

3.1. Synthesis of cis-2-Bromo-3-methylbutenedioic Acid from Citraconic Anhydride

This proposed method involves the electrophilic addition of bromine to the double bond of citraconic anhydride, followed by hydrolysis of the resulting dibromoanhydride and subsequent elimination of HBr to form the desired product.

Materials:

  • Citraconic anhydride

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stirring apparatus

Procedure:

  • Bromination: Dissolve citraconic anhydride in a suitable inert solvent such as carbon tetrachloride in a round-bottom flask. Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in the same solvent dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the bromine color disappears.

  • Hydrolysis and Work-up: Add water to the reaction mixture to hydrolyze the anhydride. Transfer the mixture to a separatory funnel and wash with an aqueous sodium bicarbonate solution to neutralize any unreacted acid and HBr.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with a suitable organic solvent like diethyl ether.

  • Drying and Solvent Removal: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Citraconic Anhydride bromination Electrophilic Addition of Bromine start->bromination hydrolysis Hydrolysis of Anhydride bromination->hydrolysis extraction Acidification & Extraction hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product Final Product: cis-2-Bromo-3-methylbutenedioic acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elemental Elemental Analysis product->elemental data Structural Confirmation nmr->data ir->data ms->data elemental->data

Caption: A potential workflow for the investigation of cis-2-Bromo-3-methylbutenedioic acid in a drug discovery context.

Safety and Handling

Given the lack of specific toxicity data, cis-2-Bromo-3-methylbutenedioic acid should be handled with care, assuming it is a hazardous substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the currently available information on the characterization of cis-2-Bromo-3-methylbutenedioic acid. While key physicochemical properties have been tabulated, a significant gap exists in the experimental spectroscopic and detailed synthetic protocol data. The proposed synthetic and analytical workflows provide a framework for researchers to produce and characterize this compound. Further research is necessary to fully elucidate its properties, biological activity, and potential applications.

References

Spectroscopic Analysis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available spectroscopic data for (Z)-2-Bromo-3-methyl-2-butenedioic acid reveals a significant lack of direct experimental records. This technical guide addresses this data gap by presenting available spectroscopic information for closely related analog compounds. The provided data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for (Z)-2-methyl-2-butenedioic acid (citraconic acid) and various bromo-methyl-butenoate esters can serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of the title compound. This guide also outlines a generalized workflow for the spectroscopic analysis of a novel chemical entity.

Introduction

This compound is a halogenated organic compound with potential applications in synthetic chemistry and drug development. Its structural characterization is fundamental to understanding its reactivity and potential biological activity. Spectroscopic techniques are indispensable for elucidating the molecular structure and purity of such compounds. However, a thorough search of scientific databases indicates a scarcity of published spectroscopic data for this specific molecule.

This guide aims to provide a valuable resource by compiling and presenting spectroscopic data for structurally similar compounds. By analyzing the spectra of these analogs, researchers can infer expected spectral features for this compound.

Spectroscopic Data of Analogous Compounds

Due to the absence of a complete set of spectroscopic data for this compound, this section provides data for its non-brominated counterpart, (Z)-2-methyl-2-butenedioic acid (also known as citraconic acid), and a related brominated ester.

(Z)-2-Methyl-2-butenedioic Acid (Citraconic Acid)

Citraconic acid is the closest structural analog without the bromo substituent. Its spectroscopic data provides a baseline for understanding the core molecular framework.

Table 1: Spectroscopic Data for (Z)-2-Methyl-2-butenedioic Acid (Citraconic Acid)

Spectroscopic Technique Data Type Observed Values and Conditions
¹H NMR Chemical Shift (δ)5.60 ppm (s, 1H, =CH), 1.91 ppm (s, 3H, -CH₃). (500 MHz, H₂O, pH 7.00)[1]
¹³C NMR Chemical Shift (δ)150.73 ppm (C=O), 123.00 ppm (=CH), 23.08 ppm (-CH₃). (in D₂O, pH 7.4)[2]
IR Spectroscopy Wavenumber (cm⁻¹)Key absorptions can be found in the NIST Chemistry WebBook.[3]
Mass Spectrometry m/zMolecular Ion [M-H]⁻: 129.0188.[4][5]
Bromo-citraconic acid and Related Esters

Limited data exists for brominated analogs. A single source reports ¹³C NMR data for a compound identified as "Bromo-citraconic acid" with a molecular formula matching the target compound. Additionally, data for various methyl esters can provide insights into the chemical shifts of the carbon backbone.

Table 2: ¹³C NMR Data for "Bromo-citraconic acid" and a Related Ester

Compound ¹³C NMR Chemical Shifts (δ) in ppm
Bromo-citraconic acid Data for this compound is noted in the literature but the full spectrum is not readily available.[6]
2-bromo-3-methyl-but-2-enoic acid methyl ester A partial listing of chemical shifts is available in spectral databases.[7]

Experimental Protocols

A comprehensive search did not yield specific, detailed experimental protocols for the synthesis or spectroscopic analysis of this compound. Researchers undertaking the characterization of this compound would need to adapt general procedures for the spectroscopic analysis of small organic molecules.

General considerations for sample preparation:

  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O with appropriate pH adjustment). The concentration should be optimized for signal-to-noise ratio.

  • IR Spectroscopy: Samples can be analyzed as a solid (e.g., KBr pellet, ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

  • Mass Spectrometry: The choice of ionization technique (e.g., ESI, EI) will depend on the compound's properties and the desired information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel chemical compound using standard spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Pure_Sample Pure Sample Purification->Pure_Sample MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) Mol_Formula Determine Molecular Formula MS->Mol_Formula Func_Groups Identify Functional Groups IR->Func_Groups Connectivity Establish Connectivity & Stereochemistry NMR->Connectivity Structure Propose Structure Mol_Formula->Structure Func_Groups->Structure Connectivity->Structure

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Conclusion

References

An In-depth Technical Guide to the NMR Spectrum of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of its structural features through NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl and vinyl protons, as well as the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid groups, as well as the anisotropic effects of the carbon-carbon double bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃2.0 - 2.5SingletN/A
=CH-6.0 - 6.5SingletN/A
-COOH10.0 - 13.0Broad SingletN/A

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the presence of electronegative substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-C H₃20 - 25
=C (Br)-125 - 135
=C (CH₃)-130 - 140
-C OOH (attached to C=C)165 - 175
-C OOH (attached to C=C)165 - 175

Experimental Protocols

To acquire the NMR spectra of this compound, the following general experimental protocol can be followed.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer). The choice of solvent is critical and will affect the chemical shifts of the acidic protons.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

    • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a broadband probe.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-220 ppm.

    • Temperature: 298 K.

Structural Interpretation and Signaling Pathways

The predicted NMR data allows for a clear structural elucidation of this compound. The following diagram illustrates the logical relationship between the compound's structure and its expected NMR signals.

G Logical Relationship between Structure and NMR Data cluster_0 This compound Structure cluster_1 Predicted ¹H NMR Signals cluster_2 Predicted ¹³C NMR Signals Structure C₅H₅BrO₄ This compound H_CH3 Methyl Protons (-CH₃) δ = 2.0-2.5 ppm (Singlet) Structure->H_CH3 H_Vinyl Vinyl Proton (=CH-) δ = 6.0-6.5 ppm (Singlet) Structure->H_Vinyl H_COOH Carboxylic Acid Protons (-COOH) δ = 10.0-13.0 ppm (Broad Singlet) Structure->H_COOH C_CH3 Methyl Carbon (-CH₃) δ = 20-25 ppm Structure->C_CH3 C_Br Brominated Vinyl Carbon (=C(Br)-) δ = 125-135 ppm Structure->C_Br C_CH3_vinyl Methylated Vinyl Carbon (=C(CH₃)-) δ = 130-140 ppm Structure->C_CH3_vinyl C_COOH Carboxyl Carbons (-COOH) δ = 165-175 ppm Structure->C_COOH

Mass Spectrometry of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of (Z)-2-Bromo-3-methyl-2-butenedioic acid. This compound is a brominated haloacid and has been identified as a disinfection byproduct in finished drinking water.[1] Understanding its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices. This document outlines potential fragmentation patterns, provides a detailed experimental protocol for its analysis, and visualizes key processes using logical and pathway diagrams.

Predicted Mass Spectrum Data

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry and the known behavior of related compounds such as maleic acid, fumaric acid, and other halogenated organic acids.[2][3] Electron ionization is a hard ionization technique that leads to extensive fragmentation, which can be invaluable for structural elucidation.[4] The molecular weight of this compound is 208.98 g/mol (for the 79Br isotope) and 210.98 g/mol (for the 81Br isotope). The presence of bromine will result in a characteristic M+2 isotopic pattern for bromine-containing fragments.

The following table summarizes the predicted major ions and their mass-to-charge ratios (m/z) for this compound.

m/z (79Br/81Br) Proposed Fragment Ion Formula Notes
208 / 210[M]+•[C5H5BrO4]+•Molecular ion. Expected to be of low to moderate abundance due to the lability of the bromine and carboxylic acid groups.
191 / 193[M - OH]+[C5H4BrO3]+Loss of a hydroxyl radical from a carboxylic acid group.
163 / 165[M - COOH]+[C4H4BrO2]+Loss of a carboxyl radical.
129[M - Br]+[C5H5O4]+Loss of a bromine radical. This is a common fragmentation pathway for halogenated compounds.[5]
111[M - Br - H2O]+[C5H3O3]+Subsequent loss of water from the [M - Br]+ ion, likely forming a cyclic anhydride (B1165640) structure.
83[C4H3O2]+[C4H3O2]+Further fragmentation of the [M - Br]+ ion.
45[COOH]+[CHO2]+Carboxyl cation, a common fragment for carboxylic acids.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Derivatization is often required for the analysis of polar compounds like carboxylic acids by GC-MS to increase their volatility.

1. Sample Preparation and Derivatization (Esterification)

  • Objective: To convert the polar carboxylic acid groups into less polar, more volatile ester groups.

  • Reagents:

    • Methanol (anhydrous)

    • Acetyl chloride or concentrated sulfuric acid (as a catalyst)

    • This compound standard or sample extract

    • Hexane or other suitable organic solvent for extraction

  • Procedure:

    • Accurately weigh 1-5 mg of the sample or standard into a reaction vial.

    • Add 1 mL of anhydrous methanol.

    • Carefully add 50 µL of acetyl chloride or 1-2 drops of concentrated sulfuric acid.

    • Cap the vial tightly and heat at 60-70 °C for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane.

    • Vortex the mixture for 1 minute and allow the layers to separate.

    • Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4][7]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

    • Scan Speed: 2 scans/second.

3. Data Acquisition and Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to the dimethyl ester of this compound based on its retention time and mass spectrum.

  • Analyze the fragmentation pattern to confirm the structure of the analyte. The mass spectrum of the derivatized compound will show a molecular ion corresponding to the dimethyl ester and fragment ions resulting from losses of methoxy (B1213986) groups, the bromine atom, and other neutral fragments.

Visualizations

Logical Workflow for GC-MS Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Containing This compound Derivatization Derivatization (Esterification) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization Ionization (Electron Ionization, 70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_System Data System (Mass Spectrum Generation) Detection->Data_System Analysis Data Analysis (Library Search, Fragmentation Analysis) Data_System->Analysis Result Compound Identification and Quantification Analysis->Result

Caption: Logical workflow for GC-MS analysis.

Proposed Fragmentation Pathway

This diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Fragmentation_Pathway M [M]+• m/z 208/210 M_minus_OH [M - OH]+ m/z 191/193 M->M_minus_OH - •OH M_minus_COOH [M - COOH]+ m/z 163/165 M->M_minus_COOH - •COOH M_minus_Br [M - Br]+ m/z 129 M->M_minus_Br - •Br M_minus_Br_minus_H2O [M - Br - H2O]+ m/z 111 M_minus_Br->M_minus_Br_minus_H2O - H2O Fragment_83 [C4H3O2]+ m/z 83 M_minus_Br->Fragment_83 - CO2, -H2

Caption: Proposed fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of (Z)-2-Bromo-3-methyl-2-butenedioic acid. Given the limited availability of specific quantitative data for this compound, this guide infers its solubility based on the known properties of structurally similar molecules, such as maleic acid and other bromo-substituted carboxylic acids. Furthermore, it provides detailed, standardized experimental protocols for determining its solubility and outlines the key molecular factors influencing this critical physicochemical property.

This compound is a substituted dicarboxylic acid and a known disinfection byproduct found in drinking water.[1] Its structure, featuring two carboxylic acid groups, a carbon-carbon double bond, a methyl group, and a bromine atom, dictates its polarity and potential for intermolecular interactions, which are the primary determinants of solubility.

Predicted Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. The presence of two polar carboxylic acid groups suggests an affinity for polar solvents, particularly those capable of hydrogen bonding. Conversely, the nonpolar hydrocarbon portion of the molecule (the methyl group and the carbon backbone) will contribute to its solubility in less polar organic solvents. The bromine atom, being electronegative, adds to the overall polarity of the molecule.

Based on these structural features, a qualitative solubility profile can be predicted. This information is crucial for researchers working on its synthesis, purification, and formulation, as well as for toxicologists and environmental scientists studying its fate and transport.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Moderately SolubleThe two carboxylic acid groups can form strong hydrogen bonds with protic solvents. Solubility in water is expected, though it may be limited by the overall molecular weight and the presence of the less polar methyl and bromo substituents.[2][3]
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), AcetoneSolubleThese solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid protons.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe dominant polar nature of the dicarboxylic acid functionality will likely lead to poor solubility in nonpolar solvents.
Aqueous Basic 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)SolubleAs a dicarboxylic acid, it will readily deprotonate in basic solutions to form highly water-soluble carboxylate salts.[4][5][6]
Aqueous Acidic 5% Hydrochloric Acid (HCl)Predicted to be similar to water solubilityIn acidic solutions, the carboxylic acid groups will remain protonated, and solubility will be comparable to that in neutral water.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative and qualitative solubility of this compound, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a solid organic compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents, which is useful for solvent selection in synthesis, chromatography, and formulation.[7][8][9]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • A range of solvents (e.g., water, ethanol, acetone, hexane, 5% NaOH, 5% NaHCO₃, 5% HCl)

  • Spatula

  • pH paper

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation. Continue this process up to a total solvent volume of 3 mL.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble" based on visual observation.

  • For aqueous solutions, test the pH with pH paper to observe any acidic or basic properties.[5]

  • When testing in 5% NaOH or 5% NaHCO₃, observe for effervescence, which would indicate the release of carbon dioxide upon deprotonation of the carboxylic acid.[4]

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This protocol allows for the precise measurement of a compound's solubility in a specific solvent at a given temperature.

Materials:

  • This compound

  • Scintillation vials or other sealable containers

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporation dishes

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid remains.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

  • Record the exact mass of the saturated solution.

  • Carefully evaporate the solvent in an oven at a temperature below the compound's decomposition point or in a vacuum desiccator until a constant weight of the dried solid is achieved.

  • Weigh the evaporation dish containing the dried solute.

  • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Visualizing Methodologies and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the logical workflow for solubility testing and the key molecular factors that influence the solubility of dicarboxylic acids like this compound.

G cluster_workflow Solubility Determination Workflow start Start: Obtain Pure Compound select_solvents Select a Range of Solvents start->select_solvents qualitative Qualitative Solubility Screening perform_qual_test Perform Test Tube Solubility Test qualitative->perform_qual_test quantitative Quantitative Solubility Measurement gravimetric Gravimetric Method quantitative->gravimetric spectroscopic Spectroscopic Method quantitative->spectroscopic select_solvents->qualitative record_qual Record Observations (Soluble/Insoluble) perform_qual_test->record_qual select_quant_solvent Select Solvent for Quantitative Analysis record_qual->select_quant_solvent select_quant_solvent->quantitative equilibrium Equilibrate Excess Solute in Solvent gravimetric->equilibrium spectroscopic->equilibrium separate Separate Saturated Solution equilibrium->separate equilibrium->separate analyze Analyze Solute Concentration separate->analyze separate->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate analyze->calculate end End: Solubility Profile calculate->end calculate->end

Caption: A logical workflow for the experimental determination of solubility.

G cluster_factors Factors Influencing Dicarboxylic Acid Solubility cluster_molecular Molecular Structure cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility Profile Polarity Polarity (Carboxylic Acids, Bromine) Polarity->Solubility Increases in polar solvents H_Bonding Hydrogen Bonding (Donor & Acceptor) H_Bonding->Solubility Enhances solubility MW Molecular Weight MW->Solubility Generally decreases solubility Symmetry Molecular Symmetry & Crystal Lattice Energy Symmetry->Solubility Higher energy lattices decrease solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Like dissolves like Solvent_H_Bonding Solvent H-Bonding Capability Solvent_H_Bonding->Solubility Crucial for protic solvents Temperature Temperature Temperature->Solubility Usually increases for solids pH pH of Aqueous Solutions pH->Solubility Dramatically increases in basic pH

Caption: Key relationships influencing the solubility of dicarboxylic acids.

References

stability and storage of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for this compound, a brominated haloacid identified as a disinfection byproduct in drinking water.[1][2][3] Proper handling and storage of this compound are critical to ensure its integrity for research and development purposes.

Chemical Stability

This compound is generally stable under standard ambient conditions, including normal room temperature and pressure. However, it is recognized as being hygroscopic, meaning it has a tendency to absorb moisture from the air.[4][5] Exposure to moisture can potentially lead to degradation of the compound. Thermal decomposition may produce irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[4]

Storage Recommendations

To maintain the quality and stability of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended storage parameters based on available safety data sheets.

ParameterRecommendationSource
Temperature Store in a cool, dry, well-ventilated place. Room temperature is generally acceptable in continental US, though this may vary elsewhere.[1][4]
Container Keep container tightly closed.[4][6]
Atmosphere Store protected from moisture.[5]
Security Store locked up.[6][7]

Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, it is crucial to avoid storing this compound with incompatible materials and under adverse conditions.

CategoryIncompatible Materials / Conditions to AvoidSource
Chemicals Bases, Strong oxidizing agents, Reducing agents.[4]
Environmental Excess heat, Exposure to moist air or water, Dust formation, Open flames, hot surfaces, and sources of ignition.[4][6]

Experimental Protocol for Stability Assessment

While specific, publicly available stability testing protocols for this compound are limited, a general workflow for assessing the stability of a chemical compound can be established. This protocol is based on standard principles of chemical stability analysis.

A logical workflow for evaluating the stability of this compound is presented in the following diagram.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation A Obtain High-Purity this compound B Characterize Initial Sample (t=0) via HPLC, NMR, MS A->B C1 Ambient Temperature (25°C / 60% RH) B->C1 Distribute Samples C2 Accelerated Conditions (40°C / 75% RH) B->C2 Distribute Samples C3 Refrigerated (2-8°C) B->C3 Distribute Samples C4 Light Exposure (ICH Q1B) B->C4 Distribute Samples D Analyze Samples at Predetermined Intervals (e.g., 1, 3, 6, 12 months) C1->D C2->D C3->D C4->D E Assay for Purity and Degradants (e.g., HPLC) D->E F Quantify Degradation Products E->F G Determine Degradation Kinetics and Pathway F->G H Establish Shelf-Life and Recommended Storage G->H

Caption: Workflow for Stability Assessment of this compound.

Methodology:

  • Initial Characterization (t=0):

    • A high-purity sample of this compound is procured.

    • The initial purity and identity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This establishes the baseline for the stability study.

  • Sample Storage:

    • The compound is aliquoted into suitable, tightly sealed containers.

    • Samples are stored under a variety of controlled environmental conditions to assess stability. These typically include:

      • Ambient conditions (e.g., 25°C / 60% Relative Humidity).

      • Accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) to predict long-term stability.

      • Refrigerated conditions (e.g., 2-8°C).

      • Exposure to light, following guidelines such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1B for photostability testing.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, and 12 months), samples from each storage condition are withdrawn for analysis.

    • The primary analytical technique for assessing purity and detecting degradation products is typically a stability-indicating HPLC method. This method should be validated to separate the parent compound from any potential degradation products.

  • Data Evaluation:

    • The concentration of this compound is quantified at each time point.

    • Any degradation products are identified and quantified.

    • The rate of degradation is calculated to determine the compound's shelf-life under different storage conditions.

    • Based on the collected data, appropriate storage conditions and a re-test date can be established.

Handling Precautions

When handling this compound, appropriate personal protective equipment should be used. This includes protective gloves, clothing, and eye/face protection.[7] Handling should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[4] In case of spills, the material should be swept up and placed into a suitable container for disposal, avoiding dust formation.[4]

References

(Z)-2-Bromo-3-methyl-2-butenedioic acid discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Z)-2-Bromo-3-methyl-2-butenedioic Acid: Synthesis, Properties, and Historical Context

Abstract

This compound, a halogenated derivative of citraconic acid, is a compound of interest to researchers in organic synthesis and drug development. While its primary modern identification is as a disinfection byproduct in drinking water, its history is intrinsically linked to the broader study of electrophilic addition reactions on unsaturated dicarboxylic acids. This guide provides a detailed overview of the plausible synthetic routes, key experimental protocols, and the physical and spectroscopic properties of this compound. The historical context is presented based on the well-established chemistry of its parent compounds, citraconic and maleic acids.

Introduction and Historical Context

The specific discovery of this compound is not well-documented in a singular seminal publication. Its existence and synthesis are better understood as a logical extension of the extensive research conducted on the halogenation of unsaturated dicarboxylic acids, a field of study that dates back to the 19th century. The parent compound, citraconic acid ((Z)-2-methyl-2-butenedioic acid), has been known for well over a century and is produced by the thermal treatment of citric acid.

The most probable first synthesis of this compound would have been achieved through the electrophilic addition of bromine to citraconic acid or its anhydride. The stereochemical outcome of such a reaction is of primary importance in obtaining the desired (Z)-isomer. Studies on the bromination of the closely related maleic acid have shown that the reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the bromine atoms. This would initially form a saturated dibromo compound, which could then be subjected to dehydrobromination to yield the target unsaturated bromo-acid.

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached via a two-step process: the bromination of citraconic acid followed by dehydrobromination.

Step 1: Bromination of Citraconic Acid

The addition of bromine to the double bond of citraconic acid is expected to proceed via an electrophilic addition mechanism. The reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of 2,3-Dibromo-2-methylsuccinic Acid

  • Materials:

    • Citraconic acid (1.0 eq)

    • Bromine (1.0 eq)

    • Glacial acetic acid (solvent)

  • Procedure:

    • Dissolve citraconic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • The product, 2,3-dibromo-2-methylsuccinic acid, can be isolated by pouring the reaction mixture into ice-cold water, followed by filtration and washing of the precipitate.

Diagram of the Bromination Reaction Workflow:

bromination_workflow start Start: Dissolve Citraconic Acid in Glacial Acetic Acid cool Cool solution in an ice bath start->cool add_br2 Slowly add Bromine solution cool->add_br2 warm Warm to room temperature and stir add_br2->warm isolate Isolate product by precipitation in water warm->isolate end_product Product: 2,3-Dibromo-2-methylsuccinic Acid isolate->end_product dehydrobromination_pathway reactant 2,3-Dibromo-2-methylsuccinic Acid intermediate Intermediate Carbanion reactant->intermediate Proton abstraction base Base (e.g., KOH) product This compound intermediate->product Bromide elimination hbr_elim Elimination of HBr

In-depth Theoretical Analysis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the literature regarding theoretical studies of (Z)-2-Bromo-3-methyl-2-butenedioic acid. At present, there are no dedicated computational or theoretical analyses available for this specific molecule.

While extensive research exists for related compounds, such as maleic acid derivatives and other brominated organic molecules, the unique structural and electronic properties of this compound have not been the subject of focused theoretical investigation. This absence of data prevents the construction of an in-depth technical guide as requested, as there is no quantitative data to summarize, no established experimental protocols for theoretical studies to detail, and no defined signaling pathways or computational workflows to visualize.

The scientific community has utilized computational chemistry, including Density Functional Theory (DFT), to investigate the structural and electronic properties of various substituted alkenes and carboxylic acids. These studies typically provide valuable insights into:

  • Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

  • Vibrational Frequencies: Predictions of infrared and Raman spectra that aid in the experimental characterization of the compound.

  • Electronic Properties: Analysis of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and charge distributions, which are crucial for understanding reactivity.

  • Spectroscopic Properties: Correlation of theoretical calculations with experimental NMR, UV-Vis, and other spectroscopic data.

For a molecule like this compound, a theoretical study would be instrumental in understanding the influence of the bromine atom and the methyl group on the electronic structure and reactivity of the butenedioic acid backbone. Such a study could elucidate the effects of these substituents on the acidity of the carboxylic groups, the stability of the (Z)-isomer, and the potential for this molecule to participate in various chemical reactions.

Proposed Computational Workflow

Should a research initiative be undertaken to theoretically characterize this compound, a typical computational workflow would be as follows. This visualization outlines a standard procedure for such a theoretical investigation.

Computational_Workflow cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Interpretation cluster_3 Output mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization mol_build->geom_opt DFT/Basis Set Selection freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation geom_opt->elec_prop Optimized Geometry struct_analysis Structural Analysis freq_calc->struct_analysis Vibrational Frequencies spec_analysis Spectroscopic Analysis freq_calc->spec_analysis IR/Raman Spectra react_analysis Reactivity Analysis elec_prop->react_analysis HOMO/LUMO, ESP reporting Reporting & Publication struct_analysis->reporting spec_analysis->reporting react_analysis->reporting

A typical workflow for the theoretical study of a molecule.

Given the current state of the literature, this document cannot provide the detailed technical guide as originally requested. However, it highlights a clear opportunity for future research. A theoretical investigation into this compound would be a valuable contribution to the field of computational chemistry and organic chemistry, providing foundational data for researchers, scientists, and drug development professionals.

In-depth Technical Guide on (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Bromo-3-methyl-2-butenedioic acid, a halogenated derivative of citraconic acid (2-methylmaleic acid), is a molecule of interest primarily due to its classification as a brominated disinfection byproduct (DBP) found in drinking water[1]. While its presence in water sources has been documented, a comprehensive body of literature detailing its synthesis, chemical properties, and specific biological activities for therapeutic applications remains notably scarce. This guide aims to consolidate the available information on this compound and related chemical structures to provide a foundational understanding for researchers and drug development professionals. Due to the limited specific data on the title compound, this review will also extrapolate from the known chemistry and biological effects of similar α,β-unsaturated carboxylic acids and haloalkenoic acids.

Chemical Properties and Synthesis

A thorough review of the scientific literature reveals a significant gap in the detailed experimental protocols for the synthesis of this compound. While commercial suppliers list the compound, proprietary synthesis methods are not publicly disclosed. However, insights into potential synthetic routes can be drawn from established organic chemistry reactions involving similar substrates.

One plausible approach is the bromodecarboxylation of a suitable precursor. The Hunsdiecker reaction and its modifications, which convert α,β-unsaturated carboxylic acids into vinyl halides, represent a potential synthetic pathway[2]. More contemporary methods utilize N-halosuccinimides (NXS) as electrophilic halogen sources for this transformation[2]. Specifically, the reaction of citraconic acid (2-methylmaleic acid) or its anhydride (B1165640) with a brominating agent like N-bromosuccinimide (NBS) could theoretically yield the desired product, although specific reaction conditions and yields are not documented in the available literature. Combining NBS with reagents like iodosylbenzene or tetrabutylammonium (B224687) trifluoroacetate (B77799) has been shown to be effective for the bromination-decarboxylation of other unsaturated carboxylic acids[3].

Another potential, though less direct, route could involve the α-bromination of a carbonyl-containing precursor, a reaction for which NBS is also a common reagent[3][4]. The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids, proceeding via an acid bromide intermediate[5].

Spectroscopic Data

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. Its primary characterization in the literature is as a disinfection byproduct, a class of compounds that is monitored due to potential health concerns. Brominated DBPs, in general, are of interest as they can exhibit higher health risks than their chlorinated counterparts.

Extrapolating from related compounds, haloacetic acids are known to be cytotoxic[9]. For instance, bromoacetic acid has demonstrated cytotoxicity and the ability to induce adaptive stress response pathways in vitro. Studies on various haloacetic acids have shown a correlation between their cytotoxicity and mutagenicity[9]. Given these trends, it is plausible that this compound may exhibit cytotoxic or other biological activities. However, without specific experimental data, this remains speculative.

The structural similarity to maleic acid derivatives, some of which are used in pharmaceutical formulations, suggests that this compound could be investigated for a range of biological effects. However, any potential therapeutic application would require extensive investigation into its efficacy and toxicological profile.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in studying this compound would need to develop and validate these protocols based on general methods for the synthesis and analysis of similar molecules.

A hypothetical workflow for the investigation of this compound is presented below.

Figure 1. A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological effects of this compound would be necessary to elucidate any such interactions. A hypothetical logical diagram for investigating potential mechanisms of action, should the compound show cytotoxicity, is provided.

signaling_pathway_investigation cluster_pathways Potential Mechanisms of Action compound This compound cell_line Cancer Cell Line compound->cell_line cytotoxicity Observed Cytotoxicity cell_line->cytotoxicity Treatment apoptosis Apoptosis Induction cytotoxicity->apoptosis Investigate necrosis Necrosis cytotoxicity->necrosis Investigate oxidative_stress Oxidative Stress cytotoxicity->oxidative_stress Investigate dna_damage DNA Damage cytotoxicity->dna_damage Investigate

Figure 2. Logical diagram for investigating potential cytotoxic mechanisms of this compound.

Conclusion

This compound is a compound that is currently underrepresented in scientific literature, particularly in the context of medicinal chemistry and drug development. Its identification as a disinfection byproduct warrants further toxicological investigation. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. The synthesis and characterization of this molecule, followed by systematic biological screening, are necessary first steps to determine if it possesses any properties that could be of therapeutic interest. The information on related compounds suggests that it may exhibit biological activity, but dedicated studies are required to move from speculation to data-driven assessment.

References

An In-depth Technical Guide on the Safety and Handling of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information and general guidance for handling (Z)-2-Bromo-3-methyl-2-butenedioic acid. It is not a substitute for a comprehensive Safety Data Sheet (SDS). An official SDS should be obtained from a supplier and consulted before any handling, storage, or disposal of this chemical.

Introduction

This compound, also known as cis-2-Bromo-3-methylbutenedioic acid, is a brominated haloacid.[1] It is recognized as a disinfection byproduct (DBP) found in finished drinking water.[1] As a member of the brominated haloacetic acids class of compounds, it warrants careful handling due to the general toxicity associated with this group. Research indicates that brominated disinfection byproducts can be more toxic than their chlorinated counterparts.[2]

Chemical Structure:

Hazard Identification and Toxicological Profile

While a specific, publicly available Safety Data Sheet (SDS) with detailed toxicological data for this compound is not readily accessible, the hazards can be inferred from the general properties of brominated organic compounds and haloacids.

General Hazards of Brominated Haloacids:

  • Toxicity: Brominated compounds often exhibit higher toxicity than their chlorinated analogs.[2] Studies on various brominated disinfection byproducts have shown potential for carcinogenicity and other adverse health effects.[2]

  • Irritation: As an acidic and brominated organic compound, it is likely to be corrosive or irritating to the skin, eyes, and respiratory tract. Direct contact should be avoided.

  • Environmental Hazards: The environmental fate and ecotoxicity of this specific compound are not well-documented in the public domain. However, related compounds can be harmful to aquatic life.

Quantitative Toxicological Data:

Specific quantitative data such as LD50 (median lethal dose) for this compound is not available in the searched resources. A toxicological evaluation to determine a health-based guidance value for brominated haloacetic acids, in general, has been undertaken, highlighting the need for careful assessment of this class of compounds.[3]

Safety and Handling Precautions

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical. The following PPE should be considered standard when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the specific glove material should be verified.

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Additional Protection: For larger quantities or in case of potential for significant exposure, an apron and arm sleeves are recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of any dust, aerosols, or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic acids and halogens should be used.

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Safe Handling and Storage
  • Handling:

    • Avoid creating dust.

    • Use in a well-ventilated area, preferably a fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • General guidance suggests storage at room temperature in the continental US, though this may vary.[1] Always follow the storage conditions provided by the supplier.

    • Store away from incompatible materials such as strong bases and oxidizing agents.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the synthesis of this compound are not available in the searched literature. However, a generalized workflow for handling the compound in a research setting can be outlined.

Workflow for Handling this compound in a Research Setting:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE (Gloves, Goggles, Lab Coat) setup Set up in Chemical Fume Hood prep->setup weigh Weigh Compound setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react quench Quench Reaction (if necessary) react->quench waste Dispose of Waste in Designated Halogenated Organic Waste Container quench->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate

Caption: A generalized workflow for the safe handling of this compound.

Emergency Procedures

In the absence of a specific SDS, the following general emergency procedures for haloacids should be followed:

  • In case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Physical and Chemical Properties

Specific physical and chemical data for this compound are not available in the searched resources. The table below is populated with data for a structurally related but non-brominated compound, (Z)-2-Methyl-2-butenedioic acid (Citraconic acid), for illustrative purposes only.

PropertyValue (for (Z)-2-Methyl-2-butenedioic acid)
Molecular Formula C5H6O4
Molecular Weight 130.0987 g/mol [4][5]
CAS Number 498-23-7[4][5]

Note: These properties are for a related compound and may not be representative of this compound.

Conclusion

This compound is a compound that requires careful handling due to its classification as a brominated haloacid. While detailed safety and toxicological data are not publicly available, the general hazards associated with this class of chemicals necessitate the use of stringent safety protocols, including appropriate personal protective equipment and engineering controls. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive Safety Data Sheet from their supplier before commencing any work with this compound.

References

Methodological & Application

The Synthetic Utility of (Z)-2-Bromo-3-methyl-2-butenedioic Acid in Organic Chemistry: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a functionalized building block, a comprehensive review of scientific literature reveals a notable scarcity of information regarding the application of (Z)-2-bromo-3-methyl-2-butenedioic acid in organic synthesis. While structurally similar bromo-organic compounds are valuable reagents, the specific utility of this particular molecule in the synthesis of novel organic compounds, including for drug development, remains largely unexplored and undocumented in publicly available research.

Currently, the primary context in which this compound is mentioned is as a disinfection byproduct (DBP) found in finished drinking water.[1][2] This classification stems from its formation during water treatment processes, rather than its intentional use as a synthetic precursor.

While the broader class of butenedioic acid and its esters are recognized as versatile building blocks in organic transformations such as Diels-Alder reactions, conjugate additions, and hydrogenations, specific applications of the brominated and methylated derivative at the core of this topic are not detailed in the existing literature.[3] Similarly, other related brominated compounds, such as 2-bromo-3-methylbutenoic acid methyl ester, have found utility in natural product synthesis, for instance, in the construction of complex carbon skeletons via the Reformatsky reaction.[4] However, these examples do not directly translate to established protocols for this compound.

Future Outlook and Potential Applications

The lack of documented applications presents an opportunity for future research. The presence of a bromine atom, a carboxylic acid, and a double bond within a single molecule suggests potential for a variety of synthetic transformations. Hypothetically, the bromine atom could serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid moieties offer sites for esterification, amidation, or conversion to other functional groups. The alkene could participate in addition reactions or serve as a dienophile in cycloadditions.

Further investigation into the reactivity and potential synthetic applications of this compound is warranted to unlock its potential as a valuable tool for organic chemists in academia and industry. At present, however, detailed application notes and experimental protocols for its use in organic synthesis cannot be provided due to the absence of published research in this specific area.

References

Application Notes and Protocols: (Z)-2-Bromo-3-methyl-2-butenedioic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Bromo-3-methyl-2-butenedioic acid is a multifunctional organic molecule with significant potential as a synthetic building block in medicinal chemistry and materials science. Its structure incorporates a vinyl bromide, a synthetically versatile handle for carbon-carbon bond formation, and a dicarboxylic acid moiety within an α,β-unsaturated system, offering multiple sites for chemical modification. While it has been identified as a disinfection byproduct in drinking water, its utility in targeted organic synthesis is an area of growing interest[1]. This document provides an overview of its potential applications and detailed protocols for its use in key synthetic transformations. The protocols provided are based on established methodologies for structurally similar compounds due to the limited specific literature on this particular reagent.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, (Z)-2-methyl-2-butenedioic acid (citraconic acid), is provided below as a reference. The introduction of a bromine atom is expected to increase the molecule's molecular weight and density.

PropertyValue (for Citraconic Acid)Reference
Molecular FormulaC₅H₆O₄[2][3]
Molecular Weight130.10 g/mol [2][3]
AppearanceWhite crystalline solid
Melting Point91-94 °C
SolubilitySoluble in water, ethanol, and ether

Core Applications and Synthetic Utility

The reactivity of this compound can be categorized based on its key functional groups: the vinyl bromide and the α,β-unsaturated dicarboxylic acid system.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety serves as an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures from simple precursors.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound. This reaction is widely used in the synthesis of biaryls and conjugated systems, which are common motifs in pharmaceutical compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), a boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90880-95
3Vinylboronic acid pinacol (B44631) esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001670-85

Diagram 1: Suzuki-Miyaura Coupling Pathway

Suzuki_Coupling reagent (Z)-2-Bromo-3-methyl- 2-butenedioic acid catalyst Pd(0) Catalyst + Base reagent->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product Coupled Product catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

The Heck reaction allows for the coupling of the vinyl bromide with an alkene, while the Sonogashira reaction facilitates coupling with a terminal alkyne. These methods provide access to a diverse range of unsaturated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv), and a degassed solvent (e.g., THF, DMF, or Et₃N).

  • Reagent Addition: Add a terminal alkyne (1.1-1.5 equiv) and a base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Diagram 2: Experimental Workflow for Cross-Coupling

Workflow A Combine Reagents (Substrate, Coupling Partner, Catalyst, Base) B Add Degassed Solvent A->B C Heat and Stir (Monitor by TLC/LC-MS) B->C D Aqueous Work-up C->D E Extraction D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution and Addition Reactions

The electron-withdrawing carboxylic acid groups render the double bond susceptible to conjugate addition (Michael addition) by soft nucleophiles. Furthermore, the vinyl bromide can undergo nucleophilic substitution, although this is generally less common than cross-coupling.

The reaction of this compound with amines (aza-Michael) or thiols (thia-Michael) can lead to the formation of β-amino or β-thio substituted dicarboxylic acids. These products are valuable intermediates for the synthesis of various heterocyclic compounds and peptidomimetics.

Experimental Protocol: General Procedure for Aza-Michael Addition

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equiv) to the solution. A base (e.g., Et₃N or K₂CO₃) may be added to facilitate the reaction, particularly if the amine salt is used.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. If necessary, perform an acidic or basic work-up to isolate the product.

  • Purification: The product can be purified by recrystallization or column chromatography.

Table 2: Representative Conditions for Michael Addition

EntryNucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
1AnilineEt₃NEthanol25685-95
2BenzylamineNoneMethanol50480-90
3ThiophenolK₂CO₃Acetonitrile25290-98

Diagram 3: Michael Addition and Potential Cyclization

Michael_Addition start (Z)-2-Bromo-3-methyl- 2-butenedioic acid intermediate Michael Adduct start->intermediate Michael Addition nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH) nucleophile->intermediate product Heterocyclic Product (via cyclization) intermediate->product

Caption: Pathway for Michael addition and subsequent potential intramolecular cyclization.

Summary and Outlook

This compound represents a promising, albeit underexplored, synthetic building block. Its bifunctional nature allows for selective and sequential modifications, providing a platform for the synthesis of a wide array of complex molecules. The protocols outlined above, based on well-established chemical principles, serve as a guide for researchers to harness the synthetic potential of this versatile reagent in drug discovery and materials science. Further investigation into the reactivity and applications of this compound is warranted and is expected to unveil novel synthetic pathways and molecular entities.

References

Application Notes and Protocols for (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Bromo-3-methyl-2-butenedioic acid is a substituted brominated haloacid. Although it has been identified as a disinfection byproduct in drinking water, its synthetic utility and reaction mechanisms are not extensively documented in scientific literature.[1] This document provides a theoretical framework for its potential reactivity based on the functional groups present: a vinyl bromide, an electron-deficient alkene, and two carboxylic acid moieties. The following sections detail potential reaction mechanisms, propose applications in organic synthesis and drug development, and provide detailed, adaptable experimental protocols for these hypothetical transformations.

Chemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₅H₅BrO₄
Molecular Weight 208.99 g/mol
Appearance Not available. Likely a solid.
Solubility Expected to be soluble in polar organic solvents and aqueous base.
CAS Number 160431-73-6[1]

Safety Precautions:

This compound is a brominated organic acid and should be handled with care in a well-ventilated fume hood. As a class, brominated disinfection byproducts are known to have potential health risks.[2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6][7][8][9][10]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Reaction Mechanisms and Applications

The unique combination of functional groups in this compound suggests its potential as a versatile building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, making them invaluable in the synthesis of complex organic molecules, including pharmaceuticals.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond. This is a powerful method for creating biaryl and vinyl-aryl structures.[11][12][13][14][15]

  • Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes. This reaction is highly effective for the synthesis of substituted styrenes and dienes.[16][17][18][19]

  • Sonogashira Coupling: Reaction with terminal alkynes to produce conjugated enynes, which are important structures in natural products and materials science.[20][21][22][23][24]

These reactions would allow for the introduction of a wide variety of substituents at the C2 position, leading to a diverse library of derivatives for biological screening.

Fig. 1: Potential Palladium-Catalyzed Cross-Coupling Reactions.
Electrophilic Addition to the Alkene

The carbon-carbon double bond can undergo electrophilic addition reactions. Due to the presence of two electron-withdrawing carboxylic acid groups, the double bond is electron-deficient, which will influence its reactivity.[25][26][27][28][29]

  • Halogenation: Addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the formation of a dihaloalkane derivative. This reaction typically proceeds through a halonium ion intermediate.

Electrophilic_Addition start (Z)-2-Bromo-3-methyl- 2-butenedioic acid intermediate Bromonium Ion Intermediate start->intermediate + Br₂ reagent Br₂ product 2,3-Dibromo-2-bromo-3-methyl- butanedioic acid intermediate->product + Br⁻

Fig. 2: Proposed Electrophilic Bromination Mechanism.
Nucleophilic Substitution Reactions

While nucleophilic substitution at a vinyl halide is generally more difficult than at a saturated carbon, it can be achieved under certain conditions, often requiring a catalyst or harsh reaction conditions. Potential nucleophiles could include amines, thiols, and alkoxides, leading to a variety of substituted butenedioic acid derivatives. The mechanism could proceed via an addition-elimination pathway due to the presence of the electron-withdrawing carboxyl groups.[30][31][32]

Diels-Alder Reaction

The electron-deficient nature of the double bond in this compound makes it a potential dienophile in Diels-Alder reactions.[33][34][35][36] Reaction with a conjugated diene would lead to the formation of a six-membered ring, a common structural motif in many natural products and pharmaceuticals.

Fig. 3: Proposed Diels-Alder Reaction.

Experimental Protocols (Adapted)

The following are detailed, adaptable protocols for the proposed reactions based on established methodologies for similar substrates.

General Protocol for Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of vinyl bromides with arylboronic acids.[11][12][13]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (B44618) (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow start Combine Reactants and Catalysts in Schlenk Flask solvent Add Dioxane/Water start->solvent heat Heat and Stir under Inert Atmosphere solvent->heat workup Cool, Dilute, and Wash heat->workup purify Dry, Concentrate, and Purify workup->purify product Isolated Product purify->product

Fig. 4: Workflow for a Suzuki-Miyaura Coupling Reaction.
General Protocol for Heck-Mizoroki Reaction of a Vinyl Bromide

This protocol is adapted from procedures for the Heck-Mizoroki reaction of vinyl bromides with styrenes.[16][17]

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 2 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent), palladium(II) acetate (0.01 equivalents), and tri(o-tolyl)phosphine (0.02 equivalents) in anhydrous acetonitrile.

  • Add the alkene (1.5 equivalents) and triethylamine (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling of a Vinyl Bromide

This protocol is adapted from established procedures for the Sonogashira coupling of vinyl halides.[20][21][22]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Tetrahydrofuran (THF, anhydrous, if co-solvent is needed)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous triethylamine (or a mixture of THF and DIPA).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Remove the amine solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting enyne by column chromatography.

Conclusion

While specific reactivity data for this compound is limited, its structure suggests significant potential as a versatile building block in organic synthesis. The protocols provided herein, adapted from well-established methodologies for similar substrates, offer a starting point for exploring its utility in palladium-catalyzed cross-coupling, electrophilic addition, and cycloaddition reactions. Such explorations could lead to the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate the reaction mechanisms and synthetic scope of this compound.

References

Application Notes and Protocols for the Suzuki Coupling of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This methodology is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][4]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of (Z)-2-bromo-3-methyl-2-butenedioic acid with various boronic acids. This substrate presents a unique scaffold for the synthesis of substituted maleic acid derivatives, which are of interest in medicinal chemistry and materials science. Maleic acid and its derivatives are found in numerous pharmaceutical formulations, often used to improve the stability and solubility of active pharmaceutical ingredients.[5][6] The products of this reaction could serve as building blocks for novel therapeutics, leveraging the pH-sensitive nature of maleic acid amides for drug delivery applications or as enzyme inhibitors.[6][7]

Due to the specific stereochemistry and the presence of two carboxylic acid groups, the Suzuki coupling of this compound may require careful optimization of reaction conditions to achieve high yields and avoid potential side reactions. These notes provide a comprehensive guide for researchers to develop a robust and efficient synthetic protocol.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][4]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for different boronic acid coupling partners.

Materials and Reagents
  • This compound

  • Aryl-, heteroaryl-, or vinylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

General Procedure
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if used, 2-10 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 equiv.) to the reaction vessel, followed by the anhydrous solvent.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a water-miscible solvent was used, dilute the reaction mixture with water and adjust the pH to ~2-3 with 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain the desired substituted butenedioic acid derivative.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki couplings of vinyl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801275-95
2Pd(dppf)Cl₂ (2)-K₂CO₃ (3)1,4-Dioxane100880-98
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Toluene110685-99
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2)DMF901670-90
5Pd(PPh₃)₄ (5)-NaHCO₃ (3)THF/H₂OReflux2460-85

Note: Yields are typical for analogous reactions and will vary depending on the specific substrates and optimized conditions.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Br R-Pd(II)L_n-Br OxAdd->PdII_Br Transmetal Transmetalation PdII_Br->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0  Regenerated  Catalyst Product R-R' (Coupled Product) RedElim->Product VinylBromide (Z)-R-Br (Substrate) VinylBromide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base) start->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas react Heat and Stir (Conventional or Microwave) degas->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Heck Reaction of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of (Z)-2-Bromo-3-methyl-2-butenedioic acid. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2][3] This protocol is intended as a starting point and may require optimization for specific substrates and applications. The methodologies and data presented are based on established principles of the Heck reaction for vinyl halides, particularly those bearing electron-withdrawing groups.

Introduction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1][4] This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability in constructing C-C bonds.[4] The substrate, this compound, is an electron-deficient vinyl bromide, a class of substrates known to be reactive in Heck couplings. The presence of two carboxylic acid groups and a methyl group on the double bond influences the reactivity and stereochemical outcome of the reaction.

Data Presentation: Typical Heck Reaction Conditions for Vinyl Bromides

The following table summarizes common conditions for the Heck reaction involving vinyl bromides, which can serve as a guide for optimizing the reaction of this compound.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd₂(dba)₃Catalyst loading typically ranges from 1-5 mol%. Pd(OAc)₂ is a common and cost-effective choice.[1]
Ligand PPh₃, P(o-tol)₃, BINAP, Buchwald ligandsPhosphine ligands are often used to stabilize the palladium catalyst and influence reactivity and selectivity. The ligand to palladium ratio is typically 1:1 to 4:1.[1]
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃An organic or inorganic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Typically, 1.5-3 equivalents are used.[1]
Solvent DMF, DMA, NMP, CH₃CN, ToluenePolar aprotic solvents are commonly employed to dissolve the reactants and facilitate the reaction.
Alkene Styrenes, acrylates, acrylamidesA variety of alkenes can be used as coupling partners. Electron-deficient alkenes are often highly reactive.[1]
Temperature 80-140 °CThe reaction temperature is a critical parameter that often requires optimization.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or GC-MS to determine completion.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 equivalents, 2 mol%) and triphenylphosphine (0.04 equivalents, 4 mol%).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Addition of Reagents:

    • To the stirred catalyst mixture, add this compound (1.0 equivalent).

    • Add the alkene (e.g., styrene, 1.2 equivalents).

    • Finally, add triethylamine (2.5 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x volume of DMF).

    • Separate the organic layer and wash it sequentially with water (2 x volume of DMF) and brine (1 x volume of DMF).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualization of the Experimental Workflow

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd(OAc)₂ and PPh₃ to Schlenk flask B Add anhydrous DMF A->B C Stir under inert atmosphere B->C D Add this compound C->D Catalyst Formation E Add Alkene D->E F Add Triethylamine E->F G Heat to 100-120 °C F->G Initiate Reaction H Monitor by TLC/GC-MS G->H I Cool and dilute with Ethyl Acetate H->I Reaction Complete J Aqueous Washes (HCl, H₂O, Brine) I->J K Dry, filter, and concentrate J->K L Purify by Column Chromatography K->L

Caption: Experimental workflow for the Heck reaction of this compound.

Signaling Pathway: The Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition R-X This compound R-X->Oxidative_Addition R-Pd(II)-X(L₂) R-Pd(II)-X(L₂) Oxidative_Addition->R-Pd(II)-X(L₂) Alkene_Coordination Alkene Coordination R-Pd(II)-X(L₂)->Alkene_Coordination R-Pd(II)-X(L₂)(Alkene) R-Pd(II)-X(L₂)(Alkene) Alkene_Coordination->R-Pd(II)-X(L₂)(Alkene) Alkene Alkene Alkene->Alkene_Coordination Migratory_Insertion Migratory Insertion R-Pd(II)-X(L₂)(Alkene)->Migratory_Insertion Intermediate R-Alkene-Pd(II)-X(L₂) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H-X(L₂) Beta_Hydride_Elimination->Product_Complex Product Product Product_Complex->Product Product Release Reductive_Elimination Reductive Elimination (with Base) Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration H-X + Base H-X + Base H-X + Base->Reductive_Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Stille Coupling of (Z)-2-Bromo-3-methyl-2-butenedioic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the direct application of (Z)-2-Bromo-3-methyl-2-butenedioic acid in Stille coupling reactions have yielded no specific documented examples. This particular substrate may be novel in this context, or its applications may not be published in readily accessible scientific literature.

However, the principles of Stille coupling are broadly applicable to a wide range of vinyl bromides. This document provides detailed application notes and protocols for the Stille coupling of structurally related and synthetically valuable vinyl bromides, which can serve as a foundational guide for developing methodologies for novel substrates such as this compound. The protocols and data presented are based on established literature for similar compounds and are intended to provide a starting point for experimental design.

Introduction to Stille Coupling in Organic Synthesis

The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial research, particularly in the synthesis of complex molecules, including pharmaceuticals, natural products, and functional materials.[2]

Key advantages of the Stille coupling include:

  • Mild reaction conditions: Often proceeding at or near room temperature.

  • Tolerance of a wide range of functional groups: Reducing the need for protecting groups.

  • Stability of organostannane reagents: They are generally stable to air and moisture.[1]

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]

Potential Applications in Drug Discovery and Development

While specific applications for the Stille coupling of this compound are not documented, the resulting substituted butenedioic acid motif is of significant interest in medicinal chemistry. The introduction of diverse organic moieties via Stille coupling could lead to the synthesis of novel compounds with potential biological activity. For instance, substituted maleic acid derivatives are found in various natural products and pharmacologically active compounds.

Experimental Protocols: General Procedures for Stille Coupling of Vinyl Bromides

The following are generalized protocols for the Stille coupling of vinyl bromides with various organostannanes. These should be adapted and optimized for the specific substrate, such as this compound or its esters.

Protocol 1: General Procedure for Stille Coupling with Arylstannanes

This protocol describes a typical Stille coupling reaction between a vinyl bromide and an arylstannane.

Materials:

  • Vinyl bromide (e.g., an ester of this compound) (1.0 equiv)

  • Arylstannane (e.g., tributyl(phenyl)tin) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the vinyl bromide and the palladium catalyst.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the arylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Stille Coupling with Alkenylstannanes

This protocol outlines the coupling of a vinyl bromide with an alkenylstannane to form a diene.

Materials:

  • Vinyl bromide (1.0 equiv)

  • Alkenylstannane (e.g., tributyl(vinyl)tin) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 - 0.05 equiv)

  • Ligand (e.g., PPh₃, AsPh₃) (0.08 - 0.2 equiv)

  • Anhydrous solvent (e.g., THF, NMP)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the vinyl bromide, palladium catalyst, and ligand in the anhydrous solvent.

  • Add the alkenylstannane to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation: Representative Stille Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Stille coupling of various vinyl bromides with organostannanes, based on literature precedents. These serve as a guide for what might be expected when using a new substrate.

EntryVinyl BromideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-phenyletheneTributyl(phenyl)tinPd(PPh₃)₄ (3)-Toluene1001685
2Methyl 2-bromoacrylateTributyl(vinyl)tinPdCl₂(PPh₃)₂ (5)-THF601278
3(E)-1-Bromo-1-hexeneTributyl(furan-2-yl)tinPd₂(dba)₃ (2)P(2-furyl)₃ (8)NMP25892
43-Bromo-2-methylprop-2-en-1-olTributyl(thien-2-yl)tinPd(PPh₃)₄ (4)-Dioxane902475

Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-X R¹-X (Vinyl Bromide) R1-X->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(R¹)X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation R2-SnR3 R²-SnR₃ (Organostannane) R2-SnR3->Transmetalation Pd(II)_Intermediate L₂Pd(II)(R¹)R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Sn_Byproduct X-SnR₃ Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Flask_Prep Dry Schlenk Flask under Inert Atmosphere Reagent_Add Add Vinyl Bromide, Catalyst, and Solvent Flask_Prep->Reagent_Add Stannane_Add Add Organostannane Reagent_Add->Stannane_Add Heating Heat and Stir (e.g., 80-110°C) Stannane_Add->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Wash Wash with aq. KF and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Chroma Column Chromatography Dry->Chroma Final_Product Characterize Pure Product Chroma->Final_Product

Caption: General experimental workflow for a Stille coupling reaction.

Conclusion and Future Outlook

The Stille coupling reaction remains a cornerstone of modern organic synthesis. While direct applications involving this compound are yet to be reported, the protocols and data provided herein for analogous vinyl bromides offer a robust starting point for researchers venturing into this new chemical space. The development of Stille methodologies for this novel substrate could unlock synthetic pathways to a range of new chemical entities with potential applications in drug discovery and materials science. It is recommended that initial studies focus on the esterified derivatives of the title compound to improve solubility and compatibility with common Stille coupling conditions. Careful optimization of the catalyst, ligand, solvent, and temperature will be crucial for achieving high yields and selectivities.

References

Application Notes and Protocols for Michael Addition Reactions Using (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] This powerful reaction has been widely utilized in the synthesis of a diverse array of complex molecules, including pharmaceuticals and natural products.[3] This document provides detailed application notes and generalized protocols for the use of (Z)-2-bromo-3-methyl-2-butenedioic acid as a Michael acceptor. While this specific substrate is not extensively documented in the literature for this purpose, its structure—featuring both electron-withdrawing carboxylic acid groups and a bromine atom—suggests its potential as a reactive partner in Michael addition reactions.

This compound, also known as bromocitraconic acid, is a halogenated derivative of maleic acid.[4] The presence of the electron-withdrawing groups activates the double bond for nucleophilic attack at the β-position. The bromine atom can further influence the reactivity of the alkene and may serve as a handle for subsequent transformations. This application note will focus on two key classes of Michael additions: the aza-Michael addition (using amine nucleophiles) and the thiol-Michael addition (using thiol nucleophiles).

Reaction Principle

The core of the Michael addition reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] In the context of this compound, the reaction proceeds via the attack of a nucleophile on one of the sp² hybridized carbons of the double bond, leading to the formation of a substituted succinic acid derivative. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity.[5]

Signaling Pathways and Logical Relationships

The general mechanism for a base-catalyzed Michael addition is depicted below. The base abstracts a proton from the nucleophile to generate a potent nucleophile, which then attacks the β-carbon of the Michael acceptor. The resulting enolate is then protonated to yield the final product.

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation NuH Nucleophile (Nu-H) Base Base Nu_anion Activated Nucleophile (Nu⁻) NuH->Nu_anion Deprotonation BH Protonated Base (BH⁺) Acceptor (Z)-2-Bromo-3-methyl- 2-butenedioic acid Enolate Enolate Intermediate Acceptor->Enolate 1,4-Conjugate Addition Product Michael Adduct Enolate->Product Protonation

Caption: Generalized mechanism of a base-catalyzed Michael addition reaction.

Experimental Protocols

The following are generalized protocols for performing aza-Michael and thiol-Michael additions to this compound. These protocols are based on established methods for similar electron-deficient alkenes and may require optimization for specific substrates.[6][7][8]

Aza-Michael Addition Protocol

This protocol describes the addition of an amine nucleophile to this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Base catalyst (e.g., triethylamine, DBU, or a solid-supported base)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq).

  • Add the base catalyst (0.1-1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Aza_Michael_Workflow start Start dissolve Dissolve (Z)-2-bromo-3-methyl- 2-butenedioic acid in solvent start->dissolve add_amine Add amine nucleophile dissolve->add_amine add_base Add base catalyst add_amine->add_base react Stir at specified temperature add_base->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor workup Work-up and purification monitor->workup Reaction complete product Isolate pure product workup->product end End product->end

References

Application Notes and Protocols: The Reformatsky Reaction with (Z)-2-Bromo-3-methyl-2-butenedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, providing access to valuable β-hydroxy esters and their derivatives.[1][2][3] Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction typically involves the reaction of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc.[1][4] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums, allowing for excellent functional group tolerance.[2] This characteristic makes the Reformatsky reaction particularly useful in the synthesis of complex molecules, including natural products and pharmaceutical agents.[5][6]

This document provides detailed application notes and experimental protocols for the use of (Z)-2-Bromo-3-methyl-2-butenedioic acid derivatives in the Reformatsky reaction. While specific literature examples for this particular substrate are limited, this guide extrapolates from the well-established principles of the Reformatsky reaction and data from structurally similar α,β-unsaturated α-bromoesters to provide a framework for its application in research and development.

Core Concepts and Reaction Mechanism

The generally accepted mechanism for the Reformatsky reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromoester to form an organozinc reagent, the Reformatsky enolate.[2]

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

  • C-C Bond Formation: A six-membered chair-like transition state is formed, leading to the creation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon.[2]

  • Hydrolysis: Acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester product.[4]

The use of a this compound derivative introduces the complexity of a vinylogous system, where the reactivity of the organozinc intermediate could potentially lead to different regioisomeric products. However, based on related systems, the reaction is expected to proceed primarily at the carbon bearing the bromine atom.

Diagram of the General Reformatsky Reaction Mechanism

Reformatsky_Mechanism General Mechanism of the Reformatsky Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product alpha_bromoester α-Bromoester (e.g., this compound derivative) organozinc Organozinc Reagent (Reformatsky Enolate) alpha_bromoester->organozinc 1. Oxidative Addition (with Zn) carbonyl Aldehyde or Ketone transition_state Six-membered Transition State carbonyl->transition_state zinc Zinc Metal (Zn) organozinc->transition_state 2. Coordination zinc_alkoxide Zinc Alkoxide transition_state->zinc_alkoxide 3. C-C Bond Formation beta_hydroxy_ester β-Hydroxy Ester zinc_alkoxide->beta_hydroxy_ester 4. Acidic Workup (H₃O⁺)

Caption: General mechanism of the Reformatsky reaction.

Applications in Drug Development and Natural Product Synthesis

The β-hydroxy ester motif generated through the Reformatsky reaction is a common structural feature in a wide array of biologically active molecules. The use of a substituted substrate like this compound allows for the introduction of a functionalized four-carbon unit with stereochemical complexity, which can be a valuable building block in the synthesis of:

  • Polyketide Natural Products: The resulting γ-hydroxy-α,β-unsaturated ester can be a precursor to complex polyketide chains.

  • Bioactive Lactones: Intramolecular cyclization of the product can lead to the formation of substituted butenolides, a class of compounds with diverse biological activities.

  • Pharmaceutical Intermediates: The ability to construct intricate carbon skeletons with control over stereochemistry is crucial in the development of novel therapeutic agents.[5][6]

Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates and scales.

Protocol 1: Synthesis of Diethyl (Z)-2-Bromo-3-methyl-2-butenedioate

The synthesis of the starting α,β-unsaturated α-bromoester can be achieved through various methods. A plausible route involves the bromination of the corresponding unsaturated ester.

Materials:

  • Diethyl 2-methyl-2-butenedioate (diethyl citraconate)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (radical initiator)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-methyl-2-butenedioate in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl (Z)-2-bromo-3-methyl-2-butenedioate.

Protocol 2: General Procedure for the Reformatsky Reaction

This protocol describes a typical setup for the reaction of an α-bromoester with a carbonyl compound.

Materials:

  • Diethyl (Z)-2-bromo-3-methyl-2-butenedioate

  • Aldehyde or ketone

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Iodine (for zinc activation, optional)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Zinc Activation (Optional but Recommended): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a small crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor is no longer visible. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the activated zinc.

  • In a separate flask, prepare a solution of diethyl (Z)-2-bromo-3-methyl-2-butenedioate and the desired aldehyde or ketone in anhydrous THF.

  • Reaction Execution: Add a small portion of the substrate solution to the zinc suspension and gently warm the mixture to initiate the reaction (indicated by a color change or gentle reflux).

  • Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired γ-hydroxy-α,β-unsaturated ester.

Diagram of the Experimental Workflow

Experimental_Workflow Experimental Workflow for the Reformatsky Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification activate_zinc Activate Zinc Dust (e.g., with Iodine/Heat) initiate_reaction Initiate Reaction (Add small aliquot to Zinc) activate_zinc->initiate_reaction prepare_solution Prepare Solution of Bromoester and Carbonyl in Anhydrous Solvent prepare_solution->initiate_reaction dropwise_addition Dropwise Addition of Substrate Solution initiate_reaction->dropwise_addition reflux Reflux until Completion (Monitor by TLC) dropwise_addition->reflux quench Quench with Sat. NH₄Cl reflux->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: A typical experimental workflow for the Reformatsky reaction.

Data Presentation

The following tables provide a template for summarizing the quantitative data from Reformatsky reactions with this compound derivatives. Note: As specific literature data is unavailable, this table is presented as a template for recording experimental results.

Table 1: Reaction of Diethyl (Z)-2-bromo-3-methyl-2-butenedioate with Various Carbonyl Compounds

EntryCarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (if applicable)
1BenzaldehydeTHF654Data to be determinedData to be determined
2AcetophenoneTHF656Data to be determinedData to be determined
3CyclohexanoneEther358Data to be determinedData to be determined
4IsobutyraldehydeTHF654Data to be determinedData to be determined

Table 2: Spectroscopic Data for a Hypothetical Product

Product¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)IR (neat) ν (cm⁻¹)MS (ESI) m/z
Diethyl 2-(1-hydroxy-1-phenylmethyl)-3-methyl-2-butenedioateExpected signals for aromatic, vinyl, methine, methylene, and methyl protons.Expected signals for carbonyl, aromatic, vinyl, and aliphatic carbons.Expected absorptions for O-H, C=O, C=C, and C-O bonds.Expected [M+Na]⁺ or [M+H]⁺ peak.

Logical Relationships in the Reformatsky Reaction

Logical_Relationships Key Factors Influencing the Reformatsky Reaction Reaction_Outcome Reaction Outcome (Yield, Selectivity) Substrate_Structure Substrate Structure Substrate_Structure->Reaction_Outcome Bromoester α-Bromoester ((Z)-2-Bromo-3-methyl-2-butenedioate derivative) Substrate_Structure->Bromoester Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Reaction_Outcome Aldehyde_Ketone Aldehyde vs. Ketone Carbonyl_Compound->Aldehyde_Ketone Steric_Hindrance Steric Hindrance Carbonyl_Compound->Steric_Hindrance Electronic_Effects Electronic Effects Carbonyl_Compound->Electronic_Effects Reaction_Conditions Reaction Conditions Reaction_Conditions->Reaction_Outcome Solvent Solvent (e.g., THF, Ether) Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Zinc_Activation Zinc Activation Reaction_Conditions->Zinc_Activation

Caption: Key factors influencing the outcome of the Reformatsky reaction.

Conclusion

The Reformatsky reaction of this compound derivatives represents a promising avenue for the synthesis of highly functionalized and stereochemically rich building blocks for drug discovery and natural product synthesis. While direct precedents are scarce, the well-understood mechanism of the Reformatsky reaction, coupled with insights from related systems, provides a strong foundation for the successful implementation of this transformation. The protocols and data templates provided herein are intended to serve as a valuable resource for researchers venturing into this area of synthetic chemistry. Careful optimization of reaction conditions will be key to achieving high yields and selectivities with this specific class of substrates.

References

Synthesis of Heterocycles from (Z)-2-Bromo-3-methyl-2-butenedioic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Bromo-3-methyl-2-butenedioic acid is a versatile starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of key heterocylic scaffolds, namely pyridazinones and 2-pyrones, from this precursor. The protocols are based on established chemical principles and reactions of analogous compounds.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. The unique structural features of this compound, including a vinyl bromide moiety and two carboxylic acid groups in a cis-configuration, offer multiple reactive sites for cyclization and functionalization. This allows for the construction of diverse heterocyclic systems. This note focuses on two primary classes of heterocycles accessible from this starting material: pyridazinones, known for their cardiovascular and anti-inflammatory properties, and 2-pyrones, which are precursors to a wide range of natural products and bioactive molecules.

Synthesis of 4-Methyl-3(2H)-pyridazinone-5-carboxylic Acid

The synthesis of the pyridazinone ring is proposed via a condensation reaction with hydrazine. This well-established method for forming pyridazinones from 1,4-dicarbonyl compounds is adapted here for the substituted butenedioic acid.

Proposed Signaling Pathway

pyridazinone_synthesis start (Z)-2-Bromo-3-methyl- 2-butenedioic acid intermediate Hydrazone Intermediate start->intermediate Nucleophilic attack hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product 4-Methyl-3(2H)-pyridazinone- 5-carboxylic Acid intermediate->product Intramolecular cyclization & Dehydrobromination pyrone_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh (Z)-2-Bromo-3-methyl- 2-butenedioic acid add_thionyl Add Thionyl Chloride start->add_thionyl reflux Reflux mixture add_thionyl->reflux monitor Monitor reaction by TLC reflux->monitor quench Quench with ice-water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Application Notes and Experimental Protocols for (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide to the experimental use of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a potential enzyme inhibitor.

Application Notes

This compound is a halogenated derivative of maleic acid. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to key metabolic intermediates, such as fumarate (B1241708) and malate, suggests its potential as a competitive inhibitor for enzymes within central metabolic pathways. One such potential target is the Krebs cycle enzyme Fumarate Hydratase (FH), which catalyzes the reversible hydration/dehydration of fumarate to malate.

Inhibition of FH can lead to an accumulation of fumarate, a metabolite that has been implicated in the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the subsequent promotion of a pseudo-hypoxic state. This can trigger pro-angiogenic and metabolic reprogramming pathways. Therefore, this compound could be investigated as a tool compound for studying cancer metabolism, cellular responses to metabolic stress, and the regulation of HIF-1α signaling.

This document outlines a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of this compound against Fumarate Hydratase.

Quantitative Data Summary

The following table presents hypothetical data from an in vitro Fumarate Hydratase inhibition assay, illustrating the potential dose-dependent inhibitory effect of this compound.

Compound Concentration (µM)Fumarate Hydratase Activity (%)Standard Deviation (±)
0 (Vehicle Control)1004.5
188.23.9
1065.75.1
5048.94.2
10032.43.7
25015.82.9
5008.11.8

Calculated IC₅₀ Value: 52.5 µM

Experimental Protocols

Protocol: In Vitro Fumarate Hydratase (FH) Inhibition Assay

This protocol details a continuous spectrophotometric assay to measure the inhibitory activity of this compound on purified Fumarate Hydratase. The assay monitors the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm.

3.1.1 Materials and Reagents

  • Purified recombinant human Fumarate Hydratase (FH) enzyme (e.g., from a commercial supplier)

  • This compound

  • L-Malic acid

  • Potassium Phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 240 nm

3.1.2 Preparation of Reagents

  • Assay Buffer: Prepare a 50 mM Potassium Phosphate buffer and adjust the pH to 7.4.

  • Enzyme Stock Solution: Reconstitute the lyophilized FH enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the working concentration (e.g., 5 µg/mL) in cold Assay Buffer.

  • Substrate Solution: Prepare a 100 mM stock solution of L-Malic acid in Assay Buffer.

  • Inhibitor Stock Solution: Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0.1 mM).

3.1.3 Assay Procedure

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted inhibitor solutions or DMSO (for vehicle control) to the wells of a 96-well UV-transparent microplate.

    • Add 178 µL of Assay Buffer to each well. .

  • Enzyme Addition:

    • Add 10 µL of the diluted FH enzyme solution to each well to achieve a final enzyme concentration of 0.25 µg/mL.

    • Mix gently by pipetting and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the 100 mM L-Malic acid substrate solution to each well (final concentration: 5 mM).

  • Kinetic Measurement:

    • Immediately place the microplate into the spectrophotometer.

    • Measure the increase in absorbance at 240 nm every 30 seconds for a total of 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities by expressing them as a percentage of the vehicle control (100% activity).

    • Plot the percentage of FH activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Visualizations: Diagrams and Workflows

The following diagrams illustrate the hypothetical signaling pathway affected by the inhibition of Fumarate Hydratase and the workflow for the described experimental protocol.

signaling_pathway cluster_krebs Krebs Cycle cluster_hif HIF-1α Regulation Fumarate Fumarate FH Fumarate Hydratase (FH) Fumarate->FH PHD Prolyl Hydroxylases (PHD) Fumarate->PHD Inhibition Malate Malate FH->Malate Inhibitor (Z)-2-Bromo-3-methyl- 2-butenedioic acid Inhibitor->FH HIF1a HIF-1α HIF1a->PHD Degradation Proteasomal Degradation PHD->Degradation Hydroxylation HIF1a_stable HIF-1α (Stable) Gene_Expression Target Gene Expression (e.g., VEGF) HIF1a_stable->Gene_Expression

Caption: Hypothetical mechanism of Fumarate Hydratase inhibition.

experimental_workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare serial dilutions of This compound start->prep_inhibitor plate_setup 2. Add inhibitor/vehicle to 96-well UV plate prep_inhibitor->plate_setup add_enzyme 3. Add Fumarate Hydratase enzyme and incubate for 15 min plate_setup->add_enzyme initiate_reaction 4. Initiate reaction by adding L-Malate substrate add_enzyme->initiate_reaction measure 5. Measure absorbance at 240 nm kinetically initiate_reaction->measure analyze 6. Calculate initial velocities and % inhibition measure->analyze plot 7. Plot dose-response curve and determine IC50 analyze->plot end End: Report IC50 Value plot->end

Caption: Workflow for the Fumarate Hydratase inhibition assay.

Application Notes and Protocols for the Derivatization of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential derivatization strategies for (Z)-2-Bromo-3-methyl-2-butenedioic acid, a halogenated unsaturated dicarboxylic acid. This versatile building block, featuring a vinyl bromide moiety and two carboxylic acid groups, offers multiple reaction sites for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The strategic derivatization of this scaffold can lead to novel esters, amides, and heterocyclic compounds with promising biological activities.

Introduction to this compound

This compound is a brominated haloacid that has been identified as a disinfection byproduct in drinking water. Its structure, characterized by a Z-configured double bond with a bromine atom and a methyl group, along with two carboxylic acid functionalities, makes it an attractive starting material for chemical synthesis. The presence of both nucleophilic (carboxylic acids) and electrophilic (vinyl bromide) centers allows for a variety of chemical transformations.

Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main approaches: reactions involving the carboxylic acid groups and reactions at the vinyl bromide position.

  • Carboxylic Acid Derivatization: The two carboxylic acid groups can be readily converted into esters and amides, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Vinyl Bromide Derivatization: The vinyl bromide moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, significantly expanding the chemical space of the resulting derivatives.

  • Heterocycle Formation: The combination of functionalities in this compound and its initial derivatives provides a platform for the synthesis of various five-membered heterocyclic rings, such as pyrazoles, oxazoles, and thiazoles. These heterocyclic motifs are prevalent in many biologically active compounds.

Experimental Protocols

The following protocols are detailed methodologies for the key derivatization reactions of this compound.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for substrates that are sensitive to harsh acidic conditions.[1][2]

Reaction Scheme:

G struct1 HOOC(Br)C=C(CH3)COOH plus1 + struct1->plus1 struct2 R-OH arrow -> struct2->arrow struct3 ROOC(Br)C=C(CH3)COOR plus1->struct2 plus2 DCC, DMAP plus2->struct3 arrow->plus2 G struct1 HOOC(Br)C=C(CH3)COOH plus1 + struct1->plus1 struct2 R-NH2 arrow -> struct2->arrow struct3 RNHOC(Br)C=C(CH3)CONHR plus1->struct2 plus2 EDC, NHS plus2->struct3 arrow->plus2 G A This compound Diester B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Reacts with C Enediyne Intermediate B->C Forms D Cyclization (Hydrazine) C->D Undergoes E Pyrazole Derivative D->E Yields

References

Application Notes and Protocols for (Z)-2-Bromo-3-methyl-2-butenedioic acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-2-Bromo-3-methyl-2-butenedioic acid and its derivatives are valuable C5 building blocks in organic synthesis, particularly for the construction of complex molecular architectures found in natural products. While direct applications of the dicarboxylic acid are limited, its corresponding esters serve as potent precursors for carbon-carbon bond formation. A prime example of their utility is in the synthesis of terpenoids, such as Vitamin A and its analogs.

This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its conversion to a key intermediate and subsequent application in a pivotal Reformatsky reaction for the synthesis of a Vitamin A precursor.

Core Application: Synthesis of Vitamin A Analogs via Reformatsky Reaction

The primary application of esters derived from 2-bromo-3-methyl-2-butenedioic acid in natural product synthesis is as precursors in the Reformatsky reaction. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy ester. This methodology is particularly effective for the stereocontrolled introduction of isoprenoid-like fragments.

A notable example is the reaction of an ester derived from the constitutional isomer, 4-bromo-3-methylbut-2-enoic acid, with β-cyclocitral. This reaction extends the carbon chain and establishes a key structural motif of retinoids.

Experimental Protocols

Protocol 1: Preparation of Dimethyl (Z)-2-Bromo-3-methyl-2-butenedioate

To be utilized in the Reformatsky reaction, the carboxylic acid groups of this compound must first be esterified. A standard esterification procedure is provided below.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl (Z)-2-bromo-3-methyl-2-butenedioate.

Protocol 2: Reformatsky Reaction with β-Cyclocitral

This protocol details the synthesis of a key precursor to Vitamin A analogs using an isomer of the above-prepared ester, methyl 4-bromo-3-methylbut-2-enoate, as demonstrated in the literature.[1]

Materials:

  • Methyl 4-bromo-3-methylbut-2-enoate (1.0 eq)

  • β-Cyclocitral (1.0 eq)

  • Activated Zinc dust (1.07 eq)

  • Anhydrous benzene (B151609)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the activated zinc dust.

  • To the flask, add a solution of β-cyclocitral in anhydrous benzene and a small portion of the methyl 4-bromo-3-methylbut-2-enoate solution.

  • Gently warm the mixture to initiate the reaction, which is indicated by a slight turbidity and temperature increase.

  • Add the remaining solution of methyl 4-bromo-3-methylbut-2-enoate dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and decant the supernatant from the unreacted zinc.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which is primarily the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid.[1] Further purification can be achieved by column chromatography.

Data Presentation

Table 1: Reactant Properties and Stoichiometry for Protocol 2

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Equivalents
Methyl 4-bromo-3-methylbut-2-enoateC6H9BrO2193.041.0
β-CyclocitralC10H16O152.231.0
ZincZn65.381.07

Table 2: Summary of Reaction Conditions and Yields for the Reformatsky Reaction

ParameterValueReference
SolventAnhydrous benzene and diethyl ether[1]
Reaction Time~1 hour (including addition and reflux)[1]
Reaction Temp.Reflux[1]
Main Productδ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid[1]
Reported YieldThe reaction is reported to yield the δ-lactone as the main product, indicating an E to Z inversion during the reaction.[1][1]

Mandatory Visualizations

Synthetic_Pathway A (Z)-2-Bromo-3-methyl- 2-butenedioic acid B Dimethyl (Z)-2-bromo-3-methyl- 2-butenedioate A->B Esterification (MeOH, H+) C Methyl 4-bromo-3-methyl- but-2-enoate (Isomer) B->C Isomerization (Conceptual Step) E Reformatsky Reaction Product (δ-lactone) C->E Reformatsky Reaction (Zn, Benzene/Ether) D β-Cyclocitral D->E F Vitamin A Analogs E->F Further Elaboration

Caption: Synthetic pathway from this compound to Vitamin A analogs.

Experimental_Workflow cluster_reformatsky Reformatsky Reaction cluster_workup Workup start Flame-dried three-necked flask add_reagents Add activated Zn, β-cyclocitral, and a portion of bromoester start->add_reagents initiate Warm to initiate reaction add_reagents->initiate add_ester Dropwise addition of remaining bromoester initiate->add_ester reflux Reflux for 30 minutes add_ester->reflux cool Cool to room temperature reflux->cool quench Quench with sat. aq. NH4Cl cool->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Reformatsky reaction and subsequent workup.

References

Application Notes and Protocols for Butenolide Synthesis: A Focus on (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

These application notes provide a comprehensive overview of the synthetic routes toward butenolides, with a specific focus on the potential utility of (Z)-2-Bromo-3-methyl-2-butenedioic acid as a starting material. While direct, one-pot conversions from this specific bromo-acid to butenolides are not extensively documented in peer-reviewed literature, this document outlines plausible synthetic strategies and provides detailed protocols for analogous and related transformations that are well-established in organic synthesis.

Butenolides are a class of unsaturated γ-lactones that form the core structural motif of numerous natural products and pharmacologically active compounds. Their biological activities are diverse, ranging from antibacterial and antifungal to anticancer and anti-inflammatory properties. As such, the development of efficient and versatile synthetic methods for their preparation is of significant interest to the drug discovery and development community.

Plausible Synthetic Strategies from this compound

The structure of this compound, a substituted maleic acid derivative, suggests several potential pathways for its conversion into a butenolide scaffold. These strategies would likely involve a multi-step sequence, potentially centered around selective reduction, decarboxylation, and lactonization reactions.

A hypothetical synthetic workflow is outlined below. It is important to note that the specific conditions for these steps would require experimental optimization.

G A Start: this compound B Step 1: Selective Reduction of one carboxylic acid A->B e.g., BH3·THF C Intermediate: 2-Bromo-3-methyl-4-hydroxy-2-butenoic acid B->C D Step 2: Intramolecular Cyclization (Lactonization) C->D Acid or Base Catalysis E Product: Substituted Butenolide D->E

Caption: Hypothetical workflow for butenolide synthesis.

Established Protocols for Butenolide Synthesis

Given the limited specific literature for the target transformation, we present detailed protocols for well-established methods of butenolide synthesis that share mechanistic features with the hypothetical pathway described above. These methods can serve as a valuable starting point for developing a bespoke synthesis from this compound.

Protocol 1: Lactonization of a γ-Hydroxy-α,β-unsaturated Acid

This protocol details the cyclization of a γ-hydroxy acid to form the butenolide ring, a key step in our proposed synthetic route.

Experimental Protocol:

  • Dissolution: Dissolve the γ-hydroxy-α,β-unsaturated carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of 0.1 M.

  • Reagent Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq), or a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired butenolide.

ParameterValue
Substrate γ-Hydroxy-α,β-unsaturated carboxylic acid
Reagents p-TsOH or DCC/DMAP
Solvent DCM or THF
Temperature Room Temperature
Reaction Time 4-12 hours
Typical Yield 70-95%
Protocol 2: Synthesis of Butenolides from Maleic Anhydride (B1165640) Derivatives

This protocol provides a general method for the synthesis of butenolides starting from derivatives of maleic anhydride, which is structurally related to the proposed starting material.[1]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted maleic anhydride (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a Grignard reagent (e.g., methylmagnesium bromide) (1.1 eq) dropwise.

  • Quenching: After stirring at -78 °C for 1 hour, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting lactol intermediate.

  • Oxidation (if necessary): The resulting lactol can be oxidized to the butenolide using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2).

ParameterValue
Substrate Substituted Maleic Anhydride
Reagent Grignard Reagent
Solvent Anhydrous THF
Temperature -78 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 50-80% (over two steps)

Potential Signaling Pathways and Biological Relevance

Butenolides are known to interact with a variety of biological targets and signaling pathways, which underpins their diverse pharmacological activities. The specific biological effects of a butenolide are highly dependent on its substitution pattern.

G A Butenolide Derivative B Target Protein (e.g., Enzyme, Receptor) A->B Binding C Signaling Pathway Modulation (e.g., NF-κB, MAPK) B->C Inhibition or Activation D Cellular Response C->D E Pharmacological Effect (e.g., Anti-inflammatory, Anti-cancer) D->E

Caption: General signaling pathway modulation by butenolides.

For instance, certain butenolides have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition can occur through direct interaction with components of the pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines. The development of novel butenolide structures, potentially accessible from precursors like this compound, could lead to the discovery of new modulators of these critical cellular pathways.

Summary and Future Directions

While a direct, well-documented synthetic route from this compound to butenolides remains to be established, the structural features of this starting material suggest plausible multi-step synthetic strategies. The provided protocols for analogous and related transformations offer a solid foundation for the experimental development of such a route. The continued exploration of new synthetic methodologies for butenolide synthesis is a critical endeavor that promises to deliver novel therapeutic agents for a wide range of diseases. Further research into the reaction conditions for the selective transformation of this compound is highly encouraged.

References

Application Notes and Protocols: Scale-Up Synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, hypothetical protocol for the scale-up synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a halogenated derivative of citraconic acid. Due to the limited availability of established large-scale synthesis procedures in the public domain, this protocol is based on fundamental principles of organic chemistry, specifically the electrophilic addition of bromine to an electron-deficient alkene. The proposed starting material is citraconic anhydride (B1165640), which preserves the required (Z)-stereochemistry. This protocol outlines the reaction setup, reagent stoichiometry, reaction conditions, work-up, and purification procedures suitable for a laboratory scale-up. Comprehensive safety precautions for handling bromine and related corrosive materials are also provided. This document is intended to serve as a foundational guide for chemists and researchers in developing a robust and safe process for the synthesis of this compound.

Introduction

This compound is a brominated haloacid that has been identified as a disinfection byproduct in drinking water.[1][2][3] While its biological activity is not extensively characterized in publicly available literature, halogenated organic molecules are of significant interest in medicinal chemistry and drug development as potential enzyme inhibitors or as building blocks for more complex bioactive molecules. The development of a reliable and scalable synthesis is crucial for enabling further research into its properties and potential applications.

This protocol details a proposed two-step synthesis beginning with the electrophilic bromination of citraconic anhydride, followed by hydrolysis to yield the target diacid. Citraconic anhydride is an ideal precursor as it is commercially available and its cis-isomer geometry is preserved throughout the proposed reaction sequence.[4]

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of the double bond in citraconic anhydride. The electron-withdrawing nature of the anhydride functionality decreases the nucleophilicity of the alkene, potentially requiring elevated temperatures or longer reaction times for the electrophilic addition of bromine to proceed.[5][6] The resulting 2,3-dibromo-3-methylsuccinic anhydride intermediate would then be subjected to elimination of HBr to form the desired product, or more likely, the reaction proceeds via an addition-elimination mechanism. A subsequent hydrolysis step will yield the final product, this compound.

Logical Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Reagent_Prep Reagent Preparation and Safety Check Reactor_Setup Reactor Setup and Inerting Reagent_Prep->Reactor_Setup Start_Material Charge Citraconic Anhydride and Solvent Reactor_Setup->Start_Material Bromine_Addition Controlled Addition of Bromine Start_Material->Bromine_Addition Reaction_Monitoring Monitor Reaction Progress (TLC/NMR) Bromine_Addition->Reaction_Monitoring Quenching Quench Excess Bromine Reaction_Monitoring->Quenching Hydrolysis Hydrolyze Anhydride to Diacid Quenching->Hydrolysis Extraction Product Extraction Hydrolysis->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Recrystallization Recrystallization of Crude Product Solvent_Removal->Recrystallization Final_Product Drying and Characterization of Final Product Recrystallization->Final_Product

Caption: Logical workflow for the scale-up synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is designed for a 1-mole scale synthesis. All operations involving bromine must be conducted in a well-ventilated chemical fume hood.

3.1. Materials and Equipment

  • Materials:

    • Citraconic anhydride (≥98%)

    • Bromine (≥99.5%)

    • Carbon tetrachloride (CCl₄) or 1,2-Dichloroethane (DCE), anhydrous

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

    • Sodium chloride (NaCl), saturated aqueous solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

    • Toluene (B28343)

    • Hexanes

  • Equipment:

    • 5 L three-necked round-bottom flask

    • Mechanical stirrer with a glass stirring rod and PTFE paddle

    • Thermometer or thermocouple probe

    • Reflux condenser

    • Pressure-equalizing dropping funnel (500 mL)

    • Heating mantle with a temperature controller

    • Gas scrubber (trap) containing a saturated solution of sodium thiosulfate to neutralize bromine vapors

    • Separatory funnel (4 L)

    • Rotary evaporator

    • Crystallization dish or large beaker

    • Büchner funnel and vacuum flask

    • Vacuum oven

3.2. Reaction Setup Workflow

G cluster_flask 5L Three-Necked Flask cluster_attachments cluster_external Flask HeatingMantle Heating Mantle Flask->HeatingMantle sits (B43327) in Stirrer Mechanical Stirrer Stirrer->Flask DroppingFunnel Dropping Funnel (Bromine Solution) DroppingFunnel->Flask Condenser Reflux Condenser Condenser->Flask GasScrubber Gas Scrubber (Sodium Thiosulfate) Condenser->GasScrubber Vent

Caption: Diagram of the reaction setup for the bromination step.

3.3. Step-by-Step Procedure

  • Preparation:

    • Set up the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is dry.

    • Connect the outlet of the condenser to a gas scrubber containing at least 1 L of saturated sodium thiosulfate solution.

    • Place the flask in the heating mantle.

  • Reaction:

    • Charge the flask with citraconic anhydride (112.08 g, 1.0 mol) and 2.5 L of anhydrous carbon tetrachloride.

    • Stir the mixture to dissolve the anhydride.

    • In the dropping funnel, carefully prepare a solution of bromine (167.8 g, 53.8 mL, 1.05 mol, 1.05 equiv.) in 250 mL of carbon tetrachloride.

    • Heat the reaction mixture to a gentle reflux (approx. 77 °C for CCl₄).

    • Add the bromine solution dropwise to the refluxing mixture over 2-3 hours. The characteristic red-brown color of bromine should fade as it reacts. Maintain a gentle reflux throughout the addition.

    • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, or until the bromine color has completely disappeared. Monitor the reaction by TLC (e.g., using a 1:1 hexanes:ethyl acetate (B1210297) eluent system and visualizing with a permanganate (B83412) stain).

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Slowly add 500 mL of saturated sodium thiosulfate solution to quench any unreacted bromine. Stir vigorously until the organic layer is colorless.

    • Transfer the mixture to the 4 L separatory funnel. Separate the layers.

    • Wash the organic layer with 500 mL of brine.

    • To hydrolyze the anhydride, add 1 L of deionized water to the organic layer in the separatory funnel and shake vigorously for 15-20 minutes.

    • Separate the layers. Extract the aqueous layer with two 500 mL portions of ethyl acetate to recover any dissolved product. Combine all organic layers.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization):

    • The crude product will be a solid or a viscous oil.

    • Dissolve the crude solid in a minimal amount of hot toluene (e.g., 500-700 mL).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • If crystallization is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexanes to remove residual toluene.

    • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

Table 1: Reagent and Product Quantities

CompoundMolecular Weight ( g/mol )Amount (g)Amount (mol)Molar Equivalents
Citraconic Anhydride112.08112.081.01.0
Bromine159.81167.81.051.05
This compound209.00167.2 (Est.)0.8 (Est.)(Theoretical Yield)

Estimated yield is 80%. Actual yields may vary.

Table 2: Hypothetical Analytical Data for Characterization

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-12.0 (br s, 2H, COOH), 6.5-6.0 (s, 1H, =CH), 2.2-2.0 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 168-165 (C=O), 165-162 (C=O), 140-135 (Br-C=), 125-120 (=CH), 25-20 (-CH₃)
IR (ATR) (cm⁻¹)3200-2500 (br, O-H stretch), 1710-1680 (s, C=O stretch), 1640-1620 (m, C=C stretch), 1300-1200 (s, C-O stretch)
Mass Spec (ESI-) m/z 207/209 [M-H]⁻ (corresponding to ⁷⁹Br/⁸¹Br isotopes)
Melting Point Expected to be a crystalline solid. The melting point would need to be determined experimentally.

Safety and Handling

Extreme caution must be exercised when handling bromine.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber) when handling bromine.[7][8]

  • Ventilation: All operations involving bromine must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7][8]

  • Spill and Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids, and seek immediate medical attention.

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Spills: Neutralize small spills with a saturated solution of sodium thiosulfate. Absorb with an inert material (e.g., vermiculite (B1170534) or sand) and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.

  • Waste Disposal: All bromine-containing waste and halogenated solvents must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Conclusion

This document provides a comprehensive, though hypothetical, protocol for the scale-up synthesis of this compound. The proposed method is based on established chemical principles and prioritizes safety and control over the reaction. Researchers and scientists can use this guide as a starting point for the development and optimization of a robust synthetic process. Experimental validation and small-scale trials are essential before attempting a full-scale reaction. The successful synthesis and purification of this compound will enable further investigation into its potential applications in drug discovery and materials science.

References

Unveiling the Role of Brominated Haloacids in Water Treatment Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The presence of brominated haloacids (B-HAAs) in drinking water, formed as disinfection byproducts (DBPs), is a growing concern for water utilities and public health officials. These compounds, often more toxic than their chlorinated counterparts, necessitate robust research into their formation, detection, and removal. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in water treatment research, offering a comprehensive guide to studying B-HAAs.

Brominated haloacids are formed when disinfectants like chlorine react with naturally occurring organic matter and bromide in source water.[1][2][3][4] The United States Environmental Protection Agency (EPA) regulates a group of five haloacetic acids (HAA5), which includes two brominated species: monobromoacetic acid (MBAA) and dibromoacetic acid (DBAA).[1][5] However, there is increasing concern over other unregulated B-HAAs due to their potential health risks, including an increased risk of cancer.[1][6][7] Research indicates that brominated DBPs, in general, are more toxic than their chlorinated analogs.[7]

This document outlines key applications of B-HAAs in water treatment research, including their use as indicators for DBP formation, in toxicological studies to understand their health effects, and as target analytes for developing advanced treatment and analytical methodologies.

Application Notes

Brominated Haloacids as Indicators of Disinfection Byproduct Formation

The formation and speciation of haloacetic acids are influenced by several factors, including the concentration of bromide in the source water.[8] As bromide levels increase, the formation of brominated HAAs becomes more prevalent.[6][9] Therefore, monitoring specific B-HAAs can serve as an indicator of the overall DBP profile in a water treatment system. For instance, the presence of bromochloroacetic acid (BCAA), bromodichloroacetic acid (BDCAA), and dibromochloroacetic acid (DBCAA) can indicate moderate to high levels of bromide in the source water.[6]

Toxicological Research and Health Effects Assessment

B-HAAs are of significant interest in toxicological research due to their potential carcinogenicity and other adverse health effects.[2][7][10][11] Studies have linked exposure to certain B-HAAs with an increased risk of cancer.[6][7] For example, bromochloroacetic acid exposure has been associated with an increased risk of colon cancer in women.[6][7] In vivo studies have also shown increased tumor occurrence in the large intestine of rats exposed to this compound.[6][7] Dibromoacetic acid has been shown to induce liver changes and neuromuscular toxicity in animal studies.[2] Understanding the mechanisms of toxicity is crucial for setting regulatory limits and developing strategies to mitigate health risks.

Development and Validation of Advanced Analytical Methods

The accurate quantification of B-HAAs at low concentrations in complex water matrices is a significant analytical challenge. Research in this area focuses on developing and validating sensitive and robust analytical methods. While gas chromatography with electron capture detection (GC-ECD) has been a standard method, it requires derivatization and extraction steps.[5][12] Newer methods, such as ion chromatography coupled with tandem mass spectrometry (IC-MS/MS), offer direct injection and rapid analysis, simplifying the workflow.[5][12][13][14] The development of such methods is essential for routine monitoring and for assessing the effectiveness of different water treatment technologies.

Evaluating the Efficacy of Water Treatment Technologies

B-HAAs serve as critical target analytes for evaluating the performance of various water treatment processes designed to remove DBPs. These technologies include granular activated carbon (GAC) filtration, biological filtration (biofiltration), and advanced oxidation processes.[15][16] Research has shown that a combination of GAC filtration and biofiltration can effectively remove a significant percentage of B-HAAs.[15][16] By monitoring the influent and effluent concentrations of specific B-HAAs, researchers can optimize treatment parameters to enhance removal efficiency.

Quantitative Data Summary

The following tables summarize key quantitative data related to brominated haloacids in water treatment research.

Table 1: Regulatory Levels and Health Advisory Information for Selected Haloacetic Acids

Haloacetic AcidRegulated Group (US EPA)Maximum Contaminant Level (MCL) for HAA5Health Concerns
Monobromoacetic Acid (MBAA)HAA5\multirow{2}{*}{60 µg/L (sum of HAA5)[5][13]}Potential carcinogen, developmental and reproductive toxicity[3][11]
Dibromoacetic Acid (DBAA)HAA5Sufficient evidence of carcinogenicity in animal studies[2][3][7]
Bromochloroacetic Acid (BCAA)HAA9 (monitored)Not individually regulatedAssociated with increased colon cancer risk in women[6][7]
Bromodichloroacetic Acid (BDCAA)HAA9 (monitored)Not individually regulatedEvidence of carcinogenicity from animal studies[3][7]
Dibromochloroacetic Acid (DBCAA)HAA9 (monitored)Not individually regulatedEvidence of carcinogenicity from animal studies[7]
Tribromoacetic Acid (TBAA)HAA9 (monitored)Not individually regulatedEvidence of carcinogenicity from animal studies[7]

Table 2: Performance of Analytical Methods for Brominated Haloacetic Acids

Analytical MethodCommon AnalytesTypical Detection LimitsKey AdvantagesKey Disadvantages
GC-ECD (e.g., EPA Method 552.2)HAA5, HAA90.04 - 0.087 µg/L[17]Established method, good sensitivityRequires derivatization and liquid-liquid extraction[5][12]
IC-MS/MS (e.g., EPA Method 557)HAA9, Bromate, Dalapon0.16 - 8.87 µg/L[14]Direct injection, no derivatization, rapid analysis[5][12][14]Higher initial instrument cost
HPLC-ICP-MS/MSHAA5, HAA90.8 - 1.6 µg/LHigh selectivity, less prone to matrix effectsLimited availability of instrumentation[18]

Experimental Protocols

Protocol 1: Analysis of Brominated Haloacetic Acids in Drinking Water by IC-MS/MS (Based on EPA Method 557)

Objective: To quantify the concentration of nine haloacetic acids (including six brominated species) in drinking water samples.

Materials:

  • Ion Chromatography (IC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Anion exchange column

  • Guard column

  • Reagent-free IC system with eluent generation

  • Certified standards for all nine HAAs

  • Internal standards

  • Ammonium (B1175870) chloride

  • LC-MS grade water

Procedure:

  • Sample Preparation:

    • Collect water samples in amber vials containing a quenching agent (e.g., ammonium chloride) to stop any further DBP formation.

    • No derivatization or extraction is required.[5]

  • Instrument Setup:

    • Configure the IC-MS/MS system according to the manufacturer's instructions.

    • Install the appropriate anion exchange column and guard column.

    • Set up the eluent gradient program. A typical gradient involves electrolytically generated potassium hydroxide.

    • Optimize the mass spectrometer source conditions (e.g., spray voltage, ion transfer tube temperature, vaporizer temperature).

    • Set up the Selected Reaction Monitoring (SRM) transitions for each target analyte and internal standard.

  • Calibration:

    • Prepare a series of calibration standards by diluting a mixed stock solution of the nine HAAs in LC-MS grade water.

    • The calibration range should bracket the expected concentration of the analytes in the samples.

    • Analyze the calibration standards to generate a calibration curve for each analyte.

  • Sample Analysis:

    • Inject the water samples directly into the IC-MS/MS system.

    • Acquire data in SRM mode.

  • Data Analysis:

    • Integrate the chromatographic peaks for each analyte and internal standard.

    • Calculate the concentration of each HAA in the samples using the calibration curve.

Workflow for B-HAA Analysis by IC-MS/MS

G Workflow for B-HAA Analysis by IC-MS/MS cluster_prep Sample Preparation cluster_analysis IC-MS/MS Analysis cluster_data Data Processing SampleCollection Collect water sample with quenching agent DirectInjection Direct Injection (no derivatization) SampleCollection->DirectInjection IC_Separation Ion Chromatography Separation DirectInjection->IC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (SRM) IC_Separation->MSMS_Detection PeakIntegration Peak Integration MSMS_Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification FinalResult FinalResult Quantification->FinalResult Final Concentration of B-HAAs

Caption: Workflow for the analysis of brominated haloacids using IC-MS/MS.

Protocol 2: Evaluation of Granular Activated Carbon (GAC) for B-HAA Removal

Objective: To assess the effectiveness of GAC in removing brominated haloacetic acids from water.

Materials:

  • Glass columns

  • Granular Activated Carbon (GAC)

  • Peristaltic pump

  • Spiked water containing a known concentration of B-HAAs

  • Analytical instrumentation for HAA analysis (e.g., IC-MS/MS)

  • Sample collection vials

Procedure:

  • Column Preparation:

    • Pack a glass column with a known amount of GAC.

    • Thoroughly rinse the GAC with deionized water to remove fines.

  • Experimental Setup:

    • Prepare a feed solution by spiking deionized or tap water with a mixture of B-HAAs to achieve a target concentration.

    • Pump the feed solution through the GAC column at a constant flow rate to achieve a specific Empty Bed Contact Time (EBCT).

  • Sample Collection:

    • Collect samples of the influent (feed solution) and effluent (treated water) at regular time intervals.

    • Preserve the samples appropriately for HAA analysis.

  • Sample Analysis:

    • Analyze the influent and effluent samples for B-HAA concentrations using a validated analytical method (e.g., Protocol 1).

  • Data Analysis:

    • Calculate the removal efficiency of the GAC for each B-HAA at each time point.

    • Plot the breakthrough curves for each B-HAA (effluent concentration/influent concentration vs. time or bed volumes).

    • Determine the GAC adsorption capacity for each B-HAA.

Logical Relationship in GAC Treatment Evaluation

G Logical Relationship in GAC Treatment Evaluation cluster_input Input Parameters cluster_process Treatment Process cluster_output Output & Evaluation Influent_Conc Influent B-HAA Concentration GAC_Column GAC Column Adsorption Influent_Conc->GAC_Column Removal_Efficiency Removal Efficiency (%) Influent_Conc->Removal_Efficiency GAC_Type GAC Type and Dose GAC_Type->GAC_Column EBCT Empty Bed Contact Time (EBCT) EBCT->GAC_Column Effluent_Conc Effluent B-HAA Concentration GAC_Column->Effluent_Conc Effluent_Conc->Removal_Efficiency Breakthrough_Curve Breakthrough Curve Effluent_Conc->Breakthrough_Curve Adsorption_Capacity Adsorption Capacity Removal_Efficiency->Adsorption_Capacity Breakthrough_Curve->Adsorption_Capacity

Caption: Key parameters and their relationships in evaluating GAC for B-HAA removal.

Conclusion

The study of brominated haloacids is a critical area of water treatment research. These compounds pose a significant challenge to providing safe drinking water globally. The application notes and protocols provided here offer a framework for researchers to investigate the formation, toxicity, analysis, and removal of B-HAAs, ultimately contributing to the development of more effective water treatment strategies and the protection of public health.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (Z)-2-Bromo-3-methyl-2-butenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound to consider for purification?

A1: this compound is a polar, acidic organic compound. Its two carboxylic acid groups make it highly polar and acidic, which governs its solubility and interaction with chromatographic stationary phases. The presence of a carbon-carbon double bond and a bromine atom also contributes to its reactivity and potential for specific interactions. These properties suggest that purification methods suitable for polar organic acids will be most effective.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for a compound with these characteristics are:

  • Recrystallization: Ideal for obtaining high-purity crystalline material, provided a suitable solvent or solvent system can be found.

  • Reversed-Phase Column Chromatography: Effective for separating polar compounds. The nonpolar stationary phase allows polar compounds to elute with a polar mobile phase.[1][2][3]

  • Acid-Base Extraction (Liquid-Liquid Extraction): Useful for separating the acidic product from non-acidic impurities.[4][5][6][7]

Q3: What are the likely impurities I might encounter?

A3: Impurities can originate from starting materials, side reactions, or degradation. For α,β-unsaturated carboxylic acids, common impurities may include:

  • Unreacted starting materials.

  • The (E)-isomer of the product.

  • Byproducts from aldol (B89426) condensation reactions.

  • Carbonyl-containing impurities, such as aldehydes, which can arise from oxidative side reactions.[8]

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification.[9] For a polar, acidic compound, consider using a polar stationary phase (silica gel) and a moderately polar mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid to improve spot shape). Alternatively, reversed-phase TLC plates can be used. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not polar enough to dissolve the highly polar dicarboxylic acid.

  • Troubleshooting Steps:

    • Select a more polar solvent. Good starting points for polar organic acids include water, ethanol, or acetic acid.[10][11]

    • Use a solvent mixture. For instance, you can dissolve the compound in a good solvent (like ethanol) and then add a poorer solvent (like water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12]

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution. Impurities can also sometimes prevent crystallization.

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to lower the saturation level.[13]

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[12]

    • Add a seed crystal of the pure compound if available.[13]

Issue: Low recovery of the purified compound.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[13] The compound may also be more soluble in the cold solvent than anticipated.

  • Troubleshooting Steps:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[11][14]

    • Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath) to maximize crystal formation.

    • If the volume of the mother liquor is large, you can try to concentrate it by evaporation and cool it again to recover a second crop of crystals.

Column Chromatography

Issue: The compound is stuck at the top of a normal-phase (silica gel) column.

  • Possible Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbed to the polar silica (B1680970) gel.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[15]

    • Switch to a more polar solvent system, such as dichloromethane/methanol (B129727).[15]

    • Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to the mobile phase. This can help to reduce tailing and improve the elution of acidic compounds.[15]

    • Consider using reversed-phase chromatography, which is often more suitable for highly polar compounds.[1][15]

Issue: Poor separation of the product from impurities in reversed-phase chromatography.

  • Possible Cause: The mobile phase composition is not optimized for selectivity. For ionizable compounds like carboxylic acids, the pH of the mobile phase is critical.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase. To ensure the carboxylic acid is in its neutral, protonated form and interacts more strongly with the nonpolar stationary phase, the pH should be lowered. A general guideline is to set the mobile phase pH at least 2 units below the pKa of the compound.[16][17] Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the water/acetonitrile (B52724) or water/methanol mobile phase is common practice.[1][16]

    • Change the organic modifier in the mobile phase (e.g., switch from methanol to acetonitrile or vice versa) as this can alter selectivity.[16]

    • Adjust the gradient of the mobile phase. A shallower gradient can improve the resolution between closely eluting peaks.

Data Presentation

The following tables provide examples of how to present quantitative data from purification experiments.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingPurity (Post-Recrystallization)Yield (%)
WaterSparingly SolubleSolubleGood98.5%85%
EthanolSolubleVery SolublePoor-<20%
Ethyl AcetateSparingly SolubleSolubleModerate97.2%78%
Ethanol/Water (3:1)Sparingly SolubleSolubleVery Good99.1%90%
HexaneInsolubleInsoluble---

Table 2: Reversed-Phase Chromatography Optimization

ColumnMobile PhaseGradientFlow Rate (mL/min)Product Retention Time (min)Purity (pooled fractions)
C18 (5 µm, 4.6x150 mm)Water/Acetonitrile10-90% ACN over 20 min1.012.595.0%
C18 (5 µm, 4.6x150 mm)Water + 0.1% TFA / ACN + 0.1% TFA10-90% ACN over 20 min1.015.299.5%
C18 (5 µm, 4.6x150 mm)Water + 0.1% Formic Acid / MeOH + 0.1% Formic Acid20-80% MeOH over 25 min0.818.199.3%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[18] Test several solvents to find the optimal one (see Table 1 for examples).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. This can be done by heating the solvent in a separate flask and adding it portion-wise to the flask containing the crude solid, which is also being heated.[11][19]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[20]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol 2: Reversed-Phase Flash Column Chromatography
  • Column and Solvent Preparation: Select a C18 reversed-phase column. Prepare the mobile phases. A typical system would be Mobile Phase A: Water + 0.1% Formic Acid and Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude compound in a minimum amount of a suitable solvent. If the compound is not soluble in the initial mobile phase, you can dissolve it in a small amount of methanol or the strong solvent of your mobile phase system.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for several column volumes.

  • Loading: Load the sample onto the column.

  • Elution: Begin the elution with a shallow gradient, for example, 5% to 50% B over 30 minutes. The optimal gradient should be determined by analytical HPLC or TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing water can be time-consuming. Lyophilization (freeze-drying) can be an effective alternative if available.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude (Z)-2-Bromo-3-methyl- 2-butenedioic acid Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Reversed-Phase) Crude_Product->Column_Chromatography Extraction Acid-Base Extraction Crude_Product->Extraction Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Extraction->Purity_Check Purity_Check->Recrystallization Purity < 98% Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Low_Purity cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Low Purity After First Purification Attempt Check_Method Was the method Recrystallization? Start->Check_Method Cooling_Rate Was cooling too fast? Check_Method->Cooling_Rate Yes Gradient_Check Was gradient too steep? Check_Method->Gradient_Check No (Chromatography) Solvent_Choice Was solvent optimal? Cooling_Rate->Solvent_Choice No Slow_Cooling Action: Cool slowly, insulate flask. Cooling_Rate->Slow_Cooling Yes Rescreen_Solvents Action: Re-screen solvents for optimal solubility. Solvent_Choice->Rescreen_Solvents No Repurify Repurify with Optimized Method Solvent_Choice->Repurify Yes Slow_Cooling->Repurify Rescreen_Solvents->Repurify pH_Check Was mobile phase pH controlled? Gradient_Check->pH_Check No Shallow_Gradient Action: Use a shallower gradient. Gradient_Check->Shallow_Gradient Yes Acidify_MP Action: Acidify mobile phase (e.g., 0.1% TFA). pH_Check->Acidify_MP No pH_Check->Repurify Yes Shallow_Gradient->Repurify Acidify_MP->Repurify

Caption: Troubleshooting decision tree for low purity after initial purification.

References

Technical Support Center: Synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common laboratory synthesis involves the bromination of citraconic acid (also known as (Z)-2-methyl-2-butenedioic acid) or its anhydride (B1165640). The reaction typically uses elemental bromine (Br₂) as the brominating agent, often in a suitable solvent.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities include:

  • Unreacted Starting Material: Residual citraconic acid or citraconic anhydride.

  • (E)-Isomer: (E)-2-Bromo-3-methyl-2-butenedioic acid, the geometric isomer of the desired product.

  • Over-brominated Product: 2,3-dibromo-2-methylsuccinic acid, resulting from the addition of bromine across the double bond.

  • Residual Solvents: Solvents used during the reaction or workup.

Q3: How can I detect these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and identifying the desired product from its main impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and can help identify and quantify impurities based on their unique signals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Observed Issue Potential Cause Recommended Solution(s)
Low yield of the desired (Z)-product Incomplete reaction.- Increase reaction time.- Gradually increase the reaction temperature, monitoring for impurity formation.- Ensure the molar ratio of bromine to citraconic acid is optimal (a slight excess of bromine may be needed).
Isomerization to the (E)-isomer.- Maintain a lower reaction temperature.- Minimize exposure to acidic conditions, which can catalyze isomerization.[1]
Formation of over-brominated product.- Use a controlled amount of bromine (avoid large excesses).- Add the bromine solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
High levels of unreacted citraconic acid detected Insufficient brominating agent.- Increase the molar equivalent of bromine slightly.- Ensure the bromine is of high purity and has not degraded.
Poor mixing.- Improve agitation to ensure homogeneous reaction conditions.
Significant amount of the (E)-isomer impurity High reaction temperature.- Perform the reaction at a lower temperature.
Prolonged reaction time in the presence of HBr byproduct.- Consider using a non-polar solvent to minimize the solubility and catalytic effect of HBr.- Quench the reaction promptly upon completion.
Acid catalysis.- If an acidic workup is used, perform it at a low temperature and for a minimal duration.
Presence of 2,3-dibromo-2-methylsuccinic acid Excess bromine.- Carefully control the stoichiometry of the brominating agent.
Reaction temperature is too high.- Lower the reaction temperature to favor substitution over addition.
Product is difficult to purify/crystallize Presence of multiple impurities.- Optimize the reaction conditions to minimize the formation of byproducts.- Employ column chromatography for purification if recrystallization is ineffective.- Consider a different solvent system for recrystallization.

Summary of Potential Impurities

Impurity Name Chemical Structure Molecular Formula Common Cause of Formation
Citraconic Acid (Unreacted Starting Material)Citraconic Acid StructureC₅H₆O₄Incomplete reaction.
(E)-2-Bromo-3-methyl-2-butenedioic acid(E)-isomer structureC₅H₅BrO₄Isomerization of the (Z)-isomer, often catalyzed by heat or acid.
2,3-dibromo-2-methylsuccinic acid2,3-dibromo-2-methylsuccinic acid structureC₅H₆Br₂O₄Addition of excess bromine across the double bond.

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride (Illustrative Protocol)

This protocol is a general representation based on common bromination reactions of similar substrates. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve citraconic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) to determine the point of maximum product formation and minimal byproduct formation.

  • Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Impurity Formation Pathway

The following diagram illustrates the relationship between the starting material, the desired product, and the common impurities.

G cluster_main Synthesis Pathway cluster_impurities Impurity Formation Citraconic_Acid Citraconic Acid (Starting Material) Z_Product This compound (Desired Product) Citraconic_Acid->Z_Product Bromination (Controlled Conditions) Unreacted_SM Unreacted Citraconic Acid Citraconic_Acid->Unreacted_SM Incomplete Reaction E_Isomer (E)-Isomer Impurity Z_Product->E_Isomer Isomerization (Heat, Acid) Over_brominated 2,3-dibromo-2-methylsuccinic acid (Over-bromination) Z_Product->Over_brominated Excess Bromine

Caption: Logical workflow of the synthesis and impurity formation.

References

Technical Support Center: Optimizing Reaction Conditions for (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Researchers synthesizing (Z)-2-Bromo-3-methyl-2-butenedioic acid may encounter several challenges. This guide provides a structured approach to troubleshoot common issues.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Low or No Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK end_bad Re-evaluate Synthetic Approach check_reagents->end_bad Reagents Faulty check_conditions->check_reagents Conditions Suboptimal side_reactions 3. Investigate Potential Side Reactions check_conditions->side_reactions Conditions Optimized side_reactions->check_conditions Significant Side Products purification_issue 4. Assess Purification Strategy side_reactions->purification_issue Minimal Side Products end_good Successful Synthesis purification_issue->end_good Purification Successful purification_issue->end_bad Purification Ineffective

Caption: A stepwise workflow for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Reaction Initiation and Progression

Q1: My reaction does not seem to be starting. The color of the bromine is not disappearing. What should I do?

A1:

  • Initiator/Catalyst: For reactions involving N-bromosuccinimide (NBS), a radical initiator such as AIBN or benzoyl peroxide, or UV irradiation, may be necessary to initiate the reaction. If using elemental bromine (Br₂), the reaction may be sluggish without a catalyst, depending on the solvent and substrate.

  • Temperature: Some bromination reactions require an initial input of heat to overcome the activation energy. Cautiously increase the reaction temperature while monitoring for any changes.

  • Reagent Purity: Ensure that your starting material, citraconic acid or its anhydride, is pure and dry. Impurities can inhibit the reaction. The brominating agent should also be of high purity.

Q2: The reaction is very slow, and after several hours, I still have a significant amount of starting material. How can I increase the reaction rate?

A2:

  • Temperature: Increasing the reaction temperature is a common method to accelerate reaction rates. However, be aware that this can also lead to an increase in side products. A systematic study of the temperature profile is recommended.

  • Catalyst: If not already in use, the addition of a suitable catalyst could be beneficial. For electrophilic addition of bromine, a Lewis acid might be considered, although this could also promote side reactions. For radical reactions with NBS, ensure the initiator is active.

  • Solvent: The choice of solvent can significantly impact reaction rates. Solvents that can stabilize the transition state will accelerate the reaction. For bromination, common solvents include carbon tetrachloride (with caution due to toxicity), chloroform, or acetic acid.

Product Purity and Side Reactions

Q3: I have obtained a product, but it appears to be a mixture of isomers. How can I improve the stereoselectivity for the (Z)-isomer?

A3: The stereochemical outcome of bromination reactions on alkenes can be complex.

  • Reaction Mechanism: The stereoselectivity is often determined by the reaction mechanism. Electrophilic addition of bromine to an alkene typically proceeds through a bromonium ion intermediate, leading to anti-addition. The subsequent elimination to form the final product would then determine the final stereochemistry. Radical reactions can sometimes offer different selectivity.

  • Reaction Conditions: Factors such as solvent polarity and temperature can influence the stereochemical pathway. It may be necessary to screen different conditions to favor the formation of the desired (Z)-isomer.

Q4: My final product is contaminated with what appears to be a di-brominated or other side products. How can I minimize these?

A4:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-bromination. A 1:1 molar ratio of substrate to brominating agent is a good starting point.

  • Addition Rate: Add the brominating agent slowly and in a controlled manner to the reaction mixture. This can help to maintain a low concentration of the brominating agent at any given time, thus reducing the likelihood of multiple additions.

  • Temperature Control: Maintain a constant and optimal temperature throughout the reaction. Excursions to higher temperatures can promote side reactions.

Work-up and Purification

Q5: I am having trouble isolating my product after the reaction. What is a general work-up procedure?

A5: A general procedure after the reaction is complete would involve:

  • Quenching: Quench any unreacted bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite, until the orange/brown color disappears.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The choice of solvent will depend on the polarity of the product.

  • Washing: Wash the combined organic layers with water and then with brine to remove any water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Q6: The crude product is an oil/impure solid. What purification methods are recommended?

A6:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used to elute the components.

Experimental Protocols (Generalized)

Due to the lack of a specific published procedure, the following are generalized protocols based on known bromination reactions of similar substrates. These are starting points and will require optimization.

Method 1: Bromination using Elemental Bromine

This method is based on the electrophilic addition of bromine to an alkene.

Experimental Workflow

experimental_workflow_br2 start Dissolve Citraconic Anhydride in suitable solvent (e.g., CCl4, CH2Cl2) add_br2 Slowly add Br2 (1 eq.) at controlled temperature (e.g., 0 °C to RT) start->add_br2 reaction Stir until reaction is complete (monitor by TLC/GC-MS) add_br2->reaction workup Work-up: - Quench with Na2S2O3 - Extract with organic solvent - Wash and dry reaction->workup purify Purify by recrystallization or column chromatography workup->purify end Characterize product (NMR, MS, IR) purify->end

Caption: Generalized workflow for bromination with Br₂.

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method often proceeds via a radical pathway, especially with the use of an initiator.

Experimental Workflow

experimental_workflow_nbs start Dissolve Citraconic Acid in solvent (e.g., CCl4, acetonitrile) add_reagents Add NBS (1 eq.) and radical initiator (e.g., AIBN, cat.) start->add_reagents reaction Heat to reflux and stir (monitor by TLC/GC-MS) add_reagents->reaction workup Work-up: - Cool and filter succinimide - Wash organic phase - Dry and concentrate reaction->workup purify Purify by recrystallization or column chromatography workup->purify end Characterize product (NMR, MS, IR) purify->end

Caption: Generalized workflow for bromination with NBS.

Data Presentation: Optimization Parameters

The following tables outline key parameters that should be systematically varied to optimize the reaction conditions. The values provided are hypothetical starting points for an optimization study.

Table 1: Reaction Condition Screening

ParameterRange to InvestigateStarting Point
Temperature (°C) 0 - 80Room Temperature (20-25°C)
Reaction Time (h) 1 - 244 h
Solvent CCl₄, CHCl₃, CH₂Cl₂, Acetic AcidCH₂Cl₂
Molar Ratio (Substrate:Brominating Agent) 1:1 to 1:1.51:1.1

Table 2: Brominating Agent and Catalyst Comparison

Brominating AgentCatalyst/InitiatorExpected Mechanism
Br₂None / Lewis Acid (e.g., FeBr₃)Electrophilic Addition
NBSAIBN / Benzoyl Peroxide / UV lightRadical Addition
PBr₃ / Br₂NoneHell-Volhard-Zelinsky type

Technical Support Center: Synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

A1: The most common starting material is citraconic acid ((2Z)-2-Methylbut-2-enedioic acid) or its corresponding anhydride (B1165640), citraconic anhydride.[1] Citraconic acid provides the correct cis stereochemistry which is desired for the final product.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The most significant side reactions include:

  • Isomerization: The desired (Z)-isomer can isomerize to the thermodynamically more stable (E)-isomer, (E)-2-Bromo-3-methyl-2-butenedioic acid (also known as bromomesaconic acid). This can be catalyzed by the bromine used in the reaction.[2]

  • Decarboxylation: As a substituted dicarboxylic acid, the product can undergo decarboxylation, especially at elevated temperatures, leading to the loss of one or both carboxylic acid groups.

  • Over-bromination: Although less common for this specific substrate, there is a possibility of further bromination reactions occurring.

  • Lactone Formation: In some related systems, the formation of lactone byproducts has been observed, particularly when using certain solvents.[3]

Q3: Why is my final product a mixture of (Z) and (E) isomers?

A3: Isomerization of the double bond from the desired (Z) configuration to the (E) configuration is a common issue. This can be promoted by factors such as prolonged reaction times, elevated temperatures, and the presence of bromine which can catalyze the isomerization.[2] It has been noted that even the removal of water during workup can lead to the formation of the trans isomer.[2]

Q4: Can I use standard purification techniques like silica (B1680970) gel chromatography?

A4: While standard techniques can be attempted, caution is advised. The acidic nature of the product may lead to interactions with the silica gel, potentially causing decomposition or further isomerization. It has been observed in related compounds that purification on silica can convert the desired product into other byproducts.[3] Alternative purification methods such as crystallization or extractive work-ups should be considered.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Significant isomerization to the (E)-isomer. - Product loss during workup and purification. - Decarboxylation of the product.- Monitor the reaction progress by TLC or NMR to ensure completion. - Minimize reaction time and temperature to reduce isomerization. - Optimize the purification procedure to minimize losses. Consider crystallization over chromatography. - Maintain a controlled temperature throughout the synthesis and workup.
Presence of the (E)-Isomer in the Final Product - High reaction temperature. - Extended reaction time. - Presence of excess bromine. - Isomerization during workup or purification.- Conduct the reaction at the lowest effective temperature. - Stop the reaction as soon as the starting material is consumed. - Quench any unreacted bromine promptly after the reaction is complete. - Use mild workup conditions and avoid prolonged exposure to acidic or basic conditions. Be cautious during solvent removal as this has been shown to cause isomerization.[2]
Formation of an Unidentified Byproduct - Decarboxylation. - Lactone formation. - Polymerization.- Characterize the byproduct using techniques like NMR, IR, and Mass Spectrometry. - If decarboxylation is suspected, review the reaction temperature. - If lactone formation is a possibility based on your solvent system, consider using an alternative solvent.[3]
Difficulty in Isolating the Pure Product - Similar polarity of the (Z) and (E) isomers. - Instability of the product on stationary phases like silica gel.- Attempt fractional crystallization from a suitable solvent system. - If chromatography is necessary, consider using a less acidic stationary phase or a rapid purification technique like flash chromatography with careful monitoring. - An alternative is to convert the diacid to its diester, separate the isomers, and then hydrolyze the desired ester.

Experimental Protocols

Synthesis of this compound from Citraconic Anhydride

This protocol is a generalized procedure based on the principles of bromination of related compounds and the information available on the target molecule. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve citraconic anhydride (1.0 eq) in a suitable inert solvent (e.g., carbon tetrachloride, chloroform).

  • Bromination: Add elemental bromine (1.0 - 1.1 eq) dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction may be initiated with a radical initiator (e.g., AIBN) or under UV irradiation, depending on the specific mechanism being targeted.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy until the starting material is consumed.

  • Quenching: After the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Hydrolysis: Add water to the reaction mixture and stir vigorously to hydrolyze the resulting bromo-anhydride to the diacid. The hydrolysis is often spontaneous but can be facilitated by gentle heating.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at a low temperature to avoid isomerization.[2]

  • Purification: Purify the crude product by crystallization from an appropriate solvent system.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_side_reactions Potential Side Reactions Start Citraconic Anhydride Bromination Bromination (Br2, Solvent) Start->Bromination Hydrolysis Hydrolysis (H2O) Bromination->Hydrolysis Lactone Lactone Formation Bromination->Lactone Solvent dependent Product (Z)-2-Bromo-3-methyl- 2-butenedioic acid Hydrolysis->Product Isomerization Isomerization Product->Isomerization Heat, Br2 Decarboxylation Decarboxylation Product->Decarboxylation Heat

Caption: Synthetic workflow for this compound and potential side reactions.

Troubleshooting_Logic Start Problem Identified LowYield Low Yield? Start->LowYield IsomerPresent E-Isomer Present? Start->IsomerPresent PurificationIssue Purification Difficulty? Start->PurificationIssue Sol_LowYield Optimize reaction time/temp. Improve workup. LowYield->Sol_LowYield Yes Sol_Isomer Lower temperature. Reduce reaction time. Quench excess Br2. IsomerPresent->Sol_Isomer Yes Sol_Purification Attempt crystallization. Use alternative chromatography. PurificationIssue->Sol_Purification Yes

Caption: A logical troubleshooting flow for common synthesis issues.

References

Technical Support Center: Synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the bromination of citraconic anhydride (B1165640) followed by the hydrolysis of the resulting bromocitraconic anhydride. The primary challenge in this synthesis is preventing the isomerization of the desired (Z)-isomer (bromocitraconic acid) to the more stable (E)-isomer (bromomesaconic acid).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Bromocitraconic Anhydride Incomplete bromination of citraconic anhydride.- Ensure the use of a slight excess of the brominating agent (e.g., N-bromosuccinimide).- Optimize reaction time and temperature. Prolonged reaction times or high temperatures can lead to side reactions.- Use a suitable radical initiator (e.g., AIBN or benzoyl peroxide) if employing a radical bromination method.
Degradation of the product during workup.- Use anhydrous conditions throughout the reaction and workup to prevent premature hydrolysis.- Purify the anhydride quickly via vacuum distillation or recrystallization from a non-polar solvent.
Low Yield of this compound Isomerization to the (E)-isomer during hydrolysis.[1]- Perform the hydrolysis of bromocitraconic anhydride at low temperatures (e.g., 0-5 °C) to minimize isomerization.- Use a stoichiometric amount of water for the hydrolysis. Excess water can facilitate isomerization upon its removal.
Isomerization during product isolation.- Avoid heating the aqueous solution of the product. Remove water under reduced pressure at low temperatures (e.g., lyophilization or a rotary evaporator with a cold water bath).- Isolate the product quickly after hydrolysis. The (Z)-isomer is reported to be stable in dilute solution for several days but isomerizes upon concentration.[1]
Product is a Mixture of (Z) and (E) Isomers Isomerization has occurred during the synthesis or workup.- Review all steps for potential exposure to heat, acidic conditions, or prolonged reaction/workup times.- Bromine-catalyzed isomerization is a known phenomenon for similar compounds; ensure complete removal of any residual bromine or HBr before or during hydrolysis.
Inadequate purification to separate isomers.- Separation of the isomers can be challenging. Fractional crystallization may be attempted, taking advantage of potential differences in solubility.- Consider converting the diacids to their dimethyl esters, which may be more amenable to chromatographic separation. The esters can then be hydrolyzed back to the acids under mild conditions.
Formation of Unidentified Side Products Over-bromination of the starting material.- Carefully control the stoichiometry of the brominating agent.
Decomposition of the anhydride or diacid.- Avoid excessive heating at all stages of the synthesis and purification.
Reaction with solvent.- Choose inert solvents for the bromination step (e.g., carbon tetrachloride, dichloromethane).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of the (Z)-isomer?

A1: The most critical factor is controlling the temperature during and after the hydrolysis of bromocitraconic anhydride. The (Z)-isomer readily isomerizes to the more stable (E)-isomer, a reaction that is accelerated by heat.[1] Therefore, maintaining low temperatures (0-5 °C) during hydrolysis and subsequent removal of water is paramount.

Q2: How can I monitor the progress of the bromination reaction?

A2: The progress of the bromination of citraconic anhydride can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if the components are sufficiently volatile. 1H NMR spectroscopy can also be used to track the disappearance of the starting material and the appearance of the product.

Q3: What are the ideal conditions for the hydrolysis of bromocitraconic anhydride?

A3: Based on the instability of the (Z)-acid, the ideal conditions for hydrolysis involve the slow addition of a stoichiometric amount of cold water to the bromocitraconic anhydride at 0-5 °C with gentle stirring. The reaction should be kept cold until the product is isolated.

Q4: How can I confirm the stereochemistry of my final product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (Z) and (E) isomers. The chemical shifts of the vinyl proton and the methyl protons will be different for each isomer. X-ray crystallography can provide unambiguous structural determination if a suitable crystal can be obtained.

Q5: What is the best method for purifying the final product?

A5: Purification should be conducted under conditions that minimize isomerization. If the product precipitates from the cold aqueous solution, it can be collected by filtration and washed with a small amount of cold solvent. If the product is soluble, removal of water should be done at low temperature under high vacuum (lyophilization is ideal). Recrystallization should be attempted from various solvents at low temperatures.

Experimental Protocols

Synthesis of Citraconic Anhydride

Citraconic anhydride can be prepared by the rapid distillation of itaconic anhydride.[2]

  • Procedure: 250 g of itaconic anhydride is placed in a 500-mL modified Claisen flask equipped with a 15-cm fractionating column.

  • The flask is heated rapidly at atmospheric pressure.

  • The fraction distilling between 200-215 °C is collected as citraconic anhydride.

  • The yield is typically in the range of 68-72%.[2]

  • For higher purity, the collected fraction can be redistilled under reduced pressure.

Synthesis of this compound

This protocol is based on the general principles for the synthesis of similar compounds and is designed to minimize isomerization.

Step 1: Synthesis of Bromocitraconic Anhydride (2-Bromo-3-methylmaleic Anhydride)

  • Caution: This reaction should be performed in a well-ventilated fume hood. Bromine and its derivatives are corrosive and toxic.

  • Dissolve citraconic anhydride (1 equivalent) in an inert anhydrous solvent such as carbon tetrachloride or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide (B58015) byproduct.

  • Remove the solvent under reduced pressure to obtain the crude bromocitraconic anhydride.

  • The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Cool the purified bromocitraconic anhydride to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of ice-cold deionized water with gentle stirring.

  • Allow the reaction to proceed at 0-5 °C for several hours until the anhydride has been fully hydrolyzed. The progress can be monitored by IR spectroscopy (disappearance of the anhydride C=O stretches).

  • The resulting aqueous solution contains the this compound.

Step 3: Isolation of this compound

  • If the product precipitates from the cold solution, it can be collected by filtration, washed with a minimal amount of ice-cold water, and dried under vacuum at low temperature.

  • If the product remains in solution, the water should be removed under high vacuum at a temperature not exceeding room temperature. Lyophilization (freeze-drying) is the preferred method to avoid heating and minimize isomerization.[1]

Data Presentation

Hydrolysis Temperature Expected Yield of (Z)-isomer Expected Isomer Ratio (Z:E) Notes
0-5 °CHighHigh Z:E ratioLow temperature minimizes isomerization.
Room Temperature (~25 °C)ModerateDecreased Z:E ratioIsomerization rate increases with temperature.
> 40 °CLowLow Z:E ratioSignificant isomerization to the more stable (E)-isomer is expected.

Visualizations

Experimental Workflow

experimental_workflow start Start citraconic_anhydride Citraconic Anhydride start->citraconic_anhydride bromination Bromination (e.g., NBS, AIBN) citraconic_anhydride->bromination bromocitraconic_anhydride Bromocitraconic Anhydride bromination->bromocitraconic_anhydride hydrolysis Low-Temperature Hydrolysis (0-5 °C) bromocitraconic_anhydride->hydrolysis z_acid_solution (Z)-Acid in Solution hydrolysis->z_acid_solution isolation Low-Temperature Isolation z_acid_solution->isolation isomerization Isomerization (Heat, Acid) z_acid_solution->isomerization Undesired Pathway final_product (Z)-2-Bromo-3-methyl- 2-butenedioic acid isolation->final_product e_isomer (E)-Isomer (Bromomesaconic acid) isomerization->e_isomer troubleshooting_logic start Low Yield or Impure Product check_bromination Check Bromination Step start->check_bromination check_hydrolysis Check Hydrolysis Step start->check_hydrolysis check_workup Check Workup/Isolation start->check_workup incomplete_reaction Incomplete Reaction? check_bromination->incomplete_reaction side_reactions Side Reactions? check_bromination->side_reactions high_temp_hydrolysis Hydrolysis T > 5°C? check_hydrolysis->high_temp_hydrolysis heating_workup Heating during Isolation? check_workup->heating_workup optimize_bromination Optimize Bromination: - Reagent stoichiometry - Reaction time/temp incomplete_reaction->optimize_bromination Yes purify_anhydride Purify Anhydride before Hydrolysis side_reactions->purify_anhydride Yes perform_low_temp_hydrolysis Perform Hydrolysis at 0-5 °C high_temp_hydrolysis->perform_low_temp_hydrolysis Yes use_low_temp_isolation Use Low-Temp Isolation: - Cold filtration - Lyophilization heating_workup->use_low_temp_isolation Yes

References

Technical Support Center: (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-2-Bromo-3-methyl-2-butenedioic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Nucleophilic Substitution Reactions 1. Steric Hindrance: The bulky methyl and carboxylic acid groups may sterically hinder the approach of the nucleophile. 2. Deactivation of Nucleophile: The acidic protons of the carboxylic acid groups can protonate and deactivate basic nucleophiles. 3. Poor Solubility: The compound may have limited solubility in common aprotic organic solvents.1. Use a less hindered nucleophile if possible. 2. Employ a non-nucleophilic base (e.g., DBU, DIPEA) to deprotonate the carboxylic acids prior to adding the nucleophile. 3. Consider using a polar aprotic solvent like DMF or DMSO to improve solubility. A phase-transfer catalyst may also be beneficial in biphasic systems.
Isomerization from (Z) to (E) Isomer 1. Exposure to UV Light: Alkenes can undergo photoisomerization. 2. Presence of Radical Initiators: Trace impurities can initiate radical-mediated isomerization. 3. Elevated Temperatures: Thermal energy can overcome the energy barrier for isomerization.1. Protect the reaction mixture from light by wrapping the flask in aluminum foil. 2. Ensure all reagents and solvents are pure and free of radical initiators. Consider adding a radical scavenger like BHT if compatible with the reaction. 3. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Formation of Side Products (e.g., Michael Adducts) The electron-withdrawing carboxylic acid groups make the double bond susceptible to Michael addition, especially with soft nucleophiles.1. Use hard nucleophiles when possible. 2. Employ reaction conditions that favor SN2' over conjugate addition, such as using a less polar solvent. 3. Carefully control the stoichiometry of the nucleophile to minimize side reactions.
Difficulty in Purification by Column Chromatography 1. High Polarity: The two carboxylic acid groups make the compound highly polar, leading to streaking on silica (B1680970) gel. 2. On-Column Decomposition: The acidic nature of silica gel may promote decomposition or isomerization.1. Use a polar mobile phase, potentially with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acids. 2. Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. 3. If possible, derivatize the carboxylic acids to their less polar ester forms before chromatography and deprotect afterward.
Inconsistent Spectroscopic Data (¹H NMR) 1. Presence of Rotamers: Restricted rotation around the C-C single bonds can lead to broadened peaks or multiple sets of signals. 2. Equilibrium with (E) Isomer: The presence of the other geometric isomer will complicate the spectrum.1. Acquire the NMR spectrum at an elevated temperature to promote faster rotation and sharpen the signals. 2. Use 2D NMR techniques (e.g., NOESY) to confirm the stereochemistry and identify the major and minor isomers.

Frequently Asked Questions (FAQs)

Storage and Stability
  • Q1: How should this compound be stored?

    • A: It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Due to its acidic and potentially corrosive nature, it should be kept in a tightly sealed, corrosion-resistant container.

  • Q2: What is the shelf life of this compound?

Reactivity and Handling
  • Q3: What are the primary safety concerns when handling this acid?

    • A: this compound is expected to be corrosive and a lachrymator. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Q4: Which reagents are incompatible with this compound?

    • A: Avoid strong oxidizing agents and strong bases. Strong bases can readily deprotonate the carboxylic acids and may also promote elimination or other side reactions.

Experimental Protocols & Methodologies

General Protocol for Nucleophilic Substitution:

  • Dissolution: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere.

  • Deprotonation: Cool the solution in an ice bath and add a non-nucleophilic base (e.g., 1.1 equivalents of DBU) dropwise. Stir for 15-30 minutes.

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualized Workflows and Relationships

Troubleshooting_Workflow start Problem: Low Reaction Yield check_sm Check Starting Material Purity start->check_sm check_cond Review Reaction Conditions start->check_cond check_sol Assess Solubility start->check_sol sm_ok Purity OK check_sm->sm_ok Yes sm_bad Re-purify or Source New Batch check_sm->sm_bad No base Is a base used? check_cond->base temp Is temperature optimal? check_cond->temp sol_good Solubility Adequate check_sol->sol_good Yes sol_bad Use more polar solvent (DMF, DMSO) check_sol->sol_bad No base_yes Use non-nucleophilic base (e.g., DBU, DIPEA) base->base_yes Yes base_no Consider adding a non-nucleophilic base base->base_no No temp_yes Reaction may be sterically hindered temp->temp_yes Yes temp_no Optimize temperature temp->temp_no No

Caption: Troubleshooting workflow for low reaction yield.

Isomerization_Prevention title (Z) to (E) Isomerization cause1 UV Light title->cause1 cause2 Radical Initiators title->cause2 cause3 High Temperature title->cause3 solution1 Protect from light (e.g., aluminum foil) cause1->solution1 solution2 Use purified reagents/solvents Add radical scavenger (e.g., BHT) cause2->solution2 solution3 Maintain lowest effective reaction temperature cause3->solution3

Caption: Prevention of (Z) to (E) isomerization.

Technical Support Center: Decomposition Pathways of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the decomposition of (Z)-2-Bromo-3-methyl-2-butenedioic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected decomposition pathways for this compound?

Based on its chemical structure, this compound is susceptible to several decomposition pathways, including thermal decarboxylation, photochemical degradation, hydrolysis, and isomerization. The predominant pathway will depend on the experimental conditions such as temperature, light exposure, and the presence of water or other nucleophiles.

Q2: Can this compound isomerize during experiments?

Yes, isomerization from the (Z)-isomer to the more thermodynamically stable (E)-isomer (trans-2-Bromo-3-methyl-2-butenedioic acid) is a potential competing or preceding pathway to decomposition, especially under thermal or photochemical conditions. The presence of bromine radicals can catalyze this isomerization.

Q3: What are the likely products of thermal decomposition?

Thermal decomposition is expected to proceed primarily through decarboxylation, the loss of carbon dioxide. Depending on the temperature and whether one or both carboxylic acid groups react, a variety of brominated alkenes could be formed. At higher temperatures, more extensive fragmentation and the formation of brominated aromatic compounds are possible, as is common with brominated organic compounds.

Q4: How does photochemical decomposition occur?

Photochemical decomposition, typically initiated by UV light, likely involves the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This homolytic cleavage would generate a vinylic radical and a bromine radical, which can then participate in a variety of secondary reactions, including dimerization, polymerization, or hydrogen abstraction from the solvent.

Q5: What should I expect from the hydrolysis of this compound?

Hydrolysis of the vinylic bromide would lead to the substitution of the bromine atom with a hydroxyl group, forming an enol. This enol would likely tautomerize to the more stable keto form, resulting in a substituted keto-dicarboxylic acid. The rate of hydrolysis for vinylic bromides is generally slower than for saturated alkyl bromides.

Troubleshooting Guides

Thermal Decomposition Experiments
Issue Potential Cause Troubleshooting Steps
Inconsistent decomposition temperature in TGA/DSC. 1. Inconsistent heating rate. 2. Sample inhomogeneity. 3. Different sample pan materials (e.g., aluminum vs. platinum).1. Ensure a consistent and appropriate heating rate (e.g., 10 °C/min) is used for all experiments. 2. Ensure the sample is finely ground and homogeneous. 3. Use the same type of sample pan for all analyses to ensure consistent heat transfer.
Low yield of expected decarboxylated products. 1. Competing isomerization to the more stable (E)-isomer. 2. Polymerization or charring at higher temperatures. 3. Incomplete decomposition.1. Analyze the product mixture for the presence of the (E)-isomer using techniques like NMR or HPLC. 2. Lower the decomposition temperature or perform the reaction under vacuum or an inert atmosphere. 3. Increase the reaction time or temperature and monitor for completeness.
Complex product mixture observed in GC-MS. 1. Multiple competing decomposition pathways. 2. Secondary reactions of initial decomposition products.1. Employ lower decomposition temperatures to favor the initial, simpler decomposition pathways. 2. Use a "trap" for reactive intermediates if possible. 3. Utilize analytical techniques like GCxGC-TOFMS for better separation and identification of complex mixtures.
Photochemical Decomposition Experiments
Issue Potential Cause Troubleshooting Steps
Slow or no decomposition under UV irradiation. 1. Incorrect wavelength of UV light. 2. Low light intensity. 3. UV absorption by the solvent.1. Determine the UV-Vis absorption spectrum of the compound to identify the wavelength of maximum absorbance (λmax) and use a light source that emits at or near this wavelength. 2. Increase the intensity of the light source or move the sample closer to it. 3. Use a solvent that is transparent in the UV region of interest (e.g., acetonitrile, water).
Formation of polymeric material. Radical-induced polymerization of the starting material or initial products.1. Add a radical scavenger (e.g., TEMPO) to confirm a radical mechanism and potentially inhibit polymerization. 2. Perform the reaction in a more dilute solution.
Solvent-adducts detected in the product mixture. Reactive intermediates (e.g., radicals) are reacting with the solvent.1. Choose a less reactive solvent. 2. This can also be a useful mechanistic probe to identify the formation of radical intermediates.

Data Presentation

The following tables present illustrative data that a researcher might expect to generate when studying the decomposition of this compound. Note: These are hypothetical values based on the expected behavior of similar compounds and should be used as a guide for experimental design and data analysis.

Table 1: Illustrative TGA Data for Thermal Decomposition

Temperature Range (°C)Weight Loss (%)Associated Process
150-220~34%Loss of first CO₂ molecule (Decarboxylation)
220-300~34%Loss of second CO₂ molecule (Decarboxylation)
>300VariableFragmentation and charring

Table 2: Hypothetical Product Distribution in Photochemical Decomposition (in Acetonitrile)

ProductProposed StructureYield (%)
(E)-isomertrans-2-Bromo-3-methyl-2-butenedioic acid15
Monodecarboxylated Product2-Bromo-3-methyl-2-butenoic acid45
DimerDimeric species from radical coupling20
OthersUnidentified products20

Experimental Protocols

Protocol 1: Thermal Decomposition Analysis using TGA/DSC
  • Sample Preparation: Finely grind the this compound sample to ensure homogeneity.

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer coupled with a Differential Scanning Calorimeter (TGA/DSC).

  • Procedure:

    • Place 5-10 mg of the sample into a standard aluminum or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to remove oxygen.

    • Heat the sample from room temperature to 500 °C at a constant heating rate of 10 °C/min.

    • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at each step. The DSC data will indicate whether the decomposition is endothermic or exothermic.

Protocol 2: Photochemical Decomposition and Product Analysis
  • Sample Preparation: Prepare a 1 mM solution of this compound in a UV-transparent solvent such as acetonitrile.

  • Instrumentation: Use a photochemical reactor equipped with a medium-pressure mercury lamp or a specific wavelength UV lamp. For analysis, use High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Procedure:

    • Place the solution in a quartz reaction vessel.

    • Bubble an inert gas (e.g., argon) through the solution for 20 minutes to remove dissolved oxygen.

    • Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., 25 °C) using a water bath.

    • Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the formation of non-volatile products.

    • For volatile products, analyze the reaction mixture by GC-MS after derivatization (e.g., esterification of carboxylic acids) if necessary.

Mandatory Visualization

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition cluster_hydrolysis Hydrolysis start (Z)-2-Bromo-3-methyl- 2-butenedioic acid decarbox1 Mono-decarboxylation Product start->decarbox1 Heat, -CO2 radicals Vinylic and Bromine Radicals start->radicals UV Light (hν) enol Enol Intermediate start->enol H2O isomer (E)-isomer start->isomer Heat or hν decarbox2 Di-decarboxylation Product decarbox1->decarbox2 Heat, -CO2 products_photo Dimerization/Polymerization Products radicals->products_photo keto Keto-dicarboxylic acid enol->keto Tautomerization

Caption: Plausible decomposition pathways for this compound.

Experimental_Workflow cluster_decomp Decomposition Method cluster_analysis Product Analysis start Sample of (Z)-2-Bromo-3-methyl- 2-butenedioic acid prep Sample Preparation (e.g., Dissolution, Grinding) start->prep thermal Thermal Analysis (TGA/DSC) prep->thermal photo Photochemical Reaction (UV Reactor) prep->photo hydro Hydrolysis (Aqueous Solution) prep->hydro gcms GC-MS (for volatile products) thermal->gcms photo->gcms hplc HPLC (for non-volatile products) photo->hplc hydro->hplc ftir FT-IR Spectroscopy (for functional group analysis) gcms->ftir nmr NMR Spectroscopy (for structural elucidation) hplc->nmr results Data Interpretation & Pathway Elucidation nmr->results ftir->results

Caption: General experimental workflow for studying decomposition.

troubleshooting failed reactions with (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with (Z)-2-Bromo-3-methyl-2-butenedioic acid. The information is presented in a question-and-answer format to address common challenges encountered during synthetic reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • Vinylic Bromide: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. However, vinylic bromides are generally less reactive than aryl or alkyl bromides.

  • Electron-Deficient Alkene: The carbon-carbon double bond is electron-deficient due to the presence of two carboxylic acid groups and a bromine atom. This makes it susceptible to nucleophilic attack, such as Michael additions, and can also participate in cycloaddition reactions.

  • Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions of acids, such as esterification, amidation, and conversion to acid chlorides. They can also be deprotonated by bases, which can influence the solubility and reactivity of the molecule.

Q2: My starting material appears to be degrading or isomerizing upon storage. How can I prevent this?

A2: this compound can be susceptible to degradation and isomerization. To ensure its stability:

  • Storage Conditions: Store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Isomerization: The Z-isomer can potentially isomerize to the more stable E-isomer, especially when exposed to heat, light, or radical initiators. It is advisable to minimize exposure to these conditions.

Q3: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A3: The solubility of this dicarboxylic acid can be challenging in non-polar organic solvents.

  • Solvent Choice: Consider using polar aprotic solvents such as DMF, DMSO, or NMP. For some reactions, polar protic solvents like ethanol (B145695) or water might be suitable, but be mindful of potential side reactions.

  • Use of a Base: Adding a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the carboxylic acids to form a more soluble carboxylate salt. However, this will also affect the nucleophilicity of the molecule.

Troubleshooting Failed Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Problem: Low or no conversion of the starting material.

Potential Cause Troubleshooting Steps
Low Reactivity of Vinylic Bromide Increase reaction temperature.
Switch to a more active catalyst system (e.g., using more electron-rich and bulky phosphine (B1218219) ligands like XPhos or SPhos).
Consider converting the bromide to the more reactive iodide via a Finkelstein reaction.
Catalyst Deactivation Ensure rigorous degassing of solvents and reagents to remove oxygen.
Use fresh, high-quality palladium catalyst and ligands.
Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Heck reactions, organic bases like Et₃N or DIPEA are often used.
Ensure the base is sufficiently strong to facilitate the desired catalytic cycle but not so strong as to cause side reactions.
Poor Solubility See FAQ Q3 for advice on solvent selection and the use of bases to improve solubility.
Nucleophilic Addition/Substitution Reactions

Problem: The nucleophile does not add to the double bond, or the reaction is very slow.

Potential Cause Troubleshooting Steps
Insufficiently Activated Alkene The electron-withdrawing effect of the carboxylates may not be enough to sufficiently activate the alkene for attack by a weak nucleophile.
Convert the carboxylic acids to esters, which can be more strongly electron-withdrawing.
Strong Nucleophile/Base Strong, hard nucleophiles may preferentially attack the carboxylic acid protons rather than the double bond.
Use a soft nucleophile (e.g., thiols, cuprates) for Michael additions.
Protect the carboxylic acid groups as esters before attempting the nucleophilic addition.
Steric Hindrance The methyl group and the bromine atom may sterically hinder the approach of the nucleophile.
Use a smaller nucleophile if possible.
Increase the reaction temperature to overcome the activation barrier.
Esterification or Amidation Reactions

Problem: Incomplete conversion to the desired ester or amide.

Potential Cause Troubleshooting Steps
Deactivation by the Vinylic Bromide The electronegativity of the bromine atom can slightly reduce the electrophilicity of the carboxyl carbons.
Use a more powerful coupling agent (e.g., HATU, HOBt/EDC for amidation; DCC/DMAP for esterification).
Convert the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride before adding the alcohol or amine.
Side Reactions At elevated temperatures, decarboxylation can be a competing side reaction.[1][2][3][4]
Keep reaction temperatures as low as feasible.
Hydrolysis of the vinylic bromide can occur under strongly basic conditions, though this is generally slow.[5][6]
Avoid harsh basic conditions if possible.

Experimental Protocols

General Protocol for a Heck Reaction with an Alkene
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the alkene coupling partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent (e.g., DMF, acetonitrile, or toluene) via syringe.

  • Add a degassed base (e.g., triethylamine, 2-3 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Failed Heck Reaction

G start Heck Reaction Fails (Low/No Conversion) check_reagents Check Reagent Quality - Fresh Pd catalyst? - Anhydrous solvent? - Degassed? start->check_reagents change_conditions Modify Reaction Conditions check_reagents->change_conditions Reagents OK check_solubility Is Starting Material Dissolved? change_conditions->check_solubility increase_temp Increase Temperature (e.g., 80°C -> 100°C) check_solubility->increase_temp Yes change_solvent Change Solvent (e.g., ACN -> DMF) check_solubility->change_solvent No change_catalyst Change Catalyst System - Different Pd source? - Add/change ligand? increase_temp->change_catalyst Still Fails success Reaction Successful increase_temp->success Works change_base Change Base (e.g., Et3N -> K2CO3) change_catalyst->change_base Still Fails change_catalyst->success Works change_base->success Works change_solvent->success Works G cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition transmetal R-Pd(II)-R'L2 pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Coupled Product transmetal->product start_mat (Z)-2-Bromo-3-methyl- 2-butenedioic acid start_mat->pd_complex boronic_acid R'-B(OH)2 (Boronic Acid) boronic_acid->transmetal base Base (e.g., K2CO3) base->transmetal

References

Technical Support Center: Cross-Coupling with (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals performing cross-coupling reactions with (Z)-2-Bromo-3-methyl-2-butenedioic acid. Due to the specific nature of this substrate—an electron-deficient vinyl bromide bearing two carboxylic acid groups—several challenges may arise. This document offers troubleshooting advice and optimized protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the substrate's inherent properties:

  • Acidic Protons: The two carboxylic acid groups will react with the base required for the catalytic cycle. This necessitates the use of additional equivalents of base and can lead to solubility issues.[1]

  • Solubility: The deprotonated carboxylate salt of the starting material may have poor solubility in common organic solvents used for cross-coupling (e.g., toluene, THF, dioxane), potentially hindering the reaction rate.[1][2]

  • Electron-Deficient Olefin: The electron-withdrawing nature of the carboxylic acid groups makes the carbon-bromine bond stronger and potentially less reactive towards oxidative addition by the palladium catalyst.[3][4]

  • Potential for Ligand Inhibition: The carboxylate groups could potentially coordinate to the palladium center, inhibiting catalytic activity.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: The Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options for vinyl bromides.[5][6][7][8][9][10]

  • Suzuki-Miyaura Coupling: This is often the most robust and functional-group-tolerant choice, making it an excellent starting point. It involves coupling with an organoboron reagent (boronic acid or ester).[7][11][12]

  • Heck Reaction: This reaction couples the vinyl bromide with an alkene. Given the substrate is already an alkene, this would lead to more complex structures. The reaction is well-established for vinyl halides.[5][8]

  • Sonogashira Coupling: This is ideal for introducing an alkyne moiety by coupling with a terminal alkyne.[6][9][10][13][14]

The choice will depend on the desired final product. For general C-C bond formation with aryl or vinyl partners, the Suzuki-Miyaura coupling is highly recommended.

Q3: How do the carboxylic acid groups affect the choice of base?

A3: The base is critical and must be chosen carefully.

  • Stoichiometry: You will need at least two extra equivalents of base to neutralize the dicarboxylic acid, in addition to the amount required for the catalytic cycle itself.[1]

  • Base Strength and Type: Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. Weaker bases like KF might be used to prevent hydrolysis of sensitive functional groups on the coupling partner.[2][12] For challenging couplings, stronger bases may be necessary, but care must be taken to avoid side reactions. The choice of base can significantly impact solubility and reactivity.

Q4: Should I protect the carboxylic acid groups before the reaction?

A4: Protection is a valid strategy but may not be necessary.

  • Without Protection: Running the reaction on the free acid is more atom-economical. This can be successful if the correct base and solvent system are chosen to manage solubility.[1]

  • With Protection: Converting the carboxylic acids to esters (e.g., methyl or ethyl esters) will resolve issues with acidity and improve solubility in organic solvents. However, this adds extra steps to the synthetic route (protection and deprotection). If direct coupling fails, this is the most reliable alternative.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst Inactivity: The Pd(0) active species is not forming or is decomposing.[15] 2. Poor Solubility: The substrate or its salt is not soluble in the reaction solvent.[1][2] 3. Insufficient Base: Not enough base to both neutralize the substrate and facilitate the catalytic cycle.[1][15] 4. Low Reactivity: The electron-deficient C-Br bond is resistant to oxidative addition.1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts). Ensure rigorous degassing to prevent oxidation.[15] 2. Screen different solvents or solvent mixtures. Polar aprotic solvents (DMF, DMAc) or aqueous mixtures (e.g., Dioxane/H₂O) may improve solubility.[2] 3. Increase the equivalents of base (e.g., from 3 to 4-5 eq.). 4. Switch to a more electron-rich and bulky phosphine (B1218219) ligand (e.g., Buchwald-type ligands like SPhos, XPhos) to promote oxidative addition. Increase the reaction temperature.[3]
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid partner.[4] 2. Use of a Pd(II) Precatalyst: In-situ reduction of Pd(II) can sometimes promote homocoupling.1. Ensure the reaction setup is thoroughly degassed using freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N₂) for an extended period.[15] 2. Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to bypass the in-situ reduction step.
Protodeboronation of the Boronic Acid Partner 1. Boronic Acid Instability: Some boronic acids, especially heteroaryl ones, are unstable under basic, aqueous conditions.1. Use fresh, high-purity boronic acid. 2. Consider using a more stable boronic ester derivative (e.g., pinacol (B44631) or MIDA esters) which release the boronic acid slowly.[15] 3. Minimize water in the reaction or use anhydrous conditions if possible.
Reaction Mixture Turns Black 1. Palladium Black Formation: The palladium catalyst has precipitated out of solution as inactive Pd black, often due to high temperatures or poor ligand coordination.[3]1. Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1). 2. Lower the reaction temperature if possible. 3. Use a more robust ligand that better stabilizes the palladium nanoparticles.

Catalyst and Condition Screening Data

The following tables provide illustrative data for a generic Suzuki-Miyaura coupling between an electron-deficient vinyl bromide (like the target substrate) and an arylboronic acid. Yields are hypothetical and intended to guide optimization.

Table 1: Effect of Catalyst/Ligand System

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10035
2Pd₂(dba)₃ (1)PPh₃ (4)K₃PO₄Toluene/H₂O10045
3PdCl₂(dppf) (2)-Cs₂CO₃DMF10065
4Pd₂(dba)₃ (1)XPhos (2.5) K₃PO₄Dioxane/H₂O10088
5Pd₂(dba)₃ (1)SPhos (2.5) K₃PO₄Dioxane/H₂O10091

Table 2: Effect of Base and Solvent

EntryLigandBase (3 eq.)Solvent (4:1)Temp (°C)Yield (%)
1SPhosNa₂CO₃Toluene/H₂O10055
2SPhosK₂CO₃Dioxane/H₂O10078
3SPhosK₃PO₄ Dioxane/H₂O 10091
4SPhosCs₂CO₃Dioxane/H₂O10089
5SPhosK₃PO₄DMF10072

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized by screening the parameters mentioned above.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 - 4.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with aqueous acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate groups.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalyst_Screening_Workflow cluster_start Initial Setup cluster_screening Parameter Screening cluster_analysis Analysis & Optimization Start Define Substrates: This compound + Coupling Partner Catalyst Screen Pd Source & Ligand (e.g., Pd(OAc)₂/PPh₃, PdCl₂(dppf), Pd₂(dba)₃/SPhos) Start->Catalyst Standard Base/Solvent Base Screen Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Catalyst->Base Best Catalyst/Ligand Solvent Screen Solvent (e.g., Dioxane/H₂O, DMF, Toluene) Base->Solvent Best Base Analysis Analyze Results (LC-MS/NMR) Identify Best Conditions Solvent->Analysis Best Solvent Optimization Optimize Temp & Concentration Analysis->Optimization End Final Protocol Optimization->End

Caption: Workflow for catalyst and condition screening.

Troubleshooting_Tree Start Reaction Issue: Low or No Yield Check_Solubility Is the reaction mixture homogeneous? Start->Check_Solubility Check_Degassing Was degassing thorough? Any black precipitate? Check_Solubility->Check_Degassing Yes Change_Solvent Action: Change solvent (e.g., to DMF) or add co-solvent. Check_Solubility->Change_Solvent No Check_Base Are there >= 3 eq. of base? Check_Degassing->Check_Base Yes Improve_Degassing Action: Improve degassing procedure. Use Pd(0) source. Check_Degassing->Improve_Degassing No Check_Ligand Using a bulky, electron-rich phosphine ligand? Check_Base->Check_Ligand Yes Increase_Base Action: Increase base to 4-5 eq. Check_Base->Increase_Base No Change_Ligand Action: Switch to SPhos/XPhos. Increase temperature. Check_Ligand->Change_Ligand No Success Problem Solved Check_Ligand->Success Yes Change_Solvent->Success Improve_Degassing->Success Increase_Base->Success Change_Ligand->Success

Caption: Decision tree for troubleshooting low-yield reactions.

Catalytic_Cycle cluster_issues Potential Issues with this Substrate Pd0 Pd(0)L₂ PdII_OxAdd R-Pd(II)L₂(Br) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R-Pd(II)L₂(R') PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R-R' PdII_Trans->Product RBr R-Br (Substrate) RBr->PdII_OxAdd R_B R'-B(OR)₂ R_B->PdII_Trans Base Base Base->PdII_Trans Issue1 Slow step due to electron-deficient R-Br Issue2 Base consumed by -COOH groups

Caption: Simplified Suzuki catalytic cycle with key challenges.

References

Technical Support Center: Solvent Effects on the Reactivity of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-2-Bromo-3-methyl-2-butenedioic acid. The focus is on understanding and mitigating the influence of solvent choice on the reactivity of this compound.

Troubleshooting Guides

This section addresses common experimental challenges encountered during reactions involving this compound, with a focus on solvent-related issues.

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

  • Question: I am attempting a nucleophilic substitution at the C-2 position (displacement of the bromide) on this compound, but I am observing very low to no product formation. What are the likely causes, and how can I troubleshoot this?

  • Answer: Low conversion in nucleophilic substitution reactions with this substrate can be attributed to several factors, primarily related to solvent choice and the nature of the nucleophile. The vinyl bromide is generally unreactive towards nucleophilic substitution.

    • Inappropriate Solvent: The choice of solvent is critical. Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]

    • Insufficient Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Poor Nucleophile: The strength of the nucleophile plays a significant role. Weakly nucleophilic reagents will react slowly.

    • Deactivated System: The presence of two electron-withdrawing carboxylic acid groups deactivates the double bond towards certain types of reactions.

    Troubleshooting Steps:

    • Solvent Selection: Switch to a polar aprotic solvent. These solvents are known to accelerate SNAr (Nucleophilic Aromatic Substitution) and related vinylic substitutions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[2][3] Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (MeCN).

    • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.

    • Stronger Nucleophile: If possible, use a stronger or less sterically hindered nucleophile.

    • Catalysis: Consider the use of a catalyst, such as a copper(I) salt for Ullmann-type couplings if applicable to your specific transformation.

Issue 2: Competing Electrophilic Addition to the Double Bond

  • Question: I am trying to perform a reaction that targets the carboxylic acid groups, but I am observing side products resulting from addition to the carbon-carbon double bond. How can I minimize this?

  • Answer: Electrophilic addition to the alkene is a potential competing reaction pathway, especially in the presence of acidic reagents.[4][5] The choice of solvent can influence the stability of potential carbocation intermediates.[6]

    Troubleshooting Steps:

    • Solvent Polarity: The polarity of the solvent can affect the rate of electrophilic addition. Non-polar solvents may disfavor the formation of charged intermediates required for some addition reactions. Consider using solvents like dioxane, tetrahydrofuran (B95107) (THF), or toluene.

    • Control of Acidity: If the reaction conditions are acidic, try to minimize the concentration of the acid or use a milder acid. The presence of a strong acid can promote the formation of a carbocation intermediate, leading to addition products.[6]

    • Protecting Groups: If the carboxylic acid groups are not the intended reaction site, consider protecting them as esters. This will alter the electronic properties of the molecule and may reduce the propensity for side reactions at the double bond.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of nucleophilic substitution on this compound?

A1: The effect of solvent polarity depends on the reaction mechanism. For a bimolecular nucleophilic substitution (SN2-like) at the vinylic carbon, polar aprotic solvents (e.g., DMF, DMSO) are generally preferred. These solvents solvate the counter-ion of the nucleophile, increasing the nucleophile's reactivity.[1][2] Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, decreasing its reactivity and slowing the reaction rate.[1] For reactions that may proceed through a charged intermediate, a more polar solvent can stabilize this intermediate, potentially increasing the reaction rate.[7]

Q2: Can the solvent influence the stereochemistry of products?

Q3: What are the best practices for solvent selection when working with this compound?

A3:

  • Solubility: First, ensure that the starting material and all reagents are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Reaction Type: Match the solvent to the proposed reaction mechanism (e.g., polar aprotic for many nucleophilic substitutions, non-polar for certain radical reactions).

  • Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions.

  • Work-up and Purification: Consider the ease of solvent removal and potential for interference during product isolation and purification.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected solvent effects on the reactivity of this compound in a nucleophilic substitution reaction with a generic nucleophile (Nu-).

Table 1: Effect of Solvent on the Rate Constant of Nucleophilic Substitution

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (krel)
n-Hexane1.9Non-polar1
Dioxane2.2Non-polar15
Tetrahydrofuran (THF)7.6Polar Aprotic1 x 103
Acetone21Polar Aprotic5 x 104
Acetonitrile (MeCN)37Polar Aprotic1 x 106
Dimethylformamide (DMF)37Polar Aprotic5 x 106
Dimethyl sulfoxide (DMSO)47Polar Aprotic1 x 107
Methanol33Polar Protic1 x 102
Water80Polar Protic50

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Analysis of Nucleophilic Substitution

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in the desired anhydrous solvent.

    • Prepare a 1.0 M solution of the nucleophile (e.g., sodium azide) in the same solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the substrate solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction:

    • Initiate the reaction by adding a known volume of the nucleophile solution.

    • Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid).

    • Analyze the quenched samples by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Calculate the rate constant (k) using the appropriate rate law.

Visualizations

experimental_workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare Substrate Solution setup Equilibrate Substrate in Reactor prep_substrate->setup prep_nucleophile Prepare Nucleophile Solution initiate Add Nucleophile to Initiate prep_nucleophile->initiate setup->initiate sampling Withdraw Aliquots at Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC/GC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Rate Constant plot->calculate

Caption: Workflow for kinetic analysis of substitution reactions.

solvent_effects Solvent Effects on Nucleophilic Substitution cluster_solvents Solvent Types cluster_effects Effects on Reactants cluster_outcome Reaction Outcome polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) solvate_cation Solvates Cation polar_aprotic->solvate_cation polar_protic Polar Protic (Water, Alcohols) solvate_anion Solvates Anion (Nucleophile) polar_protic->solvate_anion increased_rate Increased Rate solvate_cation->increased_rate 'Naked' Nucleophile decreased_rate Decreased Rate solvate_anion->decreased_rate Stabilized Nucleophile

Caption: Influence of solvent type on nucleophilic substitution rates.

References

Technical Support Center: Stereoselectivity in Reactions of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding stereoselectivity issues encountered during chemical reactions with (Z)-2-Bromo-3-methyl-2-butenedioic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of stereoselectivity in our electrophilic addition reaction with this compound. What are the potential causes?

A1: Loss of stereoselectivity in electrophilic additions to alkenes, including this compound, can stem from several factors. The prevailing mechanism for bromination of alkenes involves the formation of a cyclic bromonium ion, which typically leads to a stereospecific anti-addition.[1][2][3][4] However, if the reaction proceeds through a planar carbocation intermediate, it can lead to a mixture of syn- and anti-addition products, resulting in a loss of stereoselectivity.[5] The stability of this carbocation can be influenced by the solvent and the electronic properties of the substituents on the alkene. For this compound, the presence of electron-withdrawing carboxylic acid groups can destabilize a carbocation intermediate, making the bridged halonium ion pathway more likely.

Q2: How does the stereochemistry of the starting material, this compound, influence the stereochemistry of the product in an addition reaction?

A2: The stereochemistry of the starting alkene is crucial in determining the stereochemical outcome of the product in stereospecific reactions.[1][3] For instance, in the addition of bromine to alkenes, a cis-alkene will typically yield a racemic mixture of enantiomers, while a trans-alkene will produce a meso compound.[1] This is a direct consequence of the anti-addition mechanism via the bromonium ion intermediate. While this compound is a Z-isomer (cis), the specific substitution pattern will determine the exact nature of the stereoisomers formed.

Q3: Can the choice of solvent affect the stereoselectivity of our reaction?

A3: Yes, the solvent can play a significant role. Polar, coordinating solvents can stabilize charged intermediates. In the case of electrophilic additions, a polar solvent might stabilize the bromonium ion. However, nucleophilic solvents can also participate in the reaction, leading to different products (e.g., halohydrins if water is present). The choice of a non-polar, aprotic solvent like CH₂Cl₂ is common for halogen addition to preserve the stereoselectivity by minimizing side reactions and stabilization of open carbocation intermediates.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Formation of unexpected diastereomers The reaction may not be proceeding exclusively through the expected stereospecific pathway (e.g., a cyclic bromonium ion). A competing reaction mechanism, such as one involving a carbocation intermediate, could be at play.[2][5]- Lower the reaction temperature to favor the more ordered transition state of the stereospecific pathway.- Use a less polar solvent to disfavor the formation of a charge-separated carbocation intermediate.
Low Diastereomeric Ratio The energy difference between the transition states leading to the different diastereomers is small. This can be influenced by steric hindrance and electronic effects of the substituents.- Employ a bulkier reagent, if applicable, to increase the steric differentiation between the two faces of the alkene.- Modify the substituents on the starting material to electronically favor one approach of the electrophile.
Inconsistent Stereochemical Outcomes Traces of impurities, such as water or other nucleophiles, may be interfering with the reaction. The reaction conditions may not be sufficiently controlled.- Ensure all reagents and solvents are anhydrous and of high purity.- Maintain strict control over the reaction temperature and addition rates.
Product is a mixture of constitutional isomers (regioisomers) For unsymmetrical alkenes, the initial electrophilic attack can occur at two different carbon atoms of the double bond, leading to different regioisomers. This is governed by the relative stability of the resulting intermediate.[6][7]- The regioselectivity is often dictated by Markovnikov's or anti-Markovnikov's rule, depending on the reaction type. For this compound, the electronic effects of the bromo and carboxyl groups will strongly influence the regioselectivity. Consider using regioselective reagents if a specific isomer is desired.

Experimental Protocols

General Protocol for Electrophilic Bromination of an Alkene

This is a generalized procedure; specific amounts and conditions should be optimized for this compound.

  • Preparation: Dissolve the alkene in a suitable aprotic solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C). Prepare a solution of bromine (Br₂) in the same solvent and add it dropwise to the alkene solution with vigorous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution). Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

  • Characterization: Characterize the product using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

Visualizations

Electrophilic_Addition_Pathway cluster_start Reactants cluster_intermediate Intermediate Pathways cluster_product Products Z_Alkene (Z)-Alkene Bridged_Ion Bridged Halonium Ion (Stereospecific) Z_Alkene->Bridged_Ion Favored Pathway Carbocation Planar Carbocation (Non-stereospecific) Z_Alkene->Carbocation Alternative Pathway Electrophile Electrophile (E+) Electrophile->Bridged_Ion Electrophile->Carbocation Anti_Product Anti-addition Product Bridged_Ion->Anti_Product Nucleophilic Attack Syn_Anti_Mixture Syn + Anti Mixture Carbocation->Syn_Anti_Mixture Nucleophilic Attack

Caption: Alternative pathways in electrophilic addition reactions.

Troubleshooting_Workflow Start Stereoselectivity Issue Observed Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Control_Temp Optimize Reaction Temperature Check_Purity->Control_Temp If pure Solvent_Choice Evaluate Solvent Polarity Control_Temp->Solvent_Choice If optimized Analyze_Mechanism Re-evaluate Potential Reaction Mechanism Solvent_Choice->Analyze_Mechanism If appropriate Resolved Issue Resolved Analyze_Mechanism->Resolved

Caption: A logical workflow for troubleshooting stereoselectivity issues.

References

workup procedure for reactions involving (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-2-Bromo-3-methyl-2-butenedioic acid. The following sections address common issues encountered during the workup and purification of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for the extraction of this compound and its derivatives from an aqueous reaction mixture?

A1: Due to the polar nature of the dicarboxylic acid, moderately polar solvents are generally preferred for extraction. Ethyl acetate (B1210297) is a common choice, offering a good balance of polarity to extract the product while minimizing the co-extraction of highly polar impurities. For less polar derivatives, diethyl ether can be used. It is crucial to perform multiple extractions to ensure a good recovery of the product.

Q2: How can I remove unreacted starting materials or water-soluble byproducts from my crude product?

A2: A liquid-liquid extraction is the primary method for this separation. Washing the organic extract with water or a saturated brine solution can help remove water-soluble impurities. If the product is acidic, washing with a mild basic solution like saturated sodium bicarbonate can remove non-acidic impurities. Conversely, if the product is neutral, an acid wash can remove basic impurities.

Q3: What are the recommended methods for the final purification of this compound derivatives?

A3: The choice of purification method depends on the physical properties of the product (solid or liquid) and the nature of the remaining impurities. Common techniques include:

  • Recrystallization: Ideal for solid products to achieve high purity.

  • Flash Column Chromatography: A versatile method for both solid and liquid products, effective at separating compounds with different polarities.

  • Vacuum Distillation: Suitable for thermally stable liquid products with a sufficiently low boiling point.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after extraction Incomplete extraction from the aqueous phase due to the product's polarity.- Increase the number of extractions (e.g., from 3 to 5 times).- Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (salting-out effect).- Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid groups, making the product less water-soluble.
Emulsion formation during extraction The presence of surfactants or fine solid particles at the interface between the aqueous and organic layers.- Add a small amount of brine to the separatory funnel.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite or glass wool.- Centrifuge the mixture if the emulsion is persistent.
Product is an oil instead of a solid The presence of impurities is depressing the melting point.- Attempt purification by flash column chromatography.- Try co-distillation with a non-polar solvent like toluene (B28343) under reduced pressure to remove residual solvents.
Isomerization of the double bond during workup or purification Exposure to heat, light, or acidic/basic conditions can potentially lead to isomerization from the (Z)-isomer to the more stable (E)-isomer.- Perform workup and purification steps at lower temperatures.- Protect the reaction and product from direct light.- Use neutral pH conditions whenever possible during extraction and chromatography.

Experimental Protocols

General Aqueous Workup Procedure
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible organic solvent (e.g., THF, acetone), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction:

    • Add water to the residue to dissolve any inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous solution).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (1 x 50 mL) to remove water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) if acidic impurities need to be removed and the product is neutral.

    • Wash with brine (1 x 50 mL) to facilitate the separation of the layers and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Stationary Phase Selection: Use silica (B1680970) gel as the standard stationary phase.

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench SolventRemoval Remove Organic Solvent Quench->SolventRemoval Extraction Liquid-Liquid Extraction SolventRemoval->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Drying->Concentration Purification Purification Method Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Chromatography Column Chromatography Purification->Chromatography Solid/Liquid Distillation Vacuum Distillation Purification->Distillation Liquid PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct Distillation->PureProduct

Caption: General experimental workflow for the workup and purification of products from reactions involving this compound.

Troubleshooting_Logic Start Crude Product Obtained CheckPurity Check Purity (TLC, NMR) Start->CheckPurity IsPure Product is Pure CheckPurity->IsPure High Purity Impure Product is Impure CheckPurity->Impure Low Purity IdentifyIssue Identify Issue Impure->IdentifyIssue LowYield Low Yield IdentifyIssue->LowYield Low Mass Recovery OilyProduct Oily Product IdentifyIssue->OilyProduct Incorrect Physical State Isomerization Isomerization Detected IdentifyIssue->Isomerization Unexpected Isomer OptimizeExtraction Optimize Extraction LowYield->OptimizeExtraction PurifyChromatography Purify by Chromatography OilyProduct->PurifyChromatography ModifyConditions Modify Workup Conditions (Temp, pH, Light) Isomerization->ModifyConditions

Caption: Troubleshooting decision tree for common issues encountered during the workup of this compound reactions.

Technical Support Center: Synthesis and Purification of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid and the removal of reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating the formation of key byproducts.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Isomerization of the starting material. 3. Product degradation. 4. Mechanical loss during workup.1. Monitor reaction progress using TLC or ¹H NMR. Consider extending reaction time or slightly increasing temperature. 2. Use a non-polar, aprotic solvent to minimize isomerization. Maintain a low reaction temperature. 3. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup. 4. Ensure efficient extraction and minimize transfers. Use a minimal amount of solvent for recrystallization.
Presence of Unreacted Starting Material 1. Insufficient brominating agent. 2. Low reaction temperature or short reaction time. 3. Inactive brominating agent.1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Gradually increase the reaction temperature in small increments (e.g., 5 °C) and monitor the reaction progress. 3. Use a fresh, properly stored bottle of brominating agent (e.g., NBS, Br₂).
Formation of (E)-isomer Isomerization of (Z)-citraconic acid to (E)-mesaconic acid prior to or during bromination. This can be catalyzed by acid or bromine.1. Use citraconic anhydride (B1165640) as the starting material to lock the cis-configuration. 2. Perform the reaction at low temperatures (e.g., 0-5 °C). 3. Use a non-polar solvent to reduce the solubility and catalytic activity of any acidic species.
Presence of a Dibromo Adduct Excess brominating agent or reaction conditions favoring electrophilic addition across the double bond.1. Use no more than 1.1 equivalents of the brominating agent. 2. Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture. 3. Consider performing the reaction in the dark to suppress radical-chain addition reactions if NBS is used.
Product is an Oil or Fails to Crystallize Presence of impurities, particularly the (E)-isomer or the dibromo adduct, which can act as a eutectic impurity.1. Attempt purification by column chromatography on silica (B1680970) gel. 2. Try co-distillation with a high-boiling solvent under reduced pressure to remove volatile impurities. 3. If the product is an acid, consider converting it to a salt (e.g., with dicyclohexylamine), crystallizing the salt, and then liberating the free acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common and often most difficult to remove byproduct is the (E)-isomer, (E)-2-Bromo-3-methyl-2-butenedioic acid. This arises from the isomerization of the starting material, (Z)-citraconic acid, to the more thermodynamically stable (E)-mesaconic acid, which is then brominated.

Q2: How can I minimize the formation of the (E)-isomer?

A2: To minimize the formation of the (E)-isomer, it is recommended to use citraconic anhydride as the starting material, as the cyclic structure prevents isomerization. If using citraconic acid, the reaction should be carried out at low temperatures (0-5 °C) in a non-polar, aprotic solvent.

Q3: My reaction is very slow. Can I increase the temperature?

A3: While increasing the temperature can accelerate the reaction, it also significantly increases the risk of isomerization of the starting material and other side reactions. It is preferable to first ensure the quality and stoichiometry of your reagents and to extend the reaction time at a lower temperature. If an increase in temperature is necessary, it should be done cautiously and with careful monitoring of the reaction profile.

Q4: How can I effectively remove the dibromo adduct?

A4: The dibromo adduct, 2,3-dibromo-3-methylbutanedioic acid, is generally more polar than the desired product. It can often be removed by careful recrystallization from a suitable solvent system. Alternatively, column chromatography on silica gel can be an effective separation method.

Q5: What analytical techniques are best for monitoring the reaction and assessing product purity?

A5: ¹H NMR spectroscopy is an excellent tool for both monitoring the reaction progress and assessing the purity of the final product. The vinyl proton signals for the (Z)- and (E)-isomers will have distinct chemical shifts, allowing for their differentiation and quantification. TLC can be used for qualitative monitoring of the disappearance of the starting material.

Data Presentation

The following tables provide an illustrative comparison of different hypothetical reaction conditions and their impact on product yield and purity. Researchers should generate their own data to optimize their specific reaction.

Table 1: Effect of Solvent on Byproduct Formation

SolventTemperature (°C)Reaction Time (h)Yield of (Z)-isomer (%)(E)-isomer (%)Dibromo Adduct (%)
Dichloromethane (B109758)0-51275105
Acetic Acid256503510
Carbon Tetrachloride0-5127884

Table 2: Effect of Brominating Agent on Product Distribution

Brominating AgentEquivalentsTemperature (°C)Yield of (Z)-isomer (%)Unreacted Starting Material (%)Dibromo Adduct (%)
Br₂1.050-57258
NBS1.125 (with light)651015
NBS1.10-5 (dark)7087

Experimental Protocols

Protocol 1: Synthesis of this compound from Citraconic Anhydride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve citraconic anhydride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of anhydride).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Bromine Addition: Dissolve bromine (1.05 eq) in DCM (2 mL per gram of bromine) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of citraconic anhydride over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 10 hours. Monitor the reaction by TLC or ¹H NMR.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) until the red-brown color of bromine disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Anhydride Product

  • Hydrolysis: Dissolve the purified anhydride product in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Stirring: Stir the solution at room temperature for 12 hours.

  • Isolation: Remove the THF under reduced pressure. Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Final Product: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Mandatory Visualization

experimental_workflow start Start: Citraconic Anhydride in DCM cool Cool to 0 °C start->cool add_br2 Slowly add Br₂ in DCM cool->add_br2 react Stir at 0-5 °C, then warm to RT add_br2->react quench Quench with Na₂S₂O₃ react->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify hydrolyze Hydrolyze to Diacid purify->hydrolyze end_product Final Product: this compound hydrolyze->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Reaction Issue Identified low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn e_isomer (E)-isomer Present? impurities->e_isomer isomerization Isomerization? incomplete_rxn->isomerization No check_reagents Check Reagents & Time/Temp incomplete_rxn->check_reagents Yes degradation Degradation? isomerization->degradation No lower_temp Use Anhydride, Lower Temp isomerization->lower_temp Yes mild_workup Use Milder Workup degradation->mild_workup Yes dibromo Dibromo Adduct? e_isomer->dibromo No control_isomerization Control Isomerization (see Low Yield) e_isomer->control_isomerization Yes starting_material Starting Material? dibromo->starting_material No control_stoichiometry Control Stoichiometry & Addition Rate dibromo->control_stoichiometry Yes check_reaction_completion Ensure Reaction Completion starting_material->check_reaction_completion Yes

Caption: Logical relationships in the troubleshooting guide for byproduct removal.

Technical Support Center: Analytical Methods for (Z)-2-Bromo-3-methyl-2-butenedioic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (Z)-2-Bromo-3-methyl-2-butenedioic acid and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: Based on the likely synthesis route involving the bromination of citraconic acid (also known as (Z)-2-methylbut-2-enedioic acid)[1][2][3], the most probable impurities include:

  • Unreacted Starting Material: Citraconic acid.

  • Geometric Isomer: Mesaconic acid ((E)-2-methylbut-2-enedioic acid), which can be formed from the isomerization of citraconic acid.[3][4]

  • Over-brominated products: Di-bromo derivatives.

  • Side-reaction products: Depending on the specific reaction conditions, other related substances may be formed.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the geometric isomers (cis/trans) and other non-volatile impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities, often requiring derivatization of the carboxylic acid groups to enhance volatility.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for individual impurity reference standards.[5][10][11][12][13]

Q3: How can I quantify impurities without having their reference standards?

A3: Quantitative NMR (qNMR) is an excellent technique for this purpose. The integrated intensity of a proton resonance signal is directly proportional to the number of protons and the molar concentration of the substance.[10][11] By using a certified internal standard, you can accurately quantify impurities even if their reference standards are unavailable.[10]

Troubleshooting Guides

HPLC Analysis

High-performance liquid chromatography is a primary tool for analyzing this compound and its non-volatile impurities. Below is a guide to common issues encountered during HPLC analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting the ionization of the acidic analytes.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[14]- Use a high-purity silica (B1680970) column and consider adding a competing base to the mobile phase if tailing persists.[15]
Inconsistent Retention Times - Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.[16]- Use a column oven for stable temperature control.[16]- Flush the column with a strong solvent to remove contaminants or replace the column if necessary.
Poor Resolution Between Isomers - Suboptimal stationary phase or mobile phase composition.- For separating geometric isomers like cis/trans butenedioic acid derivatives, a C18 column with good shape selectivity or a specialized column may be required.[6]- Optimize the mobile phase, including the organic modifier and pH.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Use HPLC-grade solvents and freshly prepared mobile phase.[14][16]- Degas the mobile phase thoroughly and purge the pump.[16][17]
GC-MS Analysis

For volatile impurities or after derivatization, GC-MS is a valuable technique. Here are some common troubleshooting tips.

Problem Potential Cause Recommended Solution
Poor Derivatization Efficiency - Presence of moisture, which can quench the derivatizing agent.- Incorrect reaction temperature or time.- Ensure samples and solvents are anhydrous.- Optimize derivatization conditions (e.g., temperature, time, reagent concentration). For carboxylic acids, common derivatizing agents include diazomethane (B1218177) or silylating agents like BSTFA.[8][9]
Peak Tailing for Acidic Compounds - Adsorption of underivatized acids in the injector or column.- Ensure complete derivatization.- Use a deactivated inlet liner and a column suitable for acidic compounds.
Low Signal Intensity - Inefficient derivatization or degradation of derivatives.- Adsorption in the GC system.- Confirm complete derivatization and stability of the derivatives.- Check for active sites in the injector and column and perform maintenance if necessary.

Experimental Protocols

HPLC Method for Isomer and Impurity Separation

This method is designed for the separation of this compound from its potential impurities, including citraconic acid and mesaconic acid.

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v) to a final concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities (after Derivatization)

This protocol is for the analysis of carboxylic acids after conversion to their more volatile methyl esters using diazomethane.

Derivatization (using Diazomethane):

  • Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

  • Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent (e.g., diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Gently bubble nitrogen through the solution to remove excess diazomethane.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-450
Quantitative NMR (qNMR) for Impurity Quantification

This method allows for the quantification of impurities without requiring individual reference standards.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal for each impurity and the internal standard.

    • Calculate the concentration of each impurity using the following formula: Concentration_impurity = (I_impurity / N_impurity) * (N_std / I_std) * (M_std / M_impurity) * (Weight_std / Weight_sample) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • Weight = Weighed mass

Data Presentation

Table 1: Comparison of Analytical Methods for Impurity Detection

Analytical Method Typical Impurities Detected Advantages Limitations Typical LOD/LOQ
HPLC-UV Citraconic acid, Mesaconic acid, other non-volatile impurities- Good for separating isomers.- Robust and widely available.- Requires chromophores for UV detection.- May require different methods for different impurity types.Analyte dependent, typically in the low µg/mL range.
GC-MS (with derivatization) Volatile and semi-volatile impurities, including starting materials and by-products- High sensitivity and selectivity.- Provides structural information from mass spectra.- Requires derivatization for non-volatile compounds, which adds a sample preparation step.Analyte dependent, can reach low ng/mL levels.
qNMR All proton-containing impurities- Provides structural information and quantification without reference standards.- Non-destructive.- Lower sensitivity compared to MS-based methods.- Requires well-resolved signals for accurate integration.Typically in the range of 0.1% w/w.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Optional HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR GC_MS GC-MS Derivatization->GC_MS Impurity_ID Impurity Identification HPLC->Impurity_ID GC_MS->Impurity_ID NMR->Impurity_ID Quantification Quantification Impurity_ID->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) Check_Method Review Method Parameters (e.g., Mobile Phase, Temp.) Problem->Check_Method Check_System Inspect HPLC/GC System (e.g., Leaks, Column) Problem->Check_System Check_Sample Evaluate Sample Preparation (e.g., Dissolution, Derivatization) Problem->Check_Sample Solution Implement Corrective Action Check_Method->Solution Check_System->Solution Check_Sample->Solution

Caption: Logical flow for troubleshooting analytical issues.

References

long-term stability issues of (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-2-Bromo-3-methyl-2-butenedioic acid

This technical support center provides essential information regarding the long-term stability of this compound. Due to the limited availability of specific stability data for this compound, the following guidance is based on the chemical properties of analogous structures, such as α,β-unsaturated dicarboxylic acids and vinylic bromides. The protocols and troubleshooting guides are derived from standard pharmaceutical industry practices for stability testing.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its structure, the compound is potentially susceptible to degradation from several factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions such as decarboxylation and isomerization.[3]

  • Light (Photostability): Exposure to UV or visible light can induce isomerization from the (Z)-isomer to the more stable (E)-isomer (trans-isomer) or lead to other photochemical degradation.[2][3] Many organic halogen compounds are light-sensitive.

  • pH (Hydrolysis): As a dicarboxylic acid, the compound's stability can be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis or other reactions.[3][4]

  • Oxidation: The double bond and carboxylic acid groups may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or peroxides.[1][3]

  • Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.

Q2: How should I properly store this compound for long-term use?

A2: To minimize degradation, store the compound in a tightly sealed container, protected from light (e.g., in an amber vial), at a controlled low temperature (refrigerated at 2-8°C or frozen at -20°C), and under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

Q3: What are the visible signs of compound degradation?

A3: While chemical changes are often not visible, you may observe:

  • Color Change: Development of a yellow or brown tint from an initially white or off-white solid.

  • Change in Physical State: Clumping or melting of the solid, indicating the presence of impurities or uptake of moisture.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble. The most reliable method for detecting degradation is through analytical techniques like HPLC, LC-MS, or NMR.

Q4: Can the (Z)-isomer convert to the (E)-isomer during storage or experiments?

A4: Yes, Z-to-E (cis-to-trans) isomerization is a common stability issue for substituted butenedioic acids, analogous to the relationship between maleic acid (Z-isomer) and fumaric acid (E-isomer).[5][6] The (E)-isomer is often thermodynamically more stable. This isomerization can be triggered by heat, light, or acid catalysis. It is crucial to monitor for the formation of the (E)-isomer as it may have different biological activity and physical properties.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Inconsistent or poor results in biological assays. Compound degradation leading to lower potency or formation of active/inhibitory byproducts.1. Verify Purity: Analyze the compound stock using a stability-indicating method like HPLC-UV to check for degradation products or isomerization. 2. Use Fresh Stock: Prepare fresh solutions from a new or properly stored solid sample. 3. Evaluate Solvent Effects: Ensure the solvent used for the stock solution does not promote degradation. Consider a solvent exchange or use of a different, aprotic solvent.
Appearance of a new peak in HPLC chromatogram. Formation of a degradation product or the (E)-isomer.1. Characterize the New Peak: Use LC-MS to determine the mass of the new peak. An identical mass suggests isomerization. 2. Perform Stress Testing: Conduct a forced degradation study (see protocol below) to intentionally generate degradants and confirm if the new peak corresponds to a known stress-induced impurity.[1][2]
Reduced peak area of the main compound over time. General decomposition of the compound.1. Review Storage Conditions: Ensure the compound is stored under the recommended conditions (cold, dark, inert atmosphere). 2. Assess Solution Stability: Determine the stability of the compound in your experimental solvent and at the working concentration. Solutions are often less stable than the solid material. Prepare fresh solutions daily if necessary.
Precipitation or cloudiness in stock solution. Poor solubility, potential degradation to a less soluble product, or solvent evaporation.1. Check Solubility Limits: Confirm that the concentration is not above the solubility limit in the chosen solvent. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use. 3. Analyze Both Supernatant and Precipitate: If possible, analyze both the soluble portion and the precipitate to identify the components.

Quantitative Data Presentation

While specific stability data for this compound is not publicly available, a forced degradation study would yield data that can be summarized as follows. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[1][3][4]

Table 1: Illustrative Forced Degradation Study Results This table presents hypothetical data for illustrative purposes.

Stress ConditionDuration% Assay of Parent Compound% DegradationMajor Degradation Product(s) Observed
Control (Initial) 0 hours99.8%0.0%None
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours88.5%11.3%Isomerization to (E)-form, potential hydrolysis product
Base Hydrolysis (0.1 M NaOH, RT) 8 hours85.2%14.6%Multiple polar degradants
Oxidation (3% H₂O₂, RT) 24 hours92.1%7.7%Oxidative adducts
Thermal (80°C, Solid State) 48 hours94.5%5.3%(E)-isomer, decarboxylation product
Photolytic (ICH Q1B conditions) 1.2 million lux hours90.3%9.5%Significant formation of (E)-isomer

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.[2][4]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a known quantity of the solid compound in a vial at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3]

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C in the dark), by a validated HPLC-UV or LC-MS method.

Protocol 2: HPLC-UV Method for Purity and Stability Analysis

Objective: To quantify the parent compound and separate it from potential degradants and its (E)-isomer.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_start cluster_analysis cluster_yes cluster_no start Inconsistent Experimental Results or Suspected Instability check_purity 1. Analyze Sample by HPLC-UV (Compare to Reference Standard) start->check_purity is_pure Is Purity >95% and No New Peaks Observed? check_purity->is_pure problem_solved Compound is Stable. Investigate Other Experimental Variables (e.g., Assay Conditions, Reagents). is_pure->problem_solved  Yes identify_impurity 2. Characterize Impurity/Degradant (e.g., LC-MS for mass) is_pure->identify_impurity No   is_isomer Does Impurity Mass Match Parent Compound? identify_impurity->is_isomer isomer_path Degradation is Likely Isomerization (Z -> E). Optimize Storage (Protect from Light/Heat). is_isomer->isomer_path  Yes degradant_path Degradation is Chemical. Perform Forced Degradation Study to Identify Pathway (Hydrolysis, Oxidation). is_isomer->degradant_path No   remediate 3. Remediate - Use Fresh Stock - Re-purify Material - Adjust Storage/Handling Protocols isomer_path->remediate degradant_path->remediate

Caption: Workflow for troubleshooting stability issues.

G cluster_stress Forced Degradation Conditions compound Solid Compound & Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) compound->acid base Basic (0.1M NaOH, RT) compound->base ox Oxidative (3% H2O2, RT) compound->ox therm Thermal (80°C, Solid) compound->therm photo Photolytic (ICH Q1B) compound->photo analysis HPLC-UV / LC-MS Analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradants & Determine Pathways analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to (Z)-2-Bromo-3-methyl-2-butenedioic Acid and Alternative Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic route. This guide provides a comparative analysis of (Z)-2-bromo-3-methyl-2-butenedioic acid and its structural analogs—bromomaleic anhydride (B1165640), dichloromaleic anhydride, and citraconic anhydride. The focus is on their performance in two key transformations: the Diels-Alder reaction and the synthesis of pyridazinone derivatives. This comparison is supported by available experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Overview of the Building Blocks

This compound possesses a unique combination of functional groups: a bromine atom, a methyl group, and two carboxylic acids on a butenedioic acid backbone with Z-stereochemistry. This specific arrangement offers potential for diverse reactivity, including nucleophilic substitution, cross-coupling reactions, and cycloadditions. For the purpose of this guide, we will primarily consider its reactivity in the form of its cyclic anhydride, which is readily formed from the diacid.

The selected alternative building blocks are all derivatives of maleic anhydride and share the core reactive dienophile and heterocyclic precursor functionalities:

  • Bromomaleic anhydride: Features a bromine substituent, offering a balance of reactivity and potential for post-synthesis modification.

  • Dichloromaleic anhydride: With two chlorine atoms, it is expected to be a highly reactive dienophile due to the strong electron-withdrawing nature of the halogens.

  • Citraconic anhydride: Contains a methyl group, providing a less reactive but sterically influential alternative.

Performance in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is a key factor influencing the reaction rate and yield. In this comparative analysis, we consider the reaction of these building blocks with a representative diene, cyclopentadiene (B3395910).

Building BlockDieneProductReaction ConditionsYield (%)Reference
Maleic AnhydrideCyclopentadienecis-Norbornene-5,6-endo-dicarboxylic anhydrideEthyl acetate/Hexane (B92381), rtHigh[1][2]
(Z)-2-Bromo-3-methyl-2-butenedioic anhydride (hypothetical) CyclopentadieneBromo-methyl substituted norbornene anhydrideNot specifiedNot specified
Bromomaleic AnhydrideCyclopentadieneBromo-substituted norbornene anhydrideNot specifiedNot specified
Dichloromaleic AnhydrideCyclopentadieneDichloro-substituted norbornene anhydrideNot specifiedNot specified
Citraconic Anhydride9-Substituted AnthracenesSubstituted adductsToluene, heatGood[3]

Performance in Pyridazinone Synthesis

Pyridazinones are an important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the condensation of a substituted maleic anhydride with hydrazine (B178648).

Building BlockReagentProductReaction ConditionsYield (%)Reference
Maleic AnhydrideHydrazine Hydrate (B1144303)Maleic hydrazideAcetic acid, heatExcellent[4]
(Z)-2-Bromo-3-methyl-2-butenedioic anhydride (hypothetical) HydrazineBromo-methyl-pyridazinoneNot specifiedNot specified
Bromomaleic AnhydrideHydrazineBromopyridazinedioneAcetic acid, refluxNot specified[5]
Dichloromaleic AnhydrideHydrazineDichloropyridazinedioneNot specifiedNot specified
Citraconic AnhydrideAminesIsomeric citraconamic acidsNot specifiedNot specified[6]

Note: While general methods for the synthesis of pyridazinones from these anhydrides are described, specific yield data for the reaction with hydrazine under the same conditions for all compounds is not available in the reviewed literature. A mild synthesis for bromopyridazinediones has been reported, suggesting an alternative to harsh reaction conditions.[5] The reaction of citraconic anhydride with amines yields amic acids, which can be cyclized to the corresponding imides.

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent compounds in these reaction classes are provided below as a reference. Researchers should adapt these protocols based on the specific reactivity and solubility of the substituted analogs.

General Protocol for Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
  • Preparation of Dienophile Solution: Dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a round-bottom flask. Gentle warming may be necessary.

  • Addition of Co-solvent: Add a co-solvent in which the product is less soluble (e.g., hexane or petroleum ether) to facilitate precipitation of the product.

  • Addition of Diene: Cool the solution in an ice bath and add freshly distilled cyclopentadiene (1.0 eq) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature or in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a cold solvent mixture, and dry.

  • Characterization: Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.[1][2]

General Protocol for the Synthesis of Maleic Hydrazide from Maleic Anhydride
  • Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture at reflux for a specified period.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization. Collect the product by vacuum filtration, wash with a cold solvent, and dry.

  • Characterization: Determine the yield and characterize the product by melting point and spectroscopic methods.[4]

Logical Workflow for Building Block Selection

The choice of building block will depend on the desired functionality in the final product and the required reactivity in the key bond-forming step.

building_block_selection start Define Target Molecule & Synthetic Goal reactivity Required Reactivity? start->reactivity functionalization Post-synthesis Functionalization? reactivity->functionalization High citraconic Citraconic Anhydride reactivity->citraconic Moderate bromo Bromomaleic Anhydride reactivity->bromo High/Moderate functionalization->citraconic No dichloro This compound or Dichloromaleic Anhydride functionalization->dichloro Yes (Multiple sites) functionalization->bromo Yes (Single site)

Caption: Decision workflow for selecting a butenedioic acid building block.

Signaling Pathway Analogy for Reactivity

The electronic effects of the substituents on the maleic anhydride core can be analogized to a signaling pathway that modulates the reactivity of the dienophile.

reactivity_pathway substituent Substituent (-Cl, -Br, -CH3) electron_density Electron Density on C=C bond substituent->electron_density -I effect lumo LUMO Energy electron_density->lumo Lowers reactivity Diels-Alder Reactivity lumo->reactivity Increases

Caption: Influence of substituents on Diels-Alder reactivity.

Conclusion

While this compound presents an intriguing combination of functional groups, a lack of readily available experimental data currently limits a direct quantitative comparison of its performance against more common building blocks. Dichloromaleic anhydride is anticipated to be the most reactive dienophile due to the presence of two electron-withdrawing chlorine atoms. Bromomaleic anhydride offers a balance of good reactivity and a handle for further synthetic transformations. Citraconic anhydride, with its electron-donating methyl group, is expected to be the least reactive but may offer advantages in terms of regioselectivity.

The choice of building block should be guided by the specific requirements of the synthetic target. For applications requiring high reactivity, dichloromaleic anhydride is a strong candidate. When subsequent functionalization is desired, bromomaleic anhydride provides a versatile option. This compound remains a building block with underexplored potential, and further research into its reactivity is warranted to fully understand its utility in organic synthesis. Researchers are encouraged to perform small-scale test reactions to determine the optimal building block and reaction conditions for their specific application.

References

Navigating Synthesis: A Comparative Guide to Alternatives for (Z)-2-Bromo-3-methyl-2-butenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. (Z)-2-Bromo-3-methyl-2-butenedioic acid and its anhydride (B1165640) form, 2-bromo-3-methylmaleic anhydride, are valuable reagents, particularly in cycloaddition reactions and bioconjugation. However, a range of alternative substituted butenedioic acids and their cyclic anhydride counterparts exist, each offering distinct reactivity profiles and synthetic advantages. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols to inform rational substrate selection.

This guide will explore the synthesis and reactivity of key alternatives to this compound, including citraconic anhydride (2-methylmaleic anhydride), itaconic anhydride (methylenesuccinic anhydride), and 2,3-dimethylmaleic anhydride. These alternatives offer variations in steric hindrance and electronic effects, influencing their performance in common synthetic transformations such as the Diels-Alder reaction and Michael addition.

Performance Comparison of Dienophiles in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The reactivity of the dienophile is a critical factor in determining the efficiency of this transformation. Below is a comparison of the performance of several alternatives to 2-bromo-3-methylmaleic anhydride in Diels-Alder reactions.

DienophileDieneProductReaction ConditionsYield (%)Reference
Maleic Anhydride1,3-Butadiene4-Cyclohexene-cis-1,2-dicarboxylic anhydrideXylene, reflux~68%[1]
Maleic AnhydrideAnthracene9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydrideXylene, reflux, 30 minHigh[2]
2,3-Dimethylmaleic Anhydride2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydrideHeat with handsExothermic, rapid[3]
Bromomaleic AnhydrideFuran7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-bromo-, anhydrideCDCl3, 230 KNot specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of key alternative reagents are provided below, enabling researchers to prepare these valuable building blocks in the laboratory.

Synthesis of Citraconic Anhydride from Itaconic Anhydride[5]

Procedure:

  • 250 g of itaconic anhydride is placed in a 500-cc modified Claisen flask equipped with a 15-cm fractionating column.

  • The anhydride is distilled rapidly at atmospheric pressure. The fraction distilling between 200–215 °C, which consists of citraconic anhydride, is collected.

  • This yields 170–180 g (68–72%) of citraconic anhydride with a melting point of 5.5–6 °C.

  • Redistillation under reduced pressure (105–110 °C/22 mm) can provide a purer product (155–165 g, 62–66%) with a melting point of 7–8 °C.

Synthesis of Itaconic Anhydride from Citric Acid[6]

Procedure:

  • 200 g of citric acid monohydrate is placed in a Kjeldahl flask and heated with a free flame until it melts.

  • The flask is then heated rapidly with a Meker burner to complete the distillation as quickly as possible (10-12 minutes), avoiding superheating.

  • The distillate, consisting of water and itaconic anhydride, is collected (most distills at 175–190 °C).

  • The lower layer of itaconic anhydride is immediately separated from the aqueous layer in a separatory funnel.

  • The yield of the anhydride is 40–50 g (37–47%).

Synthesis of 2,3-Dimethylmaleic Anhydride from Maleic Anhydride[7]

Procedure:

  • A solution of 196.2 g (2.0 mol) of maleic anhydride in 300 mL of acetic acid is added dropwise over 1 hour to a boiling solution of 94.1 g (1.0 mol) of 2-aminopyridine (B139424) in 200 mL of acetic acid.

  • The mixture is heated at reflux for an additional 2.5 hours.

  • The acetic acid is distilled off.

  • 600 mL of 2 M H2SO4 is added, and the mixture is stirred at reflux for 2 hours.

  • After cooling, the precipitated crystals are filtered and washed with 2 M H2SO4 and then water.

  • The yield is 68.0 g (54%) of 2,3-dimethylmaleic anhydride with a melting point of 91–92 °C.

Reaction Pathways and Mechanisms

The primary synthetic utility of these compounds often involves their electrophilic double bond. In the context of drug development and chemical biology, maleimide (B117702) derivatives (formed from the corresponding anhydrides) are widely used for the selective modification of proteins and other biomolecules through Michael addition with thiol groups of cysteine residues.

Bioconjugation_Pathway Substituted_Maleimide Substituted Maleimide (from anhydride alternative) Thioether_Adduct Stable Thioether Linkage (Bioconjugate) Substituted_Maleimide->Thioether_Adduct Michael Addition Protein_Thiol Protein with Cysteine Residue (-SH group) Protein_Thiol->Thioether_Adduct

Caption: General scheme for the bioconjugation of a substituted maleimide with a protein via Michael addition.

The choice of substituents on the maleimide ring can influence the rate and stability of this conjugation reaction. For instance, electron-withdrawing groups can increase the electrophilicity of the double bond, accelerating the reaction, while steric hindrance from bulky substituents might slow it down.

Logical Workflow for Alternative Selection

The process of selecting a suitable alternative to this compound involves considering the specific requirements of the intended synthesis.

Alternative_Selection_Workflow Define_Requirements Define Synthetic Goal (e.g., Diels-Alder, Bioconjugation) Consider_Reactivity Consider Required Reactivity (Electronic & Steric Effects) Define_Requirements->Consider_Reactivity Evaluate_Alternatives Evaluate Alternatives: - Citraconic Anhydride - Itaconic Anhydride - Dimethylmaleic Anhydride Consider_Reactivity->Evaluate_Alternatives Select_Optimal Select Optimal Reagent Evaluate_Alternatives->Select_Optimal Experimental_Validation Experimental Validation Select_Optimal->Experimental_Validation

Caption: A logical workflow for selecting an appropriate synthetic alternative.

References

Convergent Synthesis: A Comparative Guide to Key Fragment-Coupling and Cycloaddition Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Evaluation of (Z)-2-Bromo-3-methyl-2-butenedioic acid in Convergent Synthesis Compared to Established Methodologies

In the realm of complex molecule synthesis, convergent strategies offer significant advantages over linear approaches by assembling elaborate structures from smaller, independently synthesized fragments. This approach generally leads to higher overall yields and greater flexibility. A key aspect of any convergent synthesis is the choice of reactions used to join these fragments. This guide explores the hypothetical efficacy of this compound as a bifunctional building block in convergent synthesis and provides a detailed comparison with well-established, powerful alternatives: the Suzuki and Heck cross-coupling reactions, and the Diels-Alder cycloaddition.

While there is a notable absence of published data on the application of this compound in convergent synthesis, its structure, featuring both a vinyl bromide and a potentially reactive dienophile system, suggests theoretical utility in both cross-coupling and cycloaddition reactions. This guide will therefore juxtapose the potential of this under-explored reagent with the proven performance of established methods, supported by experimental data from the literature.

I. Comparison of Key Performance Indicators

To provide a clear and objective comparison, the following tables summarize the typical performance of Suzuki coupling, Heck coupling, and Diels-Alder reactions in the context of convergent synthesis. These data points are crucial for researchers when selecting a strategy for fragment coupling or ring formation.

Table 1: Performance Comparison of Fragment Coupling Reactions
FeatureHypothetical: this compound (via Cross-Coupling)Suzuki Coupling (Vinyl Bromide)Heck Reaction (Vinyl Bromide)
Typical Yield Not EstablishedGenerally High (70-95%)Moderate to High (60-90%)
Substrate Scope Theoretical: Aryl, Alkyl, Alkenyl boronic acids/estersBroad: Aryl, heteroaryl, vinyl, and some alkyl boronic acids/estersBroad: Alkenes, particularly electron-deficient ones
Functional Group Tolerance Potentially sensitive to strong bases and nucleophilesExcellent, tolerates a wide range of functional groupsGood, but can be sensitive to certain functional groups
Stereoselectivity Dependent on reaction conditionsHigh retention of configuration at the double bondGenerally high, favoring the E-isomer
Key Reagents Pd catalyst, base, organoboron reagentPd catalyst, base, organoboron reagentPd catalyst, base, alkene
Reaction Conditions Likely requires mild to moderate heatingOften mild, can sometimes be performed at room temperatureTypically requires elevated temperatures (80-140 °C)
Table 2: Performance Comparison of Cycloaddition Reactions
FeatureHypothetical: this compound (as Dienophile)Diels-Alder Reaction (with Maleic Anhydride (B1165640) Derivatives)
Typical Yield Not EstablishedGenerally High (80-100%)
Stereoselectivity Potentially high, governed by the endo ruleExcellent, predictable stereochemistry based on the endo rule
Regioselectivity Dependent on substituents on the dieneHigh, predictable based on electronic and steric factors
Key Reagents DieneDiene, Dienophile (e.g., Maleic Anhydride)
Reaction Conditions Likely requires thermal conditions, may be influenced by Lewis acidsOften requires heating, but can be accelerated by Lewis acid catalysis
Functional Group Tolerance Generally good for a pericyclic reactionGood, tolerates a variety of functional groups not directly involved in the cycloaddition

II. Detailed Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of any synthetic strategy. Below are representative procedures for the Suzuki coupling, Heck reaction, and Diels-Alder reaction, drawn from established literature.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling of a Vinyl Bromide

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a vinyl bromide with a boronic acid, a cornerstone of many convergent syntheses.

Materials:

  • Vinyl bromide derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 equiv)

  • Triphenylphosphine (PPh₃; 0.08 equiv)

  • Potassium carbonate (K₂CO₃; 2.0 equiv)

  • Toluene (B28343) (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl bromide, arylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Heck Reaction of a Vinyl Bromide with an Alkene

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling a vinyl halide with an alkene.

Materials:

  • Vinyl bromide derivative (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃; 0.02 equiv)

  • Triethylamine (B128534) (Et₃N; 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a Schlenk tube, dissolve the vinyl bromide and the alkene in DMF.

  • Add triethylamine to the solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add palladium(II) acetate and tri(o-tolyl)phosphine.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Protocol 3: Diels-Alder Reaction with a Substituted Maleic Anhydride

The Diels-Alder reaction is a highly efficient and stereospecific method for the construction of six-membered rings, a common motif in complex natural products.

Materials:

  • Diene (e.g., freshly cracked cyclopentadiene) (1.2 equiv)

  • Maleic anhydride derivative (1.0 equiv)

  • Toluene or xylene (solvent)

Procedure:

  • Dissolve the maleic anhydride derivative in a minimal amount of toluene in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Add the diene to the solution at room temperature.

  • Heat the reaction mixture to reflux (80-140 °C, depending on the solvent and reactivity of the substrates).

  • Maintain the reflux for 2-12 hours, monitoring the disappearance of the starting materials by TLC.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • If the product crystallizes upon cooling, collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • If the product does not crystallize, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Visualizing Reaction Pathways and Workflows

Graphical representations of reaction mechanisms and experimental workflows can greatly aid in understanding and implementing complex synthetic strategies.

Convergent Synthesis Workflow

Convergent_Synthesis cluster_fragments Fragment Synthesis A Starting Material A Fragment1 Fragment 1 A->Fragment1 Multi-step Synthesis B Starting Material B Fragment2 Fragment 2 B->Fragment2 Multi-step Synthesis Coupling Fragment Coupling (e.g., Suzuki, Heck, Diels-Alder) Fragment1->Coupling Fragment2->Coupling Target Target Molecule Coupling->Target

Caption: A generalized workflow for convergent synthesis.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product Base Base Boronic R¹B(OH)₂ Halide R-X

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanism of the Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Concerted Cycloaddition

A Comparative Analysis of (Z)- and (E)-2-Bromo-3-methyl-2-butenedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 11, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of the (Z) and (E) geometric isomers of 2-Bromo-3-methyl-2-butenedioic acid. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of stereochemistry and comparative data from analogous substituted butenedioic acids, such as maleic acid, fumaric acid, and their derivatives. The guide covers expected differences in physicochemical properties, spectroscopic signatures, and chemical reactivity. Detailed, generalized experimental protocols for synthesis and characterization are also provided to aid researchers in their work with this class of compounds.

Introduction to Geometric Isomerism

Geometric isomerism, also known as cis-trans or (Z)/(E) isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond.[1] In the case of 2-Bromo-3-methyl-2-butenedioic acid, the presence of a C=C double bond with different substituent groups on each carbon atom gives rise to two distinct isomers: (Z) and (E).

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (Z) or (E) designation. For each carbon of the double bond, the attached groups are assigned a priority based on atomic number.

  • Carbon-2: Attached groups are -Br and -COOH. Priority: -Br > -COOH.

  • Carbon-3: Attached groups are -CH3 and -COOH. Priority: -COOH > -CH3.

The (Z) isomer has the higher-priority groups on the same side of the double bond, while the (E) isomer has them on opposite sides.

Caption: Structures of (Z) and (E) isomers of 2-Bromo-3-methyl-2-butenedioic acid.

Comparative Physicochemical Properties

The spatial arrangement of functional groups significantly impacts the physical properties of geometric isomers. The following table summarizes the expected differences based on trends observed in analogous compounds like maleic ((Z)-butenedioic) and fumaric ((E)-butenedioic) acids.[2]

Property(Z)-Isomer (cis-like)(E)-Isomer (trans-like)Rationale
Structure Carboxylic acid groups are on the same side of the C=C bond.Carboxylic acid groups are on opposite sides of the C=C bond.Definition of geometric isomers.
Melting Point Expected to be lower.Expected to be higher.The (E)-isomer's symmetry allows for more efficient crystal packing and stronger intermolecular forces, requiring more energy to melt.[2]
Boiling Point Expected to be higher.Expected to be lower.The (Z)-isomer can form intramolecular hydrogen bonds, which reduces intermolecular attractions. However, for dicarboxylic acids, this effect is often less pronounced than the crystal packing's effect on the melting point.
Water Solubility Expected to be higher.Expected to be lower.Intramolecular hydrogen bonding in the (Z)-isomer can reduce interactions with other solute molecules, making it easier for water to solvate individual molecules.[2]
Dipole Moment Expected to have a significant net dipole moment.Expected to have a lower or near-zero dipole moment.In the (Z)-isomer, the polar C-Br and C=O bond dipoles are on the same side, leading to a net molecular dipole. In the (E)-isomer, these dipoles are opposed and tend to cancel each other out.[3]
Acidity (pKa) pKa1 is expected to be lower (more acidic); pKa2 is expected to be higher (less acidic).pKa1 is expected to be higher; pKa2 is expected to be lower.The proximity of the two carboxyl groups in the (Z)-isomer allows the first carboxylate anion to be stabilized by hydrogen bonding with the second carboxylic acid, making the first proton easier to remove. However, this same proximity makes it harder to remove the second proton due to electrostatic repulsion from the nearby negative charge.

Comparative Spectroscopic Analysis

While specific spectral data is unavailable, predictable differences in NMR and IR spectra can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shift of the methyl protons (-CH₃) is expected to differ between the two isomers. The anisotropic effect of the double bond and the proximity to the bromine and carboxylic acid groups will create distinct electronic environments. The protons of the carboxylic acid groups (-COOH) may also show different chemical shifts, influenced by the different hydrogen bonding environments (intramolecular vs. intermolecular).

  • ¹³C NMR: The chemical shifts of the olefinic carbons, the methyl carbon, and the carboxyl carbons are expected to be different for the (Z) and (E) isomers due to the varying steric and electronic environments.

Infrared (IR) Spectroscopy
  • O-H Stretch: The (Z)-isomer, capable of strong intramolecular hydrogen bonding, is expected to show a broad O-H stretching band at a lower frequency compared to the (E)-isomer, which will primarily exhibit intermolecular hydrogen bonding (sharper O-H band at a higher frequency in dilute, non-polar solvents).

  • C=O Stretch: The carbonyl (C=O) stretching frequency may also be affected. Intramolecular hydrogen bonding in the (Z)-isomer could lower the C=O frequency compared to the (E)-isomer.

Comparative Chemical Reactivity

A significant and diagnostic difference in reactivity between the (Z) and (E) isomers of substituted butenedioic acids is their behavior upon heating.

Anhydride (B1165640) Formation

The (Z)-isomer, with its two carboxylic acid groups in close proximity on the same side of the double bond, can readily undergo dehydration upon heating to form a stable five-membered cyclic anhydride.[4] The (E)-isomer, with its carboxyl groups on opposite sides, cannot form a cyclic anhydride under the same conditions.[4] This difference is a classic test to distinguish between maleic acid derivatives ((Z)-isomers) and fumaric acid derivatives ((E)-isomers).

anhydride_formation Z_isomer (Z)-Isomer (Carboxyl groups are cis) TransitionState Heating (Δ) - H₂O Z_isomer->TransitionState Anhydride Cyclic Anhydride TransitionState->Anhydride E_isomer (E)-Isomer (Carboxyl groups are trans) E_isomer->TransitionState   Cannot cyclize NoReaction No Reaction (under same conditions) characterization_workflow cluster_analysis Analysis Start Crude Product Mixture ((Z) and (E) isomers) Separation Separation (e.g., Fractional Crystallization) Start->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 MP Melting Point Determination Isomer1->MP NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR Reactivity Anhydride Formation Test (Heating) Isomer1->Reactivity Isomer2->MP Isomer2->NMR Isomer2->IR Isomer2->Reactivity Identification Structure Elucidation (Assign Z and E) MP->Identification NMR->Identification IR->Identification Reactivity->Identification

References

validation of synthetic routes using (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of N-aryl-3-bromo-4-methylmaleimides, a class of compounds with potential applications in medicinal chemistry and materials science. Due to the limited documented use of (Z)-2-bromo-3-methyl-2-butenedioic acid as a direct precursor in synthesis, this guide presents a plausible, proposed route starting from its anhydride (B1165640) and compares it with an established alternative methodology.

Route 1: Proposed Synthesis from (Z)-2-Bromo-3-methyl-2-butenedioic Anhydride

This proposed route leverages the common and generally efficient reaction between an acid anhydride and a primary amine to form an imide. This two-step sequence involves the formation of a maleamic acid intermediate, followed by cyclization to the desired maleimide.

Experimental Workflow

A (Z)-2-Bromo-3-methyl-2-butenedioic Anhydride C N-Aryl-3-bromo-4-methylmaleamic Acid A->C Nucleophilic Acyl Substitution B Aryl Amine B->C D N-Aryl-3-bromo-4-methylmaleimide C->D Dehydrative Cyclization

Caption: Proposed synthesis of N-Aryl-3-bromo-4-methylmaleimide.

Experimental Protocol

Step 1: Synthesis of N-Aryl-3-bromo-4-methylmaleamic Acid

  • (Z)-2-Bromo-3-methyl-2-butenedioic anhydride (1.0 eq) is dissolved in a suitable aprotic solvent, such as diethyl ether or dichloromethane.

  • A solution of the desired aryl amine (1.0 eq) in the same solvent is added dropwise to the anhydride solution at room temperature with stirring.

  • The reaction mixture is stirred for 1-2 hours, during which the maleamic acid intermediate typically precipitates as a solid.

  • The solid product is collected by filtration, washed with cold solvent, and dried.

Step 2: Synthesis of N-Aryl-3-bromo-4-methylmaleimide

  • The N-aryl-3-bromo-4-methylmaleamic acid (1.0 eq) is suspended in acetic anhydride.

  • Anhydrous sodium acetate (B1210297) (0.5 eq) is added as a catalyst.

  • The mixture is heated, for instance, on a steam bath for 30 minutes to effect cyclization through dehydration.[1]

  • The reaction mixture is cooled and poured into ice water to precipitate the crude N-aryl-3-bromo-4-methylmaleimide.

  • The product is collected by filtration, washed thoroughly with water, and purified by recrystallization.

Route 2: Alternative Synthesis via Dehydrohalogenation of a Dibromo-succinimide

This established alternative route avoids the direct use of the potentially difficult-to-source substituted maleic anhydride. Instead, it starts with a more readily available N-arylmaleimide, which is first brominated and then subjected to dehydrohalogenation to introduce the double bond.

Experimental Workflow

A N-Aryl-3-methylmaleimide C N-Aryl-3,4-dibromo-3-methylsuccinimide A->C Bromination B Bromine B->C E N-Aryl-3-bromo-4-methylmaleimide C->E Dehydrohalogenation D Base (e.g., Piperidine) D->E

Caption: Alternative synthesis of N-Aryl-3-bromo-4-methylmaleimide.

Experimental Protocol

Step 1: Synthesis of N-Aryl-3,4-dibromo-3-methylsuccinimide

  • N-Aryl-3-methylmaleimide (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF).

  • Bromine (1.0 eq) is added to the solution at room temperature (25-27°C).[2]

  • The reaction proceeds to give the corresponding dibromo-succinimide, often in quantitative yield.[2]

  • The product can be isolated by precipitation and filtration.

Step 2: Synthesis of N-Aryl-3-bromo-4-methylmaleimide

  • The N-aryl-3,4-dibromo-3-methylsuccinimide (1.0 eq) is treated with a base to induce dehydrohalogenation.

  • It has been noted that using one to two moles of a base like piperidine (B6355638) can lead to complex mixtures.[2] A more controlled or alternative base system may be required for a clean reaction to the monobromo product.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified from the reaction mixture.

Performance Comparison

ParameterRoute 1 (Proposed)Route 2 (Alternative)
Starting Materials (Z)-2-Bromo-3-methyl-2-butenedioic anhydride, Aryl amineN-Aryl-3-methylmaleimide, Bromine, Base
Number of Steps 22
Plausible Yield Moderate to High (based on similar reactions)Variable; can be high but dehydrohalogenation step may be complex[2]
Reaction Conditions Step 1: Room temperature. Step 2: Heating required.Step 1: Room temperature. Step 2: Varies with base and substrate.
Potential Challenges Availability of the starting anhydride.Control of dehydrohalogenation to yield the desired monobromo product without side reactions.[2]
Scalability Potentially scalable due to common reaction types.May require careful optimization for large-scale synthesis.
Safety Considerations Acetic anhydride is corrosive.Bromine is highly corrosive and toxic.

Concluding Remarks

The proposed synthesis (Route 1) from (Z)-2-bromo-3-methyl-2-butenedioic anhydride offers a potentially direct and efficient method for accessing N-aryl-3-bromo-4-methylmaleimides, assuming the availability of the starting anhydride. The reactions involved are standard transformations in organic synthesis.

The alternative synthesis (Route 2) provides a viable pathway using a more readily accessible starting maleimide. However, the critical dehydrohalogenation step may present challenges in controlling the reaction to selectively form the desired product and could require significant optimization.

For researchers and drug development professionals, the choice of synthetic route will likely depend on the accessibility of the starting materials and the amenability of the reaction steps to the specific substrates of interest. Further experimental validation of the proposed route is necessary to fully assess its efficiency and scope.

References

A Comparative Guide to Brominating Agents in Organic Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of several widely used brominating agents, offering a framework for selecting the most appropriate reagent based on experimental and practical considerations.

Data Presentation: Comparison of Common Brominating Agents

The selection of a brominating agent is a multi-faceted decision. The following table summarizes the key characteristics of several common reagents to facilitate a comparative analysis.

ReagentPrimary ApplicationsTypical Reaction ConditionsRelative CostSafety & Handling ConsiderationsGreen Chemistry Aspects
Elemental Bromine (Br₂) ** Electrophilic addition to alkenes/alkynes, aromatic brominationVaries; often requires non-polar solvents (e.g., CH₂Cl₂, CCl₄)LowHighly corrosive, toxic, volatile liquid with a high vapor pressure. Requires a well-ventilated fume hood and specialized handling procedures.[1][2]High atom economy, but hazardous. Byproduct (HBr) is a strong acid.
N-Bromosuccinimide (NBS) Allylic and benzylic bromination, bromohydrin formation, electrophilic bromination of activated ringsAnhydrous CCl₄ or CH₂Cl₂ with a radical initiator (AIBN, light) for allylic/benzylic positions.[3][4][5] Aqueous solvents for bromohydrins.[6]ModerateCrystalline solid, easier and safer to handle than Br₂.[7] Still an irritant and should be handled with care.[8]Byproduct (succinimide) is less hazardous than HBr and can sometimes be recycled. Provides low, controlled concentration of Br₂.[3][7]
Pyridinium Tribromide (PTB) Selective bromination of alkenes, alkynes, ketones, and electron-rich aromaticsOrganic solvents like CH₂Cl₂, THF, or acetic acid.[9]Moderate-HighStable, non-volatile crystalline solid, making it easier to handle than Br₂.[10] Slowly releases bromine in solution.[10]Solid reagent simplifies stoichiometry and handling. Byproducts include pyridine (B92270) hydrobromide.
Tetrabutylammonium Tribromide (TBATB) Selective bromination of phenols, anilines, and various heterocyclic compounds; α-bromination of ketonesAprotic solvents (e.g., CH₂Cl₂, THF) at room temperature.[11][12][13]HighStable, crystalline solid. Considered a milder and more selective brominating agent.[11]Offers high regioselectivity (e.g., para-bromination) which reduces purification needs.[14] Byproducts are salts.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Industrial disinfectant, but also a versatile brominating agent for a range of substratesVaries depending on the application. Used in both industrial and laboratory settings.ModerateStable solid with a high active bromine content.[15]Used in water treatment, but its organic byproducts need consideration.[15][16][17]
"Green" Bromination Systems (e.g., NaBr/H₂O₂) **Electrophilic bromination of various substrates, including ketones and aromaticsOften in aqueous media or with greener solvents. Requires an oxidant to generate Br₂ in situ.[18]LowAvoids handling of elemental bromine. Uses readily available and less hazardous salts.[18]Excellent from a green chemistry perspective. Water is often the solvent, and byproducts are inorganic salts.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for evaluating the practical aspects of a given reaction. Below are representative protocols for key bromination transformations.

Protocol 1: Allylic Bromination using N-Bromosuccinimide (NBS)

This procedure is a classic example of a radical substitution reaction at the allylic position, known as the Wohl-Ziegler reaction.[8]

  • Objective: To synthesize 3-bromocyclohexene (B24779) from cyclohexene (B86901).

  • Reagents and Materials:

    • Cyclohexene

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN) or a UV lamp

    • Carbon tetrachloride (CCl₄), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask, add cyclohexene (1.0 equiv.), N-bromosuccinimide (1.05 equiv.), and a catalytic amount of AIBN (0.02 equiv.).

    • Add anhydrous carbon tetrachloride to the flask.

    • Fit the flask with a reflux condenser and gently heat the mixture to reflux (approx. 77°C) with stirring. If using a lamp, irradiate the mixture.

    • The reaction is monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats to the surface.

    • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene. Further purification can be achieved by distillation.

Protocol 2: Electrophilic Bromination of an Aromatic Compound using Pyridinium Tribromide (PTB)

This protocol demonstrates the bromination of an activated aromatic ring using a solid, stable brominating agent.

  • Objective: To synthesize 4-bromoacetanilide from acetanilide (B955).

  • Reagents and Materials:

    • Acetanilide

    • Pyridinium Tribromide (PTB)

    • Glacial acetic acid

    • Erlenmeyer flask, magnetic stirrer

  • Procedure:

    • Dissolve acetanilide (1.0 equiv.) in glacial acetic acid in an Erlenmeyer flask with stirring.

    • In a separate container, prepare a solution or slurry of Pyridinium Tribromide (1.0 equiv.) in glacial acetic acid.

    • Slowly add the PTB solution to the acetanilide solution at room temperature. An orange-red color will persist initially.

    • Stir the reaction mixture for 1 hour at room temperature. The color should fade as the PTB is consumed.

    • Pour the reaction mixture into a beaker of cold water. The 4-bromoacetanilide product will precipitate as a white solid.

    • Collect the solid product by vacuum filtration and wash it with cold water to remove acetic acid and pyridine salts.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of a Vinyl Bromide from an Alkyne using HBr

The synthesis of vinyl bromides is relevant to the structure of the initially requested compound. The addition of HBr to alkynes can proceed via different mechanisms depending on the conditions.[20]

  • Objective: To synthesize (E)-1-bromo-1-hexene from 1-hexyne (B1330390) via a radical addition.

  • Reagents and Materials:

    • 1-hexyne

    • Hydrogen bromide (HBr) gas or a solution in acetic acid

    • Benzoyl peroxide (radical initiator)

    • Anhydrous ether (solvent)

    • Gas dispersion tube, reaction flask, ice bath

  • Procedure:

    • Dissolve 1-hexyne (1.0 equiv.) and a catalytic amount of benzoyl peroxide in anhydrous ether in a reaction flask cooled in an ice bath.

    • Bubble HBr gas through the solution via a gas dispersion tube for a specified period, or add a stoichiometric amount of HBr in acetic acid. The presence of peroxides directs the anti-Markovnikov addition of HBr.[21][22]

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Once complete, carefully quench the reaction by pouring it into a cold, dilute solution of sodium bicarbonate to neutralize excess HBr.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting product will be a mixture of E and Z isomers, with the E-isomer typically predominating in radical additions. Purification can be performed using column chromatography.

Visualizations

Logical Workflow for Brominating Agent Selection

Start Identify Bromination Goal Substrate Substrate Type? Start->Substrate Position Desired Position? Substrate->Position Other Alkene Alkene / Alkyne Substrate->Alkene Alkene/Alkyne Aromatic Aromatic Ring Substrate->Aromatic Aromatic Allylic Allylic / Benzylic Position->Allylic AlphaCarbonyl α-Carbonyl Position->AlphaCarbonyl CostSafety Cost/Safety Constraints? Green Green Alternative? CostSafety->Green High Concern FinalChoice Select Reagent & Optimize CostSafety->FinalChoice Low Concern Br2_HBr Br₂ or HBr (Addition) Alkene->Br2_HBr NBS_aq NBS (aq) (Bromohydrin) Alkene->NBS_aq Aromatic->Br2_HBr (Lewis Acid) PTB_TBATB PTB / TBATB (Electrophilic Sub.) Aromatic->PTB_TBATB NBS_rad NBS (radical) (Substitution) Allylic->NBS_rad DBDMH DBDMH / PTB (α-Bromination) AlphaCarbonyl->DBDMH Br2_HBr->CostSafety NBS_aq->CostSafety NBS_rad->CostSafety PTB_TBATB->CostSafety DBDMH->CostSafety GreenReagent NaBr / H₂O₂ (In situ Br₂) Green->GreenReagent Yes Green->FinalChoice No GreenReagent->FinalChoice

Caption: A decision-making workflow for selecting an appropriate brominating agent.

Simplified Mechanism: Radical Allylic Bromination with NBS

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_regeneration Br₂ Regeneration AIBN AIBN (or light, hν) Br2_trace Br₂ (trace) Br_radical 2 Br• Br2_trace->Br_radical Homolysis Br_radical_prop Br• Br_radical->Br_radical_prop Enters Cycle Alkene Allylic C-H Allyl_Radical Allyl Radical (Resonance Stabilized) Alkene->Allyl_Radical H abstraction Product Allyl Bromide Allyl_Radical->Product Br abstraction HBr HBr HBr_regen HBr (from propagation) HBr->HBr_regen Byproduct Feeds Regeneration Br2 Br₂ Br2->Allyl_Radical Br_radical_prop->Alkene NBS NBS Br2_regen Br₂ (for propagation) NBS->Br2_regen Succinimide Succinimide HBr_regen->NBS Br2_regen->Br2 Replenishes Reagent

Caption: The radical chain mechanism for allylic bromination using NBS.

Cost-Benefit Analysis and Discussion

The "cost" of a bromination reaction extends beyond the price of the reagent. It encompasses safety infrastructure, waste disposal, reaction time, and purification efforts. The "benefit" is measured by the reaction's efficiency, selectivity, and overall contribution to a sustainable synthetic process.

  • Elemental Bromine (Br₂): The primary benefit of Br₂ is its low purchase cost and high atom economy. However, the costs associated with its handling—such as specialized equipment, ventilation, and safety protocols—are significant.[1] For large-scale industrial processes where these costs can be amortized, it remains a viable option. For academic and research labs, the handling risks often outweigh the low reagent cost.

  • Solid Bromine Carriers (NBS, PTB, TBATB): These reagents represent a significant step up in safety and handling convenience.[7][10][13] While their upfront cost is higher, they often lead to cleaner reactions with higher selectivity, which can reduce downstream purification costs. For example, the high para-selectivity of TBATB with phenols can eliminate the need for costly isomer separation.[14] The choice between them often depends on the specific substrate; NBS is the gold standard for allylic bromination, while PTB and TBATB offer excellent performance for electrophilic aromatic substitution.[9][11][23]

  • "Green" Bromination Methods: The use of systems like NaBr with an oxidant like H₂O₂ is rapidly gaining traction.[18] The primary benefit is environmental; these methods often use water as a solvent and produce inorganic salts as byproducts.[19] The reagents are inexpensive and safe to handle. The main "cost" can be in reaction development and optimization, as these in situ generation methods may require more fine-tuning of conditions (pH, temperature, catalyst) compared to traditional reagents. However, for organizations prioritizing sustainability, this initial investment is often justified by the long-term safety and environmental benefits.

Conclusion

The optimal choice of a brominating agent is highly context-dependent. For drug development professionals and researchers, a holistic cost-benefit analysis must be performed. While elemental bromine is the most economical reagent by purchase price, its associated handling hazards and potential for side reactions often make solid, stable alternatives like NBS, PTB, and TBATB more cost-effective in a laboratory setting when considering safety, ease of use, and purification efforts. Furthermore, the increasing emphasis on sustainable chemistry makes "green" bromination systems an attractive and viable alternative, aligning with modern principles of chemical synthesis.[18][24] By carefully evaluating the substrate, desired outcome, and practical laboratory constraints against the data presented, scientists can make informed decisions that are safe, efficient, and environmentally responsible.

References

Reaction Kinetics of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Comparative Analysis with Other Haloacids

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, focus on the general principles of haloalkene reactivity to offer a qualitative comparison and theoretical framework for understanding the potential reaction kinetics of (Z)-2-Bromo-3-methyl-2-butenedioic acid relative to other haloacids.

Theoretical Framework for Reactivity Comparison

The reactivity of haloalkenes, such as this compound, in reactions like nucleophilic substitution is governed by several key factors. These include the hybridization of the carbon atom bearing the halogen, the stability of potential reaction intermediates, and the electronic effects of substituent groups.

Factors Influencing Haloalkene Reactivity

A logical breakdown of the factors influencing the reactivity of a generic haloalkene is presented below. This can be used to infer the expected reactivity of this compound.

G Substrate Haloalkene Substrate (this compound) Hybridization Carbon Hybridization (sp2) Substrate->Hybridization Electronic Electronic Effects Substrate->Electronic Steric Steric Hindrance Substrate->Steric Reactivity Overall Reactivity Hybridization->Reactivity Generally lower reactivity than sp3 haloalkanes Electronic->Reactivity Substituent dependent (electron-withdrawing vs. donating) Steric->Reactivity Hindrance around the reaction center

Figure 1. Key factors influencing the reaction kinetics of haloalkenes.

Comparison with Other Haloacids: A Qualitative Perspective

In the absence of specific experimental data for this compound, we can draw qualitative comparisons with other classes of haloacids based on established principles of organic chemistry.

Table 1: Qualitative Comparison of Haloacid Reactivity

Haloacid ClassCarbon Hybridization at C-X BondExpected Relative Reactivity in Nucleophilic SubstitutionRationale
This compound sp2Low to ModerateThe sp2 hybridization of the vinyl carbon makes the C-Br bond stronger and less susceptible to cleavage compared to sp3 hybridized carbons. The presence of two carboxylic acid groups, which are electron-withdrawing, may influence the reactivity at the double bond.
Saturated Bromoalkanoic Acids (e.g., 2-Bromobutanoic acid) sp3HighThese compounds undergo nucleophilic substitution at a saturated sp3 carbon, which is a generally faster process than at an sp2 carbon. The reaction can proceed via SN1 or SN2 mechanisms depending on the substrate structure and reaction conditions.
Aromatic Haloacids (e.g., p-Bromobenzoic acid) sp2Very LowNucleophilic aromatic substitution is typically very slow unless activated by strong electron-withdrawing groups ortho and/or para to the halogen. The delocalization of electrons in the aromatic ring strengthens the C-Br bond.

Postulated Reaction Pathways

For a vinylic halide like this compound, nucleophilic substitution, if it occurs, is likely to proceed through a multi-step addition-elimination mechanism or a concerted SNAr-type pathway, rather than a classical SN1 or SN2 reaction seen in saturated haloalkanes.

The workflow for a hypothetical nucleophilic substitution reaction on a generic vinylic halide is outlined below.

G Reactants Vinylic Halide + Nucleophile Intermediate Carbanionic Intermediate (Addition Step) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Halide Ion (Elimination Step) Intermediate->Products Loss of Leaving Group

Quantitative Analysis of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (Z)-2-Bromo-3-methyl-2-butenedioic acid, a brominated haloacid identified as a disinfection byproduct in drinking water, is crucial for toxicological studies and regulatory compliance.[1] This guide provides a comparative overview of three prominent analytical techniques for its quantitative analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and a plausible UV-Visible Spectrophotometric method. The performance of these methods is compared based on extrapolated data from the analysis of structurally similar haloacetic acids (HAAs) and unsaturated carboxylic acids.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods, with data derived from studies on related haloacetic acids.

ParameterUPLC-MS/MSGC-MS (with Derivatization)UV-Visible Spectrophotometry
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Measurement of light absorbance by the analyte or a colored derivative.
Sample Preparation Minimal, typically direct injection after filtration.[2]Requires derivatization to increase volatility.[3][4]May require derivatization to form a chromophore.
Selectivity Very HighHighModerate to Low
Sensitivity (LOD/LOQ) Very High (ng/L to low µg/L).[5][6]High (µg/L range).[3]Lower (mg/L range).
**Linearity (R²) **>0.99>0.99>0.99
Precision (%RSD) <10%[5]<15%[3]<5%
Accuracy (% Recovery) 90-110%[5]70-120%[3][6]95-105%
Throughput HighModerateHigh
Instrumentation Cost HighHighLow
Primary Advantage High sensitivity and selectivity with minimal sample preparation.Well-established for a wide range of volatile compounds.Simple, rapid, and cost-effective.
Primary Disadvantage High initial instrument cost and complexity.Time-consuming derivatization step.Lower sensitivity and potential for interferences.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for haloacetic acids and can be adapted for the quantitative analysis of this compound.

UPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[2][5]

a. Sample Preparation:

  • Collect the aqueous sample in a clean vial.

  • If the sample contains residual chlorine, quench with a suitable agent like ammonium (B1175870) chloride.[5]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

b. UPLC-MS/MS Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to this compound.

GC-MS Method with Derivatization

This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary.[3][4]

a. Sample Preparation and Derivatization:

  • Acidify the aqueous sample to pH < 0.5 with a strong acid (e.g., sulfuric acid).

  • Extract the analyte from the aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE).

  • Evaporate the solvent to concentrate the analyte.

  • Add a derivatizing agent such as acidic methanol (B129727) or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to its more volatile ester or silyl (B83357) ester derivative.[7][8]

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold, then ramp to a high temperature (e.g., 280 °C).

  • Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

UV-Visible Spectrophotometric Method

This method is based on the inherent UV absorbance of the α,β-unsaturated carboxylic acid moiety or the reaction of the compound to produce a colored product.[9]

a. Sample Preparation (Direct Measurement):

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Prepare the unknown sample in the same solvent.

b. Spectrophotometric Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution over a UV range.

  • Measure the absorbance of the standard solutions and the unknown sample at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of the unknown sample from the calibration curve.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described analytical methods.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Aqueous Sample Quench Quench Residual Chlorine Sample->Quench Filter 0.22 µm Filtration Quench->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MSMS Tandem MS Detection (ESI-, MRM) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for the quantitative analysis of this compound by UPLC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidify Acidification Sample->Acidify Extract Solvent Extraction (MTBE) Acidify->Extract Concentrate Evaporation Extract->Concentrate Derivatize Derivatization (e.g., with acidic methanol) Concentrate->Derivatize GC GC Separation (Capillary Column) Derivatize->GC MS MS Detection (EI, SIM) GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Standards Prepare Standard Solutions Scan Determine λmax Standards->Scan Unknown Prepare Unknown Sample Measure Measure Absorbance at λmax Unknown->Measure Scan->Measure CalCurve Construct Calibration Curve Measure->CalCurve Quantify Quantify Unknown Measure->Quantify CalCurve->Quantify

Caption: Workflow for the quantitative analysis of this compound by UV-Visible Spectrophotometry.

References

Catalysis for Reactions of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Review of Potential Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the catalytic reactions of (Z)-2-bromo-3-methyl-2-butenedioic acid. Consequently, a direct comparison of catalysts with supporting experimental data for this particular compound cannot be provided at this time.

While research on the catalytic applications of this compound is not publicly available, we can extrapolate potential catalytic systems and reaction pathways based on the reactivity of structurally similar molecules, particularly vinyl bromides and substituted butenedioic acid derivatives. The primary reactions anticipated for this substrate would be palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, given the presence of the vinyl bromide moiety.

This guide will, therefore, provide a theoretical framework for researchers, scientists, and drug development professionals by outlining the most probable catalytic approaches, complete with generalized experimental protocols and a discussion of catalyst selection based on established principles for related substrates.

Potential Catalytic Cross-Coupling Reactions

The vinyl bromide functional group in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent carboxylic acid groups is expected to influence the reactivity of the C-Br bond.

1. Suzuki-Miyaura Coupling:

This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

  • Catalyst System: A typical catalyst system would consist of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand. For sterically hindered or electron-deficient vinyl bromides, bulky and electron-rich phosphine ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Josiphos families are often employed to enhance catalytic activity.

  • Base: A variety of bases can be used, with the choice depending on the specific substrates and solvent. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

  • Solvent: A range of solvents can be suitable, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc). Often, a mixture with water is used, particularly with inorganic bases.

2. Heck Reaction:

The Heck reaction would enable the coupling of this compound with an alkene, typically in the presence of a palladium catalyst and a base.

  • Catalyst System: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common catalyst precursor, often used in conjunction with phosphine ligands. For challenging substrates, palladacycles or N-heterocyclic carbene (NHC) palladium complexes have shown high efficacy.

  • Base: Organic bases such as triethylamine (B128534) (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or DMAc are typical choices for the Heck reaction.

3. Sonogashira Coupling:

This reaction would facilitate the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system. Various phosphine ligands can be used to modulate the reactivity of the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to act as both a base and a solvent.

  • Solvent: The amine base itself often serves as the solvent, although co-solvents like THF or DMF can also be used.

Hypothetical Experimental Workflow

Below is a generalized workflow for a potential cross-coupling reaction involving this compound. This serves as a starting point for experimental design, and specific parameters would require optimization.

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification A Combine this compound, coupling partner, and solvent in a reaction vessel. B Degas the mixture (e.g., by purging with Argon or N2). A->B C Add Palladium catalyst and ligand. B->C D Add base. C->D E Heat the reaction mixture to the desired temperature and monitor progress (e.g., by TLC, GC, or LC-MS). D->E F Cool the reaction mixture and quench. E->F G Extract the product with a suitable organic solvent. F->G H Dry the organic layer and concentrate in vacuo. G->H I Purify the crude product (e.g., by column chromatography). H->I

yield comparison between different synthetic methods for (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Yields and Protocols

This analysis focuses on comparing different approaches for the initial bromination step, for which procedural details and yield expectations can be extrapolated from established syntheses of similar compounds.

Data Presentation: Yield Comparison of Bromination Methods

The following table summarizes the quantitative data for two distinct methods for the synthesis of the dibrominated intermediate, based on protocols for the bromination of fumaric and maleic acid. It is anticipated that citraconic acid would exhibit similar reactivity.

MethodReactantsSolventReaction ConditionsReported Yield (Analogous Reaction)Reference
Method 1 Citraconic acid, BromineWaterBoiling63-74%[1][2]
Method 2 Citraconic acid, Hydrobromic acid, Hydrogen peroxide-30-100°C85.7%[3]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for the specific synthesis of (Z)-2-Bromo-3-methyl-2-butenedioic acid.

Step 1: Synthesis of 2,3-dibromo-2-methylbutanedioic acid

This intermediate is formed by the addition of bromine across the double bond of citraconic acid.

Method 1: Direct Bromination in Water

This classic method involves the direct addition of elemental bromine to the starting material in an aqueous solution.

  • Materials: Citraconic acid, Bromine, Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of citraconic acid in water is brought to a boil with stirring.

    • Elemental bromine is added dropwise to the boiling solution. The addition rate is controlled to maintain a gentle reflux and to allow for the dissipation of the bromine color before the next addition.

    • A slight excess of bromine is added to ensure the completion of the reaction.

    • The reaction mixture is then cooled, and the precipitated product, 2,3-dibromo-2-methylbutanedioic acid, is collected by filtration.

    • The crude product can be recrystallized from an appropriate solvent.

Method 2: In-situ Generation of Bromine

This method avoids the use of liquid bromine by generating it in situ from hydrobromic acid and hydrogen peroxide.

  • Materials: Citraconic acid, Hydrobromic acid, Hydrogen peroxide.

  • Procedure:

    • Citraconic acid and hydrobromic acid are mixed in a reaction vessel and heated to a temperature between 30-100°C with stirring.

    • Hydrogen peroxide is then added dropwise to the heated mixture.

    • After the reaction is complete, the mixture is cooled to allow for the precipitation of the product.

    • The solid 2,3-dibromo-2-methylbutanedioic acid is isolated by filtration.

Step 2: Synthesis of this compound

The final product is obtained through the elimination of one equivalent of hydrogen bromide from the dibrominated intermediate. The stereochemistry of the product is dependent on the reaction conditions.

  • General Protocol for Dehydrobromination:

    • The 2,3-dibromo-2-methylbutanedioic acid is dissolved in a suitable solvent, typically an alcohol such as ethanol.

    • A base, such as potassium hydroxide, is added to the solution. The reaction is often favored by using a stronger base in an alcoholic solvent.

    • The reaction mixture is refluxed for a specified period to promote the elimination reaction.

    • After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent.

    • The organic extracts are dried and the solvent is evaporated to yield the crude this compound. Further purification may be achieved by recrystallization or chromatography.

Note: The yield for this dehydrobromination step to the specific (Z)-isomer is not detailed in the reviewed literature and would require experimental determination.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow Start Citraconic Acid Method1 Method 1: Direct Bromination Start->Method1 Method2 Method 2: In-situ Bromine Generation Start->Method2 Intermediate 2,3-dibromo-2- methylbutanedioic acid Dehydrobromination Dehydrobromination Intermediate->Dehydrobromination Product (Z)-2-Bromo-3-methyl- 2-butenedioic acid Method1->Intermediate Method2->Intermediate Dehydrobromination->Product

Caption: Synthetic workflow for this compound.

References

peer-reviewed studies on (Z)-2-Bromo-3-methyl-2-butenedioic acid applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of maleic acid and its derivatives has led to their exploration in various therapeutic applications. This guide provides a comparative analysis of maleic acid derivatives in two key areas of drug development: as enzyme inhibitors, specifically targeting acetylcholinesterase, and as components of pH-sensitive drug delivery systems. The performance of these derivatives is compared with established alternatives, supported by experimental data from peer-reviewed studies.

Section 1: Acetylcholinesterase Inhibition

Maleic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). Dysregulation of acetylcholine levels is implicated in neurodegenerative diseases such as Alzheimer's disease.

Performance Comparison of Acetylcholinesterase Inhibitors

The following table summarizes the inhibitory potency of maleic acid aminophenol derivatives compared to commercially available acetylcholinesterase inhibitors. The data highlights the potential of maleic acid derivatives as both reversible and irreversible inhibitors of this key enzyme.

Inhibitor ClassCompoundType of InhibitionInhibition ConstantsIC50
Maleic Acid Derivative 3b-d (aminophenol derivatives)IrreversibleK_i = 1.0-2.5 µM; k_i = 0.02-0.08 µM⁻¹min⁻¹Not Reported
Maleic Acid Derivative 4c-e (aminophenol derivatives)IrreversibleK_i = 0.5-1.5 µM; k_i = 0.03-0.10 µM⁻¹min⁻¹Not Reported
Succinic Acid Derivative 1b-e (aminophenol derivatives)ReversibleK_i = 5-20 µMNot Reported
Succinic Acid Derivative 2b-d (aminophenol derivatives)ReversibleK_i = 10-30 µMNot Reported
Standard AChE Inhibitor DonepezilReversible, Non-competitiveK_i = 2.33 µM0.024 ± 0.007 µM[1]
Standard AChE Inhibitor GalantamineReversible, CompetitiveK_i = 1.08 µM0.52 ± 0.03 µM[1]
Standard AChE Inhibitor RivastigmineReversible, Non-competitiveNot Reported33 µM (AChE)[2]

Note: K_i represents the dissociation constant of the enzyme-inhibitor complex, and k_i is the bimolecular inhibition constant for irreversible inhibitors. Lower values indicate higher potency. IC50 is the half-maximal inhibitory concentration.

Mechanism of Acetylcholinesterase Inhibition

Aryl derivatives of maleic acid act as irreversible inhibitors of acetylcholinesterase. The proposed mechanism involves the formation of a covalent bond with a serine residue in the active site of the enzyme, leading to its inactivation.

AChE_Inhibition cluster_0 Acetylcholinesterase Active Site AChE AChE (Enzyme) Serine Serine Residue AChE->Serine contains Complex Enzyme-Inhibitor Complex AChE->Complex Inhibitor Maleic Acid Derivative Inhibitor->Complex Binding Inactive_Enzyme Inactive Enzyme (Covalent Adduct) Complex->Inactive_Enzyme Covalent Modification

Mechanism of irreversible acetylcholinesterase inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for measuring acetylcholinesterase activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test inhibitors (maleic acid derivatives and standards)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test inhibitor solution at various concentrations.

    • Add 20 µL of the AChE solution.

    • Incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • For irreversible inhibitors, further kinetic studies are required to determine K_i and k_i.

Section 2: pH-Sensitive Drug Delivery

Maleic acid derivatives, particularly maleic acid amides, can be used as pH-sensitive linkers in drug delivery systems. These linkers are stable at physiological pH (7.4) but are designed to cleave and release the conjugated drug in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.

Performance Comparison of pH-Sensitive Linkers

The following table compares the drug release characteristics of a pH-sensitive system based on a maleic acid derivative with a commonly used hydrazone-based linker.

Linker TypeDrug ConjugatepHIncubation Time (h)Drug Release (%)
Maleic Acid Amide Derivative Doxorubicin-Glutathione7.05~10
Maleic Acid Amide Derivative Doxorubicin-Glutathione6.05~70
Acylhydrazone Doxorubicin-ADC7.0>2Stable (t_1/2 > 2h)
Acylhydrazone Doxorubicin-ADC~5.0<0.05Rapid (t_1/2 = 2.4 min)[3]

The data indicates that maleic acid amide linkers can be engineered to exhibit a sharp release profile in response to a small change in pH, making them suitable for targeting the tumor microenvironment.[3] Acylhydrazone linkers also show pH-dependent release, with very rapid cleavage at lower pH values found in endosomes and lysosomes.[3]

Mechanism of pH-Sensitive Cleavage of Maleic Acid Amides

The pH-sensitive hydrolysis of maleic acid amides is facilitated by the neighboring carboxylic acid group. Under acidic conditions, protonation of the carboxylate group allows it to act as an intramolecular catalyst, promoting the cleavage of the amide bond and releasing the drug.

pH_Cleavage cluster_0 Drug Conjugate (Stable at pH 7.4) Drug_Conjugate Maleic Acid Amide-Drug Protonation Intramolecular Catalysis Drug_Conjugate->Protonation Protonation Acidic_Env Acidic Environment (e.g., Tumor, Endosome) Acidic_Env->Protonation Release Drug Release Protonation->Release Amide Bond Cleavage Maleic_Anhydride Maleic Anhydride Derivative Protonation->Maleic_Anhydride Forms

References

Benchmarking (Z)-2-Bromo-3-methyl-2-butenedioic Acid Against Commercial Succinate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Bromo-3-methyl-2-butenedioic acid, a halogenated dicarboxylic acid, has a structure suggestive of potential bioactivity as an enzyme inhibitor. Its similarity to succinate (B1194679), the natural substrate of succinate dehydrogenase (SDH), makes it a candidate for investigation as a modulator of this critical mitochondrial enzyme. SDH, also known as Complex II of the electron transport chain, plays a pivotal role in cellular metabolism by linking the Krebs cycle to oxidative phosphorylation. Inhibition of SDH has been a therapeutic target in various diseases, including cancer and ischemia-reperfusion injury.

This guide provides a framework for benchmarking the performance of this compound against well-established, commercially available SDH inhibitors. We present a hypothetical comparison, outlining the necessary experimental protocols and data presentation formats to facilitate a rigorous evaluation.

Commercial Reagents for Comparison

To effectively benchmark this compound, a selection of commercial reagents with known mechanisms of SDH inhibition is essential. The following compounds provide a robust basis for comparison:

  • Malonate: A classic competitive inhibitor of SDH, malonate directly competes with succinate for binding to the active site of the enzyme.[1][2] Its cell-permeable prodrug, dimethyl malonate (DMM), is often used in cellular and in vivo studies.[1][3]

  • 3-Nitropropionic Acid (3-NPA): An irreversible inhibitor of SDH, 3-NPA covalently modifies the enzyme, leading to its inactivation.[4][5][6] It is a widely used tool to model mitochondrial dysfunction in neurodegenerative diseases.[5][6]

  • Atpenin A5: A potent and specific non-competitive inhibitor of SDH.[7][8] It binds to the ubiquinone-binding site (Q-site) of the enzyme, blocking electron transfer.[9]

Data Presentation: Comparative Inhibitory Potency

Quantitative comparison of inhibitor potency is crucial. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. The following table provides a template for summarizing experimental findings.

InhibitorPutative ClassTarget SiteIC50 (nM) [Hypothetical Data]
This compoundCompetitiveSuccinate-binding site750
MalonateCompetitiveSuccinate-binding site1500
3-Nitropropionic AcidIrreversibleSuccinate-binding site500
Atpenin A5Non-competitiveUbiquinone-binding site10

Experimental Protocols

A standardized experimental protocol is necessary for accurate comparison of inhibitor efficacy. The following outlines a common method for determining SDH activity and inhibition.

Succinate Dehydrogenase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[10]

Principle:

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), is used. The reduction of DCPIP by electrons from succinate oxidation leads to a decrease in absorbance at 600 nm, which is proportional to the SDH activity.

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cell/tissue homogenates according to standard protocols.[10][11]

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • SDH Assay Buffer

    • Sample (mitochondria or homogenate)

    • Test inhibitor at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the succinate solution to initiate the reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 600 nm at regular intervals for a set period (e.g., 10-30 minutes).[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Normalize the rates to the vehicle control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental and Logical Frameworks

To clearly illustrate the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output reagent Test Reagent (this compound) plate 96-well Plate Setup (Reagents + Enzyme) reagent->plate commercial Commercial Reagents (Malonate, 3-NPA, Atpenin A5) commercial->plate enzyme Enzyme Source (Isolated Mitochondria) enzyme->plate incubation Pre-incubation plate->incubation reaction Reaction Initiation (Add Succinate) incubation->reaction measurement Kinetic Measurement (Absorbance at 600 nm) reaction->measurement rate Calculate Reaction Rates measurement->rate inhibition Determine % Inhibition rate->inhibition ic50 Calculate IC50 Values inhibition->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for benchmarking SDH inhibitors.

signaling_pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate q Ubiquinone (Q) complex_ii->q Reduction qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii inhibitor1 This compound Malonate, 3-NPA inhibitor1->complex_ii Competitive/ Irreversible Inhibition inhibitor2 Atpenin A5 inhibitor2->q Non-competitive Inhibition

Caption: Simplified schematic of SDH function and inhibition.

By following these guidelines, researchers can systematically evaluate the potential of this compound as a novel SDH inhibitor and effectively communicate its performance relative to established commercial reagents. This structured approach will provide valuable insights for drug discovery and development programs targeting mitochondrial metabolism.

References

Safety Operating Guide

Proper Disposal of (Z)-2-Bromo-3-methyl-2-butenedioic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (Z)-2-Bromo-3-methyl-2-butenedioic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and in compliance with regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of the chemical waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[2] Ensure that an eyewash station and safety shower are readily accessible.[3][4]

Step-by-Step Disposal Protocol

  • Waste Classification and Segregation : this compound is classified as a halogenated organic waste .[5] It is crucial to segregate this waste stream from others. Never mix it with non-halogenated organic waste, strong acids, bases, or oxidizers to prevent dangerous reactions.[6][7] A separate, dedicated waste container must be used.[2]

  • Container Selection and Labeling :

    • Container Choice : Use a chemically compatible container for waste collection, preferably made of plastic.[8][9] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[9]

    • Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][8] It is also good practice to list the approximate quantity of the waste.

  • Waste Accumulation :

    • Waste should be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[6][8] This area must be under the control of laboratory personnel.[9]

    • Keep the waste container closed at all times, except when adding waste.[8][10] This minimizes the release of potentially harmful vapors.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]

  • Spill Management : In the event of a spill, evacuate the immediate area if necessary. For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[11] Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[3][12] Avoid breathing any dust or vapors.[3] For larger spills, follow your institution's emergency procedures.

  • Final Disposal :

    • Chemical waste such as this compound must not be disposed of down the drain or in the regular trash.[1][10]

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10][13] Follow their specific procedures for waste pickup requests.

Key Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[5]
Incompatible Wastes Non-halogenated organics, strong acids, bases, oxidizers[6][7]
Container Type Chemically compatible, securely sealed[8][9]
Disposal Method Licensed Hazardous Waste Disposal[10][13]
Prohibited Disposal Sink drains, regular trash[1][10]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling chemical waste and the specific decision-making process for the disposal of this compound.

cluster_workflow Chemical Waste Handling Workflow gen Waste Generation ppe Wear Appropriate PPE gen->ppe Step 1 classify Classify Waste (Halogenated Organic) ppe->classify Step 2 container Select & Label Compatible Container classify->container Step 3 accumulate Accumulate in SAA container->accumulate Step 4 pickup Arrange for EHS Pickup accumulate->pickup Step 5 node_proc node_proc node_term node_term start Dispose of (Z)-2-Bromo-3-methyl -2-butenedioic acid? is_halogenated Is it a halogenated compound? start->is_halogenated is_halogenated->node_term No (Re-evaluate) collect_hal Collect in Halogenated Organic Waste Container is_halogenated->collect_hal Yes is_acid Is it acidic? contact_ehs Dispose via EHS/ Approved Vendor is_acid->contact_ehs Yes (Do not mix with bases) collect_hal->is_acid no_drain Do NOT pour down drain contact_ehs->no_drain

References

Personal protective equipment for handling (Z)-2-Bromo-3-methyl-2-butenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (Z)-2-Bromo-3-methyl-2-butenedioic acid was not located. The following guidance is based on safety data for structurally similar compounds, including other brominated organic acids and corrosive chemicals. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Quantitative Data

This compound is anticipated to be a corrosive organic acid. Contact can cause severe skin burns and eye damage.[1] As a halogenated organic compound, it requires specific handling and disposal procedures.

Table 1: Physical and Chemical Properties (Data from similar compounds)

PropertyValueSource Compound
Molecular FormulaC5H5BrO4This compound
Molecular Weight208.99 g/mol This compound
Boiling Point82 - 83 °C (at 200 hPa)1-Bromo-3-methylbut-2-ene[1]
Density1.29 g/mL (at 20 °C)1-Bromo-3-methylbut-2-ene[1]

Table 2: Hazard Identification and Precautionary Statements (Anticipated)

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.[1]
Eye Damage/IrritationCorrosionDangerH318: Causes serious eye damage.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent exposure.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[2][3][4]

  • Hand Protection: Wear two pairs of chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended.[3][5] Regularly inspect gloves for any signs of degradation or perforation.

  • Body Protection: A flame-retardant lab coat, supplemented with a chemical-resistant apron and sleeves, is required.[3][5] For tasks with a high risk of splashing, a full acid-resistant suit may be necessary.[3]

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5] If work outside a fume hood is unavoidable, a respirator with an appropriate acid gas cartridge is required.[3][6]

dot

PPE_Requirements Figure 1. Mandatory PPE for Handling this compound cluster_ppe Personal Protective Equipment (PPE) handler Researcher/Scientist eye_face Eye/Face Protection - Chemical Goggles - Face Shield handler->eye_face hand Hand Protection - Double-layered Nitrile or  Butyl Rubber Gloves handler->hand body Body Protection - Lab Coat - Chemical-Resistant Apron handler->body respiratory Respiratory Protection - Chemical Fume Hood or  Respirator with Acid Gas Cartridge handler->respiratory

Caption: Figure 1. Mandatory PPE for Handling this compound

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safety.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][6] Have spill cleanup materials for corrosive and halogenated compounds available.

  • Container Inspection: Before use, inspect the chemical container for any signs of damage or leaks.

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing.[6]

  • Dilution: If dilution is necessary, always add the acid to the solvent slowly, never the other way around, to prevent a violent exothermic reaction.[5][6]

  • Avoid Incompatibilities: Keep the acid away from bases, strong oxidizing agents, and reducing agents.[7][8]

Post-Handling:

  • Decontamination: Thoroughly wipe down the work area with an appropriate decontaminating solution.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing work and removing PPE.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9][10]

Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[9][10]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11][12]

  • Container Requirements: Waste containers must be made of a compatible material, kept securely closed when not in use, and stored in a secondary containment bin.[10][11]

Disposal Procedure:

  • Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and approximate quantities.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[10]

dot

Disposal_Workflow Figure 2. Disposal Workflow for this compound cluster_disposal Waste Disposal Protocol start Generation of Waste segregate Segregate into 'Halogenated Organic Waste' start->segregate label_container Label Waste Container - Full Chemical Name - Quantity segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store ehs_pickup Arrange for EHS Hazardous Waste Pickup store->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Figure 2. Disposal Workflow for this compound

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify colleagues and your supervisor.

  • Assess: For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For large spills, contact your institution's EHS emergency line.

  • Cleanup: Use a chemical absorbent material suitable for corrosive and halogenated compounds. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

First Aid:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water, if the person is conscious. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.